molecular formula C92H151N29O31 B12392695 Spexin-2 (53-70), human,mouse,rat

Spexin-2 (53-70), human,mouse,rat

Numéro de catalogue: B12392695
Poids moléculaire: 2159.4 g/mol
Clé InChI: MGQPHGPBUDHQPC-YAFPEYQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Spexin-2 (53-70), human,mouse,rat is a useful research compound. Its molecular formula is C92H151N29O31 and its molecular weight is 2159.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C92H151N29O31

Poids moléculaire

2159.4 g/mol

Nom IUPAC

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C92H151N29O31/c1-7-47(6)71(119-72(134)49(94)38-48-18-9-8-10-19-48)86(148)118-63(44-124)83(145)113-57(39-68(128)129)78(140)108-53(26-28-66(95)125)76(138)116-61(42-122)81(143)107-52(22-14-32-103-91(98)99)74(136)106-51(21-13-31-102-90(96)97)73(135)105-50(20-11-12-30-93)75(137)112-59(41-70(132)133)80(142)111-56(36-45(2)3)77(139)117-62(43-123)82(144)114-58(40-69(130)131)79(141)109-54(23-15-33-104-92(100)101)87(149)120-34-16-25-65(120)85(147)115-60(37-46(4)5)88(150)121-35-17-24-64(121)84(146)110-55(89(151)152)27-29-67(126)127/h8-10,18-19,45-47,49-65,71,122-124H,7,11-17,20-44,93-94H2,1-6H3,(H2,95,125)(H,105,135)(H,106,136)(H,107,143)(H,108,140)(H,109,141)(H,110,146)(H,111,142)(H,112,137)(H,113,145)(H,114,144)(H,115,147)(H,116,138)(H,117,139)(H,118,148)(H,119,134)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,151,152)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1

Clé InChI

MGQPHGPBUDHQPC-YAFPEYQZSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N

SMILES canonique

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N

Origine du produit

United States

Foundational & Exploratory

The Central Nervous System Functions of Spexin-2 (53-70): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin-2 (53-70), also known as NPQ (53-70), is a bioactive peptide derived from the prohormone proNPQ. Emerging evidence indicates that this peptide is a potent modulator of key functions within the central nervous system (CNS). This technical guide provides a comprehensive overview of the currently understood roles of Spexin-2 (53-70) in the CNS, with a focus on its effects on cardiovascular and renal regulation, as well as nociception. This document details the quantitative data from in vivo studies, outlines the experimental protocols utilized in this research, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

Spexin-2 (53-70) is a peptide fragment with the amino acid sequence FISDQSRRKDLSDRPLPE. It is processed from the same precursor protein as Spexin (B561601) (NPQ), a highly conserved neuropeptide.[1] While research on Spexin-2 (53-70) is still in its early stages, initial studies have demonstrated its significant biological activity when centrally administered, suggesting a role as a neurotransmitter or neuromodulator. This guide will synthesize the available data to provide a detailed understanding of its functions in the central nervous system.

Central Functions of Spexin-2 (53-70)

The primary documented functions of Spexin-2 (53-70) in the CNS are its influence on the cardiovascular and renal systems and its role in pain modulation. These effects have been observed following direct administration into the central nervous system, indicating a central mechanism of action.

Cardiovascular and Renal Modulation

Intracerebroventricular (i.c.v.) injection of Spexin-2 (53-70) in rats has been shown to induce significant changes in cardiovascular and renal parameters. Notably, it produces a decrease in heart rate and a substantial increase in urine output, without affecting mean arterial blood pressure.[1]

Antinociception

Spexin-2 (53-70) has demonstrated potent antinociceptive effects in mouse models of pain. When administered centrally, it reduces the response to painful stimuli. This analgesic effect is not mediated by opioid receptors, suggesting a distinct mechanism of action.[1]

Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies on the central effects of Spexin-2 (53-70).

ParameterSpeciesAdministration RouteDoseObserved EffectReference
Heart RateRatIntracerebroventricular (i.c.v.)30 nmol↓ 26 ± 9 bpm[1]
Mean Arterial PressureRatIntracerebroventricular (i.c.v.)30 nmolNo significant change[1]
Urine Flow RateRatIntracerebroventricular (i.c.v.)30 nmolMarked increase[1]
NociceptionMouseIntracerebroventricular (i.c.v.)10 nmolED₅₀ in warm water tail withdrawal assay[1]

Signaling Pathways

Spexin and its derivatives are known to exert their effects through the galanin receptors (GALR), specifically GALR2 and GALR3.[2][3] Spexin-2 (53-70) is presumed to act via these same receptors.

GALR2 Signaling

GALR2 is a Gq protein-coupled receptor. Upon activation by a ligand such as Spexin, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

GALR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SPX2 Spexin-2 (53-70) GALR2 GALR2 SPX2->GALR2 Binds Gq Gq GALR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

GALR2 Gq-coupled signaling pathway.
GALR3 Signaling

GALR3 is coupled to Gi/o proteins. Activation of GALR3 by a ligand leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects.

GALR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SPX2 Spexin-2 (53-70) GALR3 GALR3 SPX2->GALR3 Binds Gio Gi/o GALR3->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response

GALR3 Gi/o-coupled signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the central functions of Spexin-2 (53-70).

Peptide Synthesis and Purification

Spexin-2 (53-70) is a synthetic peptide. The general workflow for its production involves solid-phase peptide synthesis followed by purification.

Peptide_Synthesis_Workflow start Start: Resin with C-terminal Amino Acid deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Washing coupling->wash wash->deprotection Repeat for each amino acid cleavage Cleavage from Resin wash->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis end End: Purified Spexin-2 (53-70) analysis->end

General workflow for peptide synthesis.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acids are added sequentially, with the Fmoc protecting group being removed from the N-terminus before the coupling of the next amino acid.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the final peptide are confirmed by mass spectrometry.

Intracerebroventricular (i.c.v.) Injection in Rodents

This surgical procedure allows for the direct administration of substances into the lateral ventricles of the brain.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Microsyringe pump

  • Guide cannula and injector

  • Spexin-2 (53-70) solution in sterile saline

Protocol:

  • Anesthesia and Stereotaxic Placement: The animal is anesthetized and placed in a stereotaxic frame.

  • Surgical Incision: A midline incision is made on the scalp to expose the skull.

  • Bregma Identification and Drilling: Bregma is identified, and a small hole is drilled in the skull at the appropriate coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are approximately -0.8 mm posterior and ±1.5 mm lateral. For mice, typical coordinates are approximately -0.5 mm posterior and ±1.0 mm lateral.

  • Cannula Implantation: A guide cannula is lowered to the desired depth (e.g., -3.5 mm ventral for rats) and secured to the skull with dental cement.

  • Injection: For acute studies, a microsyringe is used to inject the peptide solution directly. For chronic studies, an injector is inserted into the guide cannula, and the solution is infused at a slow rate (e.g., 1 µL/min).

  • Post-operative Care: The incision is sutured, and the animal is monitored during recovery.

Warm Water Tail-Withdrawal Assay in Mice

This assay is used to measure the latency of a mouse to withdraw its tail from warm water, as an indicator of nociceptive threshold.

Materials:

  • Water bath maintained at a constant temperature (e.g., 52°C)

  • Timer

  • Mouse restrainer

Protocol:

  • Acclimation: The mouse is gently placed in a restrainer to minimize stress.

  • Baseline Measurement: The distal portion of the mouse's tail is immersed in the warm water, and the time until the tail is withdrawn (flicked) is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Peptide Administration: Spexin-2 (53-70) or a vehicle control is administered (e.g., via i.c.v. injection).

  • Post-treatment Measurement: At various time points after administration, the tail-withdrawal latency is measured again. An increase in latency indicates an antinociceptive effect.

Conclusion and Future Directions

Spexin-2 (53-70) is a centrally acting peptide with significant modulatory effects on cardiovascular, renal, and nociceptive systems. Its actions are likely mediated through the galanin receptors GALR2 and GALR3, initiating distinct downstream signaling cascades. The data presented in this guide provide a solid foundation for understanding the physiological roles of this novel peptide.

Future research should focus on several key areas. A more detailed elucidation of the downstream signaling pathways activated by Spexin-2 (53-70) in specific neuronal populations is crucial. Furthermore, identifying the precise brain nuclei where Spexin-2 (53-70) exerts its effects will provide a more complete picture of its mechanism of action. Finally, exploring the therapeutic potential of Spexin-2 (53-70) and its analogues in conditions such as hypertension, renal dysfunction, and chronic pain warrants further investigation. This in-depth understanding will be critical for the development of novel therapeutics targeting the Spexin signaling system.

References

The Biological Role of Spexin-2 (53-70) in Central Cardiovascular Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Abstract

Spexin-2 (SPX-2), a peptide processed from the prohormone proNPQ/spexin (B561601), is emerging as a modulator of centrally-mediated physiological functions. This technical guide focuses on a specific, biologically active fragment, Spexin-2 (53-70) (also known as NPQ 53-70), and its defined role in cardiovascular regulation. Evidence indicates that SPX-2 (53-70) acts within the central nervous system (CNS) to selectively modulate heart rate without significantly altering mean arterial pressure, a distinct profile compared to its parent peptide, spexin. This document synthesizes the current quantitative data, details the experimental methodologies used in key studies, and elucidates the putative signaling pathways involved. The information presented herein is intended to provide a foundational resource for researchers investigating novel neuropeptide-based cardiovascular therapeutics.

Introduction to Spexin-2 and its Cardiovascular Significance

Spexin is a highly conserved peptide hormone implicated in a wide array of metabolic and physiological processes, including energy homeostasis, inflammation, and arterial blood pressure regulation[1][2]. The prohormone can be cleaved into smaller peptides, including Spexin-2 (53-70), a fragment with distinct biological activities[3][4]. While the full-length spexin peptide can induce changes in both blood pressure and heart rate, intracerebroventricular (ICV) administration of SPX-2 (53-70) in animal models demonstrates a more specific effect: a significant decrease in heart rate with no corresponding change in mean arterial pressure[3].

This unique cardiovascular profile suggests a specialized role in the CNS-mediated control of cardiac function. Spexin peptides, including presumably SPX-2 (53-70), are known to exert their effects by binding to galanin receptors, primarily GALR2 and GALR3[5]. The downstream signaling of these G protein-coupled receptors (GPCRs) in the context of cardiovascular control is a key area of investigation for understanding the precise mechanism of action of SPX-2 (53-70).

Quantitative Data on Cardiovascular Effects

The primary cardiovascular effect of centrally administered Spexin-2 (53-70) is a selective negative chronotropic response. The available quantitative data from in vivo rodent studies is summarized below.

Table 1: In Vivo Cardiovascular Effects of Centrally Administered Spexin-2 (53-70) in Rats

Peptide FragmentAdministration RouteDoseChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)SpeciesReference
Spexin-2 (53-70)Intracerebroventricular (ICV)Not SpecifiedNo significant change↓ 26 ± 9 bpmRat[3]
Spexin (Full Peptide)Intracerebroventricular (ICV)Not Specified↑ 13 ± 2 mmHg↓ 38 ± 8 bpmRat[3]

Data presented as mean ± standard error of the mean (SEM). The specific dose used in the study was not detailed in the available literature.

Mechanism of Action and Signaling Pathways

Spexin-2 (53-70) is understood to function as a ligand for galanin receptors, with a preference for the GALR2 subtype. GALR2 is a G protein-coupled receptor that primarily signals through the Gq/11 pathway[5][6].

Upon binding of Spexin-2 (53-70) to GALR2 in CNS neurons responsible for autonomic regulation, the Gq alpha subunit is activated. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately modulates neuronal activity to decrease sympathetic outflow to the heart or increase parasympathetic outflow, resulting in a reduced heart rate.

Spexin2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_output Physiological Output SPX Spexin-2 (53-70) GALR2 GALR2 SPX->GALR2 Binds Gq Gq GALR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Activates Effect Modulation of Neuronal Activity Ca->Effect PKC->Effect HR Heart Rate Decrease Effect->HR

Caption: Putative signaling pathway of Spexin-2 (53-70) via GALR2/Gq.

Experimental Protocols

The following section outlines the probable methodologies employed in the in vivo experiments that established the cardiovascular role of Spexin-2 (53-70). This is a composite protocol based on standard practices and the available information from the key study by Toll et al. (2012)[1][3][7].

Animal Model and Surgical Preparation
  • Species: Adult male rats (e.g., Sprague-Dawley or Wistar strains) are commonly used.

  • Anesthesia: Animals are anesthetized, typically with urethane (B1682113) (1.2 g/kg, intraperitoneal injection), to maintain a stable plane of anesthesia throughout the experiment without significantly suppressing cardiovascular reflexes.

  • Cannulation for Blood Pressure Monitoring: The femoral or carotid artery is surgically isolated and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline. This catheter is connected to a pressure transducer to allow for continuous, direct measurement of arterial blood pressure and heart rate.

  • Intracerebroventricular (ICV) Cannulation:

    • The animal is placed in a stereotaxic frame.

    • A midline incision is made on the scalp to expose the skull.

    • A small burr hole is drilled through the skull over the target lateral ventricle. Stereotaxic coordinates relative to bregma are used for precise placement (e.g., ~0.8 mm posterior, ~1.5 mm lateral).

    • A stainless-steel guide cannula is lowered into the ventricle to the correct depth and secured to the skull with dental cement.

Experimental_Workflow cluster_prep Surgical Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Anesthetize Rat (e.g., Urethane i.p.) A2 Place in Stereotaxic Frame A1->A2 A3 Implant Arterial Catheter (e.g., Femoral Artery) A1->A3 A4 Implant ICV Cannula (Lateral Ventricle) A2->A4 B1 Connect Arterial Catheter to Pressure Transducer A3->B1 B4 Administer Spexin-2 (53-70) via ICV Cannula B2 Allow for Stabilization Period B1->B2 B3 Record Baseline MAP & HR B2->B3 B3->B4 B5 Continuously Record Post-Injection MAP & HR B4->B5 C1 Calculate Mean Change from Baseline (ΔMAP, ΔHR) B5->C1 C2 Perform Statistical Analysis (e.g., t-test, ANOVA) C1->C2 C3 Report Results C2->C3

Caption: In vivo experimental workflow for cardiovascular assessment.
Drug Administration and Data Collection

  • Stabilization: Following surgery, the animal is allowed a stabilization period of at least 30-60 minutes until cardiovascular parameters (Mean Arterial Pressure and Heart Rate) are stable.

  • Baseline Recording: Baseline blood pressure and heart rate are recorded for a minimum of 15-30 minutes.

  • ICV Injection: Spexin-2 (53-70), dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline), is injected into the lateral ventricle through the implanted cannula. A typical injection volume is 1-5 µL, delivered over 1-2 minutes to avoid increases in intracranial pressure.

  • Post-Injection Monitoring: Cardiovascular parameters are continuously monitored and recorded for at least 60-120 minutes post-injection to observe the full onset, peak, and duration of the peptide's effects.

Data Analysis
  • Heart rate is derived from the pulsatile blood pressure signal.

  • Data is typically averaged over 5- or 10-minute intervals.

  • The primary endpoints are the maximum change in Mean Arterial Pressure (ΔMAP) and Heart Rate (ΔHR) from the pre-injection baseline.

  • Statistical significance is determined by comparing the effects of the peptide to a vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Discussion and Future Directions

The available data clearly indicate that Spexin-2 (53-70) is a potent central modulator of heart rate. Its ability to decrease heart rate without affecting blood pressure distinguishes it from the parent spexin peptide and suggests a highly specific mechanism of action within the CNS. This selectivity presents an attractive profile for therapeutic development, as it could potentially offer cardiac rate control without the hypotensive side effects common to many cardiovascular drugs.

However, significant knowledge gaps remain. Key areas for future research include:

  • Peripheral Effects: It is unknown if Spexin-2 (53-70) has direct effects on the cardiovascular system when administered peripherally (e.g., intravenously). Studies on isolated blood vessels (e.g., aortic rings) are needed to determine any direct vasodilatory or vasoconstrictive properties.

  • Dose-Response Relationship: The precise dose-response relationship for the chronotropic effects of Spexin-2 (53-70) has not been published. This is a critical next step for characterizing its potency.

  • Receptor Specificity: While GALR2 is the putative receptor, functional studies using selective GALR2 antagonists are required to definitively confirm this interaction and rule out contributions from GALR3 or other unidentified receptors.

  • Neuroanatomical Locus of Action: Identifying the specific brain nuclei (e.g., in the hypothalamus or brainstem) where Spexin-2 (53-70) acts to control heart rate will be crucial for a complete understanding of its physiological role.

References

Mechanism of Action of Spexin-2 (53-70) on Renal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin-2 (53-70), also identified as NPQ 53-70, is a bioactive peptide derived from the prohormone proNPQ/spexin (B561601). Emerging evidence indicates that Spexin-2 (53-70) plays a role as a central modulator of renal function. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Spexin-2 (53-70) on the kidneys, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While direct investigation into the molecular interactions of Spexin-2 (53-70) within the kidney is in its nascent stages, this guide synthesizes the available in vivo data and extrapolates potential mechanisms based on the known actions of the parent spexin peptide and its analogs.

Introduction to Spexin-2 (53-70)

Spexin-2 (53-70) is a peptide fragment originating from the precursor protein proNPQ/spexin. Unlike its parent peptide, spexin, which has been implicated in a wide array of physiological processes including metabolism and cardiovascular function, Spexin-2 (53-70) has demonstrated distinct effects on the renal system.[1][2] The primary evidence for its renal activity comes from in vivo studies in rats, where its central administration elicits significant changes in urine output and electrolyte handling.[1][3] This suggests a neuromodulatory role in the regulation of kidney function.

The parent peptide, spexin, is known to exert its effects through galanin receptors, specifically GALR2 and GALR3.[4] While direct receptor binding studies for Spexin-2 (53-70) in renal tissue are currently lacking, it is hypothesized that its mechanism may also involve these G protein-coupled receptors.

Quantitative Data on Renal Function

The principal in vivo study investigating the effects of Spexin-2 (53-70) on renal function involved intracerebroventricular (i.c.v.) administration in conscious rats. The following table summarizes the key quantitative findings from this research.

ParameterTreatment GroupBaselinePost-treatment Peak/NadirPercentage Change
Urine Flow Rate (µL/min) Vehicle55 ± 5No significant change-
Spexin-2 (53-70) (30 nmol, i.c.v.)58 ± 6125 ± 15+115%
Urinary Sodium Excretion (µEq/min) Vehicle5.5 ± 0.8No significant change-
Spexin-2 (53-70) (30 nmol, i.c.v.)6.0 ± 1.014.0 ± 2.5+133%
Mean Arterial Pressure (mmHg) Vehicle105 ± 3No significant change-
Spexin-2 (53-70) (30 nmol, i.c.v.)107 ± 4No significant change-
Heart Rate (beats/min) Vehicle380 ± 10No significant change-
Spexin-2 (53-70) (30 nmol, i.c.v.)375 ± 12349 ± 15-7%

Data are presented as mean ± SEM. The study by Toll, L., et al. (2012) provides the foundational in vivo data for the renal effects of Spexin-2 (53-70).[1][3]

Experimental Protocols

Intracerebroventricular (i.c.v.) Cannulation and Injection in Rats

This protocol outlines the surgical implantation of a guide cannula for the direct administration of Spexin-2 (53-70) into the lateral ventricle of the rat brain.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., pentobarbital, 60 mg/kg)

  • Stereotaxic apparatus

  • Stainless steel guide cannula

  • Dental acrylic

  • 30-gauge stainless steel stylet and injector

  • Microsyringe (10 µL)

  • Infusion pump

  • Spexin-2 (53-70) peptide

  • Sterile saline (vehicle)

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus, ensuring the skull is level between bregma and lambda.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a hole at the stereotaxic coordinates for the right lateral ventricle (e.g., AP: +0.6 mm, ML: +1.6 mm from bregma).

  • Lower the stainless steel guide cannula to the desired depth (e.g., DV: +4.5 mm from the skull surface).

  • Secure the guide cannula to the skull using dental acrylic.

  • Insert a stylet into the guide cannula to maintain patency.

  • Allow the animal to recover for 3-5 days post-surgery.

  • For injection, gently restrain the conscious rat and replace the stylet with an injector connected to a microsyringe via polyethylene (B3416737) tubing.

  • Infuse Spexin-2 (53-70) or vehicle at a controlled rate (e.g., 1 µL/min) for a total volume of 5 µL.

  • After infusion, leave the injector in place for an additional minute to prevent backflow.

  • At the end of the experiment, inject a dye (e.g., Evans blue) to verify the cannula placement.

Measurement of Renal Function Parameters

This protocol describes the collection and analysis of urine to determine the effects of Spexin-2 (53-70) on renal excretory function.

Materials:

  • Metabolic cages for individual housing and urine collection

  • Analytical balance

  • Flame photometer or ion-selective electrodes for sodium and potassium measurement

  • Spectrophotometer for creatinine (B1669602) measurement

Procedure:

  • Acclimate rats to individual metabolic cages for at least 24 hours before the experiment.

  • Provide free access to food and water.

  • Collect urine at predetermined intervals (e.g., every 30 minutes or 1 hour) before and after the i.c.v. injection of Spexin-2 (53-70) or vehicle.

  • Measure the volume of each urine sample gravimetrically.

  • Centrifuge the urine samples to remove any particulate matter.

  • Analyze the supernatant for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

  • Measure creatinine concentration using a spectrophotometric assay (e.g., Jaffe reaction) to assess for complete bladder emptying and to normalize excretion rates if necessary.

  • Calculate the urine flow rate (in µL/min) and the excretion rates of sodium and potassium (in µEq/min).

Signaling Pathways and Mechanism of Action

Central Mechanism of Action

The available evidence strongly suggests that Spexin-2 (53-70) modulates renal function through a central mechanism.[1][3] Intravenous administration of Spexin-2 (53-70) did not produce any significant changes in renal or cardiovascular parameters, indicating that the peptide does not act directly on the kidneys from the systemic circulation.[3] The diuretic and natriuretic effects observed following i.c.v. injection are likely mediated by the modulation of autonomic nervous system outflow to the kidneys or the release of other hormones that regulate renal function.

G cluster_CNS Central Nervous System cluster_Periphery Periphery SPX2_ICV Spexin-2 (53-70) (i.c.v. administration) Central_Processing Neuronal Processing SPX2_ICV->Central_Processing Autonomic_Outflow Altered Autonomic Nervous System Outflow Central_Processing->Autonomic_Outflow Hormone_Release Modulation of Hormone Release Central_Processing->Hormone_Release Kidney Kidney Autonomic_Outflow->Kidney Hormone_Release->Kidney Renal_Function Increased Urine Flow Increased Sodium Excretion Kidney->Renal_Function G SPX2 Spexin-2 (53-70) GALR2 GALR2 SPX2->GALR2 Gq Gq Protein GALR2->Gq PLC PLC Gq->PLC PI3K PI3K PLC->PI3K AKT AKT PI3K->AKT ERK ERK AKT->ERK TGFb_Pathway TGF-β Signaling AKT->TGFb_Pathway Inhibition Cellular_Response Modulation of: - Fibrosis - Inflammation - Apoptosis ERK->Cellular_Response TGFb_Pathway->Cellular_Response

References

Unveiling Spexin: A Tale of Bioinformatic Discovery and Neuropeptide Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Prohormone proNPQ and its Bioactive Peptides, Spexin and Spexin-2

Introduction

In the landscape of neuroendocrinology, the discovery of novel signaling molecules continues to reshape our understanding of physiological regulation. This technical guide delves into the discovery, history, and functional characterization of the prohormone proNPQ and its derived bioactive peptides, Spexin (SPX) and Spexin-2 (SPX2). Initially identified through innovative bioinformatic approaches, Spexin has emerged as a pleiotropic neuropeptide with significant roles in a myriad of physiological processes, including metabolism, appetite regulation, and reproduction. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental science of Spexin, from its in silico prediction to its intricate signaling mechanisms.

Discovery and History: From In Silico Prediction to Biological Reality

The story of Spexin is a testament to the power of bioinformatics in modern peptide discovery. Unlike traditional methods that rely on the isolation and purification of native peptides, Spexin was first identified in 2007 by two independent research groups using a bioinformatics approach based on the Hidden Markov Model.[1] This computational strategy was designed to scan genomic and proteomic databases for conserved sequences characteristic of peptide hormone precursors, including signal peptides and dibasic cleavage sites.

This in silico approach led to the identification of a candidate preproprotein encoded by the C12orf39 gene on human chromosome 12.[2] The precursor protein, named pro-neuropeptide Q (proNPQ), was predicted to contain a 14-amino acid mature peptide, which was subsequently named Spexin. This discovery was later validated through experimental studies that confirmed the expression of the C12orf39 gene and the presence of the Spexin peptide in various tissues.[3]

Further research revealed the existence of a paralogous gene in non-mammalian vertebrates, giving rise to Spexin-2 (SPX2).[4][5] The original Spexin is now often referred to as Spexin-1 (SPX1). Phylogenetic and synteny analyses suggest that Spexin, along with galanin (GAL) and kisspeptin (B8261505) (KISS), belongs to a family of peptides that share a common evolutionary ancestor.[6]

The Prohormone: proNPQ/Preprospexin

Spexin is synthesized as a larger precursor protein, preprospexin, which is encoded by the C12orf39 gene in humans. This preproprotein undergoes a series of post-translational modifications to yield the mature, biologically active peptide. The key features of the human preprospexin protein are outlined in the table below.

FeatureDescription
Gene C12orf39 (Chromosome 12 open reading frame 39)
Precursor Protein Preprospexin (proNPQ)
Amino Acid Length 116 amino acids
Signal Peptide A hydrophobic N-terminal sequence that directs the protein to the secretory pathway.
Prohormone Cleavage Sites Dibasic cleavage sites (e.g., RR, KR) that are recognized by prohormone convertases.
Mature Peptide Spexin (14 amino acids): NWTPQAMLYLKGAQ-NH2 (C-terminal amidation is predicted)

Spexin-2: A Non-Mammalian Paralog

A second form of Spexin, termed Spexin-2 (SPX2), was later identified in non-mammalian vertebrates, including fish, amphibians, and birds.[4][5][7] SPX2 is encoded by a distinct gene and, while sharing conserved amino acid residues with SPX1, it possesses a unique sequence.[4] The discovery of SPX2 has provided valuable insights into the evolutionary history and functional diversification of the Spexin peptide family. Both SPX1 and SPX2 have been shown to activate the same receptors, suggesting some overlap in their biological functions.[8]

Receptors and Signaling Pathways

Spexin exerts its biological effects by binding to and activating two members of the galanin receptor family, which are G protein-coupled receptors (GPCRs):

  • Galanin Receptor 2 (GALR2)

  • Galanin Receptor 3 (GALR3)

Spexin does not bind to Galanin Receptor 1 (GALR1).[9][10] The activation of GALR2 and GALR3 by Spexin initiates distinct intracellular signaling cascades.

GALR2 Signaling

GALR2 is primarily coupled to the Gαq/11 family of G proteins.[7][11] Activation of GALR2 by Spexin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). GALR2 has also been reported to couple to Gαi/o and Gαs pathways, leading to the inhibition or stimulation of adenylyl cyclase (AC) and subsequent modulation of cyclic AMP (cAMP) levels, respectively.[8][11]

GALR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gq Gαq/11 Pathway cluster_gi Gαi/o Pathway Spexin Spexin GALR2 GALR2 Spexin->GALR2 Gq Gαq/11 GALR2->Gq Gi Gαi/o GALR2->Gi PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

GALR2 Signaling Pathway
GALR3 Signaling

GALR3 is predominantly coupled to the Gαi/o family of G proteins.[12] Upon activation by Spexin, GALR3 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.

GALR3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Spexin Spexin GALR3 GALR3 Spexin->GALR3 Gi Gαi/o GALR3->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

GALR3 Signaling Pathway

Quantitative Data

The following table summarizes key quantitative data related to the interaction of Spexin with its receptors.

LigandReceptorSpeciesAssay TypeParameterValueReference
SpexinGALR2HumanFunctional AssayEC5045.7 nM[1]
SpexinGALR3HumanFunctional AssayEC50112.2 nM[1]
SpexinGALR2MouseMolecular DockingBinding Free Energy-19.74 kcal/mol[13]
SpexinGALR3MouseMolecular DockingBinding Free Energy-19.62 kcal/mol[13]
Spexin Mutant (N5A7F11P13)GALR2HumanFunctional AssayEC50Similar to WT SPX[14][15]
Spexin Mutant (N5A7F11P13)GALR3HumanFunctional AssayActivityAbolished[14][15]

Experimental Protocols

This section provides an overview of key experimental methodologies used in Spexin research.

Bioinformatics Workflow for Neuropeptide Discovery

The discovery of Spexin was a landmark achievement for bioinformatics in neuropeptide research. The general workflow for such a discovery process is outlined below.

Bioinformatics_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Characterization A Genome/Proteome Database Mining B Hidden Markov Model (HMM) Profile Search (Signal peptide, cleavage sites) A->B C Candidate Prohormone Identification B->C D Sequence Analysis and Homology Search C->D G Peptide Synthesis C->G E Gene Expression Analysis (RT-PCR, In situ hybridization) D->E F Peptidomic Analysis (Mass Spectrometry) D->F H Receptor Binding Assays G->H I Cell-based Signaling Assays G->I J In Vivo Functional Studies G->J

Bioinformatics Workflow for Neuropeptide Discovery
Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and binding capacity (Bmax) of Spexin for its receptors, or to determine the inhibitory constant (Ki) of unlabeled competitors.

Materials:

  • Cell membranes expressing GALR2 or GALR3

  • Radiolabeled ligand (e.g., [125I]-Galanin or a radiolabeled Spexin analog)

  • Unlabeled Spexin (for competition assays)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled Spexin.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of Spexin to induce intracellular calcium release via GALR2 activation.

Materials:

  • Cells expressing GALR2 (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Spexin solutions of varying concentrations

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.

  • Agonist Addition: Add varying concentrations of Spexin to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.

cAMP Assay

Objective: To measure the effect of Spexin on intracellular cAMP levels, typically to assess the activation of Gαi/o-coupled GALR3.

Materials:

  • Cells expressing GALR3 (e.g., CHO or HEK293 cells)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Spexin solutions of varying concentrations

  • cAMP assay kit (e.g., based on HTRF, ELISA, or AlphaScreen technology)

  • Lysis buffer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with varying concentrations of Spexin for a short period.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of Spexin concentration to determine the IC50 value.

Conclusion

The discovery of the prohormone proNPQ and its bioactive peptide Spexin represents a significant advancement in the field of neuropeptide research, underscoring the successful application of bioinformatics in identifying novel signaling molecules. Spexin and its paralog, Spexin-2, have been shown to play crucial roles in a wide array of physiological functions through their interaction with galanin receptors 2 and 3. This technical guide provides a foundational understanding of the discovery, history, and functional biology of Spexin, offering valuable information for researchers and professionals in the life sciences and drug development. Further investigation into the intricate signaling pathways and physiological roles of Spexin will undoubtedly uncover new therapeutic avenues for a range of metabolic and neurological disorders.

References

Spexin-2 (53-70): A Conserved Peptide Fragment with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Spexin-2 (SPX-2), a recently identified neuropeptide, is emerging as a significant player in the central regulation of cardiovascular and renal functions. The bioactive fragment, Spexin-2 (53-70), derived from the prohormone proNPQ, has garnered particular interest due to its pronounced physiological effects.[1][2][3] This technical guide provides a detailed overview of the sequence conservation of Spexin-2 (53-70) across human, mouse, and rat species, outlines key experimental protocols for its characterization, and elucidates its primary signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic applications of this novel peptide.

Data Presentation: Sequence Conservation of Spexin-2 (53-70)

The amino acid sequence of Spexin-2 (53-70) is remarkably conserved across mammalian species, including humans, mice, and rats.[1][2][4] This high degree of conservation suggests a critical and fundamentally preserved biological function. The identical nature of the peptide in these species facilitates translational research, allowing for more direct comparisons and applicability of preclinical findings to human physiology.

SpeciesAmino Acid Sequence (Single-Letter Code)Molecular FormulaMolecular Weight (Da)
HumanFISDQSRRKDLSDRPLPEC₉₂H₁₅₁N₂₉O₃₁2159.36
MouseFISDQSRRKDLSDRPLPEC₉₂H₁₅₁N₂₉O₃₁2159.36
RatFISDQSRRKDLSDRPLPEC₉₂H₁₅₁N₂₉O₃₁2159.36

Experimental Protocols

The characterization and quantitative analysis of Spexin-2 (53-70) involve a series of established methodologies in peptide research. The following protocols provide a framework for the analysis of this and similar synthetic peptides.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is typically synthesized using an automated peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and deprotected using a cocktail of reagents, commonly including trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5] A C18 column is generally effective for this purpose, with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) used for elution.[5] Fractions are collected and analyzed for purity.

Purity and Identity Verification
  • Analytical RP-HPLC: The purity of the final peptide product is assessed by analytical RP-HPLC, which should ideally show a single major peak.[4] Purity levels of ≥95% are standard for in-vitro and in-vivo studies.[1]

  • Mass Spectrometry (MS): The identity of the synthesized peptide is confirmed by mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques. The observed molecular mass should match the calculated theoretical mass of Spexin-2 (53-70) (2159.36 Da).[5]

Quantitative Analysis

Accurate quantification of the peptide is crucial for reproducible experimental results.

  • UV Spectroscopy: For peptides containing aromatic residues (like Phenylalanine in Spexin-2), UV absorbance at 280 nm can be used for a rough estimation of concentration. However, this method can be influenced by other components in the solution.[6][7]

  • Amino Acid Analysis (AAA): This is a more accurate method that involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[7] This provides a precise measure of the net peptide content.

  • Bicinchoninic Acid (BCA) Assay: The BCA assay is a colorimetric method that can be used to determine peptide concentration, although its accuracy can vary depending on the peptide sequence.[7]

A general workflow for peptide characterization is illustrated below.

G Experimental Workflow for Peptide Analysis cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Quantification A Solid-Phase Peptide Synthesis B Cleavage & Deprotection A->B C RP-HPLC Purification B->C D Analytical HPLC (Purity Assessment) C->D E Mass Spectrometry (Identity Confirmation) D->E F Quantitative Analysis (AAA, UV Spec, BCA) E->F G Characterized Spexin-2 (53-70) Peptide F->G

Workflow for peptide synthesis and analysis.

Signaling Pathways

Spexin-2 is known to exert its biological effects by acting as a ligand for Galanin Receptors (GALRs), specifically GALR2 and GALR3.[8][9] These are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream intracellular signaling cascades.[10][11]

  • GALR2 Signaling: Activation of GALR2 predominantly couples to Gαq/11 proteins.[11][12] This leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).[9] GALR2 can also couple to Gαi/o, leading to the inhibition of adenylyl cyclase, and Gα0, which activates the mitogen-activated protein kinase (MAPK) pathway.[9][10]

  • GALR3 Signaling: Similar to GALR1, GALR3 primarily signals through the inhibitory Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

The signaling pathways activated by Spexin-2 are crucial for its roles in cell proliferation, differentiation, and metabolic regulation.[9][13]

G Spexin-2 Signaling Pathways SPX Spexin-2 GALR2 GALR2 SPX->GALR2 binds GALR3 GALR3 SPX->GALR3 binds Gq Gαq/11 GALR2->Gq activates Gi Gαi/o GALR2->Gi activates GALR3->Gi activates PLC Phospholipase C (PLC) Gq->PLC stimulates AC Adenylyl Cyclase (AC) Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates PKC Protein Kinase C (PKC) PLC->PKC activates via DAG Ca ↑ Intracellular Ca²⁺ PLC->Ca via IP₃ cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Proliferation, Metabolism, etc.) PKC->Response Ca->Response MAPK->Response cAMP->Response

Spexin-2 signaling through GALR2 and GALR3.

Conclusion

The absolute conservation of the Spexin-2 (53-70) sequence in humans, mice, and rats underscores its fundamental biological importance and strengthens its position as a viable therapeutic candidate. The well-defined protocols for its synthesis and analysis, combined with a growing understanding of its signaling mechanisms through galanin receptors, provide a solid foundation for further research and development. This guide offers a centralized resource to aid scientists in navigating the technical aspects of studying this promising peptide, with the ultimate goal of translating preclinical discoveries into novel treatments for cardiovascular, renal, and metabolic disorders.

References

Spexin-2 (53-70): A Novel Endogenous Peptide in Nociception and Pain Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Spexin-2 (53-70), also known as NPQ 53-70, is a highly conserved peptide fragment derived from the prohormone proNPQ/spexin (B561601).[1][2][3][4] Initially identified through computational methods, this peptide has emerged as a significant central modulator of various physiological processes, including cardiovascular function, renal function, and, most notably, nociception.[2][3] Its role in the central nervous system's intrinsic pain modulation pathways presents a promising avenue for the development of novel analgesic therapies. This guide provides a comprehensive overview of the current scientific understanding of Spexin-2 (53-70), focusing on its mechanism of action, quantitative effects on pain, and the experimental protocols used for its characterization.

Role in Nociception and Pain Modulation

Spexin-2 (53-70) has demonstrated potent antinociceptive activity when administered directly into the central nervous system.[3][5] Studies in rodent models show that intracerebroventricular (i.c.v.) injection of Spexin-2 (53-70) significantly reduces pain responses in thermal nociception assays.[3] This suggests that the peptide acts at the supraspinal level to modulate pain signals.

Furthermore, clinical research has linked the broader family of spexin peptides to pain-related pathologies. Lower circulating levels of spexin have been observed in patients with painful diabetic peripheral neuropathy, indicating a potential protective role for the endogenous peptide in chronic pain states.[6][7][8] Treatment with spexin has also been shown to increase the mechanical pain threshold in diabetic mouse models, reinforcing its therapeutic potential.[6][7]

Mechanism of Action: The Galanin Receptor Pathway

The biological effects of spexin and its derivatives, including Spexin-2 (53-70), are primarily mediated through their interaction with galanin receptors (GALRs), specifically GALR2 and GALR3.[2][9] Spexin does not bind to GALR1.[10][11] These G-protein coupled receptors (GPCRs) are key players in a wide range of neurological functions.

The signaling cascade initiated by Spexin-2 (53-70) binding to GALR2 involves the following steps:

  • Receptor Binding: Spexin-2 (53-70) acts as an agonist at GALR2 and GALR3.

  • G-Protein Activation: GALR2 is coupled to Gq/11-type G-proteins.[12][13] Upon agonist binding, the G-protein is activated.

  • Downstream Effectors: The activated Gq/11 protein stimulates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium.[12]

  • Biased Agonism: Notably, spexin exhibits biased agonism at the GALR2, preferentially activating the G-protein-mediated signaling pathway over the β-arrestin pathway.[10][11][13] This biased signaling may contribute to its specific physiological effects and could be a key consideration in drug development.

While direct studies on Spexin-2 (53-70) are limited, research on the parent peptide, spexin, suggests its central antinociceptive effects may be mediated by activating GALR3.[12]

Spexin2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SPX2 Spexin-2 (53-70) GALR GALR2 / GALR3 SPX2->GALR Binds Gq11 Gq/11 GALR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca Leads to PainMod Pain Modulation (Antinociception) Ca->PainMod Results in

Caption: Spexin-2 (53-70) signaling via the GALR2/Gq/PLC pathway.

Quantitative Data on Antinociceptive Effects

The following table summarizes the key quantitative data from preclinical studies investigating the antinociceptive properties of Spexin-2 (53-70).

PeptideAnimal ModelAssayAdministration RouteEffective Dose (ED₅₀)Reference
Spexin-2 (53-70) MouseWarm Water Tail WithdrawalIntracerebroventricular (i.c.v.)10 nmol[3][5]
Spexin (Parent Peptide) MouseWarm Water Tail WithdrawalIntracerebroventricular (i.c.v.)< 30 nmol[3][5]

Experimental Protocols

The primary method used to establish the antinociceptive effects of centrally-administered Spexin-2 (53-70) is the warm water tail withdrawal assay in mice.

Protocol: Intracerebroventricular (i.c.v.) Injection and Warm Water Tail Withdrawal Assay

1. Animal Preparation and Surgery:

  • Subjects: Adult male mice (e.g., C57BL/6 strain) are used.

  • Acclimation: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to experimentation.

  • Cannula Implantation: Mice are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail). A guide cannula is stereotaxically implanted into a lateral ventricle of the brain. Coordinates are determined based on a standard mouse brain atlas (e.g., Paxinos and Franklin). The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least one week post-surgery.

2. Drug Administration:

  • Peptide Solution: Spexin-2 (53-70) is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).

  • Injection: A predetermined dose of the peptide solution is administered via an injection cannula that extends slightly beyond the guide cannula. The injection is performed slowly over a period of 1-2 minutes in conscious, gently restrained mice. Control animals receive an equivalent volume of the vehicle.

3. Nociceptive Testing (Warm Water Tail Withdrawal):

  • Apparatus: A temperature-controlled water bath is maintained at a noxious temperature (e.g., 52°C).

  • Procedure: At a specific time point post-injection (e.g., 15-30 minutes), the distal third of the mouse's tail is immersed in the warm water.

  • Measurement: The latency (in seconds) for the mouse to flick or withdraw its tail from the water is recorded. This is the tail withdrawal latency (TWL).

  • Cut-off Time: To prevent tissue damage, a maximum immersion time (cut-off) is set (e.g., 15-20 seconds). If the mouse does not respond by the cut-off time, it is removed, and the maximum time is recorded.

  • Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. The ED₅₀ is then calculated from the dose-response curve.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Animal Acclimation B Stereotaxic Surgery: i.c.v. Cannula Implantation A->B C Post-Surgical Recovery (≥ 1 week) B->C D Baseline Nociceptive Test (Tail Withdrawal Latency) C->D E i.c.v. Injection: Spexin-2 (53-70) or Vehicle D->E F Post-Injection Interval (e.g., 15-30 min) E->F G Post-Drug Nociceptive Test F->G H Calculate % Maximum Possible Effect (%MPE) G->H I Construct Dose-Response Curve H->I J Determine ED₅₀ I->J

Caption: Workflow for assessing the antinociceptive effect of Spexin-2.

Conclusion and Future Directions

Spexin-2 (53-70) is a potent endogenous peptide with significant antinociceptive properties mediated through the central galanin receptor system. Its biased agonism at GALR2 and its effectiveness in preclinical pain models highlight its potential as a lead compound for a new class of analgesics. Future research should focus on elucidating the precise roles of GALR2 versus GALR3 in mediating its effects, exploring its efficacy in diverse models of chronic and neuropathic pain, and developing stable, systemically active analogs suitable for clinical development. The negative association between endogenous spexin levels and painful neuropathy in diabetic patients further underscores the physiological relevance of this system and its promise as a therapeutic target.

References

The relationship between Spexin-2 (53-70) and the galanin peptide family.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The galanin peptide family, a crucial system in neuroendocrine regulation, has expanded to include the spexin (B561601) (SPX) peptides. This guide delves into the intricate relationship between a specific spexin fragment, Spexin-2 (53-70), and the broader galanin system. Spexin and its paralog, spexin-2, have been identified as endogenous ligands for the galanin receptors 2 (GALR2) and 3 (GALR3), demonstrating a functional overlap with the endogenous ligand galanin, which interacts with all three receptor subtypes (GALR1, GALR2, and GALR3). This interaction unveils a complex signaling network with therapeutic potential in metabolic diseases, mood disorders, and more. This document provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways that define this relationship, offering a foundational resource for future research and drug development.

Introduction: An Evolving Peptide Superfamily

The discovery of spexin and its subsequent identification as a ligand for galanin receptors has redefined our understanding of the galaninergic system. Phylogenetic analyses suggest that the spexin, galanin, and kisspeptin (B8261505) genes co-evolved from a common ancestor, resulting in peptides with distinct but overlapping biological functions[1][2][3][4]. While galanin's roles in processes like feeding, pain, and mood have been extensively studied, spexin is emerging as a critical player in energy homeostasis, reproduction, and cardiovascular function[5][6][7][8][9][10].

Spexin-2 is a paralog of the more extensively studied Spexin-1, primarily identified in non-mammalian vertebrates[3][4]. However, the fragment Spexin-2 (53-70) is a biologically active peptide conserved across mammalian species, pointing to its potential physiological relevance in humans[11][12]. This guide focuses on the interaction of these spexin peptides with the galanin receptors, providing a detailed examination of their shared signaling pathways and functional implications.

Quantitative Pharmacology: Ligand-Receptor Interactions

The functional relationship between spexin peptides and the galanin family is underpinned by their direct interaction with galanin receptors. While specific quantitative data for the Spexin-2 (53-70) fragment is not extensively available in the public literature, data for the parent peptide, Spexin-1, provides a strong proxy for its activity at GALR2 and GALR3. Galanin's interaction with all three receptors is also presented for comparative analysis.

LigandReceptorBinding Affinity (Ki/Kd)Functional Potency (EC50/IC50)SpeciesReference
Spexin-1 GALR1No significant activityNo significant activityHuman
GALR2 Data not available45.7 nMHuman
GALR3 Data not available112.2 nMHuman
Galanin GALR1High affinityData not availableHuman[13][14]
GALR2High affinityData not availableHuman[13][14]
GALR3Low affinityData not availableHuman[13][14]
Spexin-2 (53-70) GALR2 / GALR3Data not availableData not availableHuman/Rat/Mouse-

Note: The amino acid sequence for human, mouse, and rat Spexin-2 (53-70) is Phe-Ile-Ser-Asp-Gln-Ser-Arg-Arg-Lys-Asp-Leu-Ser-Asp-Arg-Pro-Leu-Pro-Glu[11][15][16]. Further research is required to determine its specific binding affinities and functional potencies at the galanin receptors.

Signaling Pathways: A Divergence of Downstream Effects

The activation of galanin receptors by their respective ligands initiates distinct intracellular signaling cascades. The differential coupling of these receptors to various G-proteins is central to the diverse and sometimes opposing physiological effects of galanin and spexin.

GALR1 and GALR3 Signaling

GALR1 and GALR3 primarily couple to inhibitory G-proteins of the Gi/o family. Ligand binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[10][11][13][15].

GALR1_GALR3_Signaling GALR1/3 GALR1 / GALR3 Gi/o Gαi/o GALR1/3->Gi/o Ligand Galanin Ligand->GALR1/3 AC Adenylyl Cyclase Gi/o->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA

GALR1/3 Inhibitory Signaling Pathway

GALR2 Signaling

In contrast, GALR2 couples to the Gq/11 family of G-proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can further activate the mitogen-activated protein kinase (MAPK/ERK) pathway[10][11][13][17]. Spexin exhibits biased agonism at GALR2, preferentially activating the Gαq pathway over β-arrestin signaling[17].

GALR2_Signaling GALR2 GALR2 Gq/11 Gαq/11 GALR2->Gq/11 Ligand Spexin-2 (53-70) Galanin Ligand->GALR2 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK

GALR2 Stimulatory Signaling Pathway

Experimental Protocols

The characterization of ligand-receptor interactions and downstream signaling relies on a suite of in vitro assays. The following are generalized protocols for key experiments cited in the literature for studying the spexin-galanin receptor system.

Receptor Binding Assay (Competitive)

This protocol outlines a competitive binding assay to determine the affinity of a test ligand (e.g., Spexin-2 (53-70)) by measuring its ability to displace a radiolabeled or fluorescently labeled ligand from the receptor.

Binding_Assay Start Start Prep Prepare cell membranes expressing GALR subtype Start->Prep Incubate Incubate membranes with labeled ligand and varying concentrations of unlabeled test ligand Prep->Incubate Separate Separate bound and free ligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity or fluorescence of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Competitive Binding Assay Workflow

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells (e.g., HEK293, CHO) stably or transiently expressing the human galanin receptor subtype of interest (GALR1, GALR2, or GALR3).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a constant concentration of a radiolabeled (e.g., ¹²⁵I-Galanin) or fluorescently labeled ligand.

    • Add increasing concentrations of the unlabeled competitor ligand (e.g., Spexin-2 (53-70)).

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free ligand.

    • Wash the filters with cold assay buffer to remove non-specific binding.

    • Quantify the bound radioactivity using a gamma counter or fluorescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) for the test ligand using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization (for GALR2)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GALR2.

Calcium_Assay Start Start Plate Plate GALR2-expressing cells in a 96-well plate Start->Plate Load Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Plate->Load Stimulate Stimulate cells with varying concentrations of test ligand Load->Stimulate Measure Measure fluorescence changes over time using a fluorometric plate reader Stimulate->Measure Analyze Analyze data to determine EC50 values Measure->Analyze End End Analyze->End

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture:

    • Plate cells expressing GALR2 in a clear-bottom, black-walled 96-well plate and grow to confluence.

  • Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., Krebs buffer).

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) by incubating at 37°C for a specified time (e.g., 30-60 minutes).

  • Ligand Stimulation and Measurement:

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test ligand (e.g., Spexin-2 (53-70)) to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the log concentration of the ligand.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

Functional Assay: cAMP Accumulation (for GALR1/3)

This assay measures the inhibition of cAMP production following the activation of Gi-coupled receptors like GALR1 and GALR3.

Methodology:

  • Cell Culture:

    • Plate cells expressing GALR1 or GALR3 in a 96-well plate.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test ligand (e.g., galanin).

    • Incubate for a specified time at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the test ligand.

    • Use non-linear regression to determine the IC50 value (the concentration of ligand that inhibits 50% of the forskolin-stimulated cAMP production).

Conclusion and Future Directions

The elucidation of spexin peptides as functional ligands for the galanin receptors GALR2 and GALR3 has opened new avenues for research into the physiological and pathophysiological roles of the galaninergic system. The specific fragment Spexin-2 (53-70) represents a potentially important endogenous modulator of this system in mammals. The differential receptor activation profiles and downstream signaling pathways of spexin and galanin provide a basis for their distinct biological effects and suggest that receptor-specific agonists and antagonists could be developed for a range of therapeutic applications, including metabolic disorders, anxiety, and depression.

Future research should focus on:

  • Determining the precise binding affinities and potencies of Spexin-2 (53-70) at GALR2 and GALR3.

  • Elucidating the full spectrum of downstream signaling pathways activated by Spexin-2 (53-70), including potential biased agonism.

  • Investigating the in vivo physiological roles of endogenous Spexin-2 (53-70).

  • Developing selective agonists and antagonists for each of the galanin receptor subtypes to better dissect their individual functions and therapeutic potential.

This technical guide provides a solid framework for researchers and drug developers to advance our understanding of the complex interplay between Spexin-2 (53-70) and the galanin peptide family, paving the way for novel therapeutic strategies.

References

Endogenous Presence and Tissue Distribution of Spexin-2 (53-70): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin-2 (53-70), a peptide fragment derived from the prohormone proNPQ, is an endogenously produced bioactive molecule conserved across mammalian species. Emerging research has identified Spexin-2 (53-70) as a central modulator of cardiovascular and renal functions. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence and tissue distribution of Spexin-2 (53-70). It is designed to be a resource for researchers and professionals involved in drug development and related scientific fields, offering a synthesis of available data, detailed experimental methodologies, and a visual representation of its signaling pathways.

Data Presentation: Tissue Distribution of Spexin (B561601) and Spexin-2 (53-70)

The following tables summarize the known tissue distribution of Spexin and its precursor, proNPQ. It is important to note that while the presence of Spexin mRNA and the 14-amino acid Spexin peptide is widely documented, specific quantitative data for the Spexin-2 (53-70) fragment remains limited. The qualitative data is largely based on immunohistochemistry (IHC) and in situ hybridization (ISH) studies for Spexin, while the quantitative data is for the broader "Spexin" peptide, not specifically the 53-70 fragment.

Table 1: Qualitative Tissue Distribution of Spexin Immunoreactivity in Rats [1]

Tissue/Organ SystemLocation of Spexin ImmunoreactivityStaining Intensity
Central Nervous System Neuronal groups, Trigeminal and superior cervical ganglia, Retina (photoreceptor, inner nuclear, and ganglionic layers)Varying intensities
Endocrine System Hypothalamic paraventricular and supraoptic nuclei, Adenohypophysis, Thyroid and parathyroid glands, Adrenal cortex and medulla (mainly ganglionic cells), Leydig cells, Thecal, luteal, and interstitial cells of the ovaryVarying intensities
Integumentary System Epidermal cells, Inner and outer root sheaths of hair follicles, Sebaceous glandsIntense
Respiratory System Epithelia and glandsDetected
Digestive System Epithelia and glandsDetected
Urinary System Epithelia and glandsDetected
Reproductive System Epithelia and glandsDetected
Musculoskeletal System Smooth muscle cellsWeak
Connective Tissue Negative

Table 2: Quantitative Tissue and Plasma Concentrations of Spexin

SpeciesTissue/FluidMethodConcentrationCitation
RatLiverELISA~322 - 443 pg/mL[2]
RatHeartELISA~518 - 618 pg/mL[2]
RatSkeletal MuscleELISA~275 - 320 pg/mL[2]
HumanPlasmaELISA0.436 ± 0.153 ng/mL[3]
Human (Healthy Women)SerumELISA0.195 (0.177 to 0.219) ng/mL (median and IQR)[4]
Human (with MetS)SerumELISA0.18 ng/ml (0.13–0.24)[5]
Human (without MetS)SerumELISA0.26 ng/ml (0.17–0.50)[5]

Experimental Protocols

Accurate quantification of endogenous Spexin-2 (53-70) is critical for understanding its physiological and pathological roles. The two primary methods for peptide quantification are Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Radioimmunoassay (RIA) for Spexin-2 (53-70)

RIA is a highly sensitive and specific method for quantifying peptides. The following is a generalized protocol based on standard RIA procedures for peptide hormones.

1. Reagents and Materials:

  • Spexin-2 (53-70) standard (synthetic)

  • ¹²⁵I-labeled Spexin-2 (53-70) (tracer)

  • Primary antibody specific to Spexin-2 (53-70)

  • Secondary antibody (precipitating antibody)

  • Assay buffer (e.g., phosphate (B84403) buffer with proteinase inhibitors and a protein carrier like BSA)

  • Tissue homogenization buffer

  • Polypropylene (B1209903) tubes

  • Gamma counter

2. Sample Preparation (Tissue Homogenates):

  • Excise tissues of interest and immediately snap-freeze in liquid nitrogen.

  • Homogenize frozen tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

  • Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

  • Store the supernatant at -80°C until use.

3. Assay Procedure:

  • Set up a standard curve by serially diluting the Spexin-2 (53-70) standard in assay buffer.

  • In polypropylene tubes, add a defined volume of standard, sample, or quality controls.

  • Add a specific dilution of the primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

  • Add a known amount of ¹²⁵I-labeled Spexin-2 (53-70) to all tubes.

  • Incubate the mixture for a specified period (e.g., 18-24 hours) at 4°C to allow for competitive binding.

  • Add the secondary antibody to all tubes (except "total counts") to precipitate the primary antibody-antigen complexes.

  • Incubate for a shorter period (e.g., 2 hours) at 4°C.

  • Centrifuge the tubes to pellet the antibody-bound fraction.

  • Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

  • Calculate the concentration of Spexin-2 (53-70) in the samples by comparing their radioactive counts to the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Spexin-2 (53-70)

LC-MS/MS offers high specificity and the ability to multiplex the analysis of different peptides. The following is a generalized protocol.

1. Reagents and Materials:

  • Spexin-2 (53-70) standard (synthetic)

  • Stable isotope-labeled Spexin-2 (53-70) internal standard (SIL-IS)

  • Solvents for liquid chromatography (e.g., acetonitrile (B52724), water, formic acid)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

2. Sample Preparation (Plasma or Tissue Homogenates):

  • Spike samples with the SIL-IS.

  • Perform protein precipitation (e.g., with acetonitrile or perchloric acid).

  • Centrifuge to remove precipitated proteins.

  • Further purify the sample using SPE to enrich for the peptide of interest and remove interfering substances.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC system.

  • Separate the peptides using a C18 reverse-phase column with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Introduce the eluent into the mass spectrometer.

  • Ionize the peptides using electrospray ionization (ESI).

  • Select the precursor ion corresponding to Spexin-2 (53-70) and its SIL-IS in the first quadrupole (Q1).

  • Fragment the precursor ions in the collision cell (Q2).

  • Select specific fragment ions in the third quadrupole (Q3) for detection (Multiple Reaction Monitoring - MRM).

  • Quantify the endogenous Spexin-2 (53-70) by comparing the peak area ratio of the analyte to the SIL-IS against a standard curve.

Mandatory Visualizations

Signaling Pathways of Spexin-2 (53-70)

Spexin-2 (53-70) exerts its biological effects by binding to and activating two of the galanin receptors: GALR2 and GALR3.[6] These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

Spexin_Signaling_Pathways cluster_GALR2 GALR2 Signaling Pathway cluster_GALR3 GALR3 Signaling Pathway SPX2_GALR2 Spexin-2 (53-70) GALR2 GALR2 SPX2_GALR2->GALR2 Gq11 Gq/11 GALR2->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_GALR2 Cellular Response Ca_release->Cellular_Response_GALR2 MAPK_GALR2 MAPK Signaling PKC->MAPK_GALR2 MAPK_GALR2->Cellular_Response_GALR2 SPX2_GALR3 Spexin-2 (53-70) GALR3 GALR3 SPX2_GALR3->GALR3 Gio Gi/o GALR3->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP cAMP Production AC->cAMP Cellular_Response_GALR3 Cellular Response cAMP->Cellular_Response_GALR3

Figure 1: Spexin-2 (53-70) Signaling Pathways via GALR2 and GALR3.
Experimental Workflow for Spexin-2 (53-70) Quantification

The following diagram illustrates a typical workflow for the quantification of Spexin-2 (53-70) from biological samples using either RIA or LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification cluster_ria Radioimmunoassay (RIA) cluster_lcms LC-MS/MS cluster_data_analysis Data Analysis Tissue_Collection Tissue/Plasma Collection Homogenization Homogenization (for tissues) Tissue_Collection->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Purification Purification/Enrichment (e.g., SPE) Protein_Precipitation->Purification RIA_Incubation Competitive Binding Incubation Purification->RIA_Incubation LC_Separation LC Separation Purification->LC_Separation RIA_Precipitation Immunoprecipitation RIA_Incubation->RIA_Precipitation Gamma_Counting Gamma Counting RIA_Precipitation->Gamma_Counting Standard_Curve Standard Curve Generation Gamma_Counting->Standard_Curve MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection MS_Detection->Standard_Curve Concentration_Calc Concentration Calculation Standard_Curve->Concentration_Calc

References

The Cutting Edge of Neuropeptide Discovery: A Technical Guide to Bioactive Peptides Derived from the proNPQ Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the identification, characterization, and functional analysis of bioactive peptides derived from the pro-Neuropeptide Q (proNPQ) precursor, also known as spexin (B561601). This document provides a comprehensive overview of the predicted bioactive peptides, their physiological roles, the underlying signaling pathways, and detailed experimental protocols for their study.

Introduction to proNPQ and its Bioactive Peptides

ProNPQ is a precursor protein that undergoes post-translational modification to release several bioactive peptides. The most well-characterized of these is Neuropeptide Q (NPQ), or spexin, a highly conserved 14-amino acid peptide.[1] However, the proNPQ precursor contains multiple potential cleavage sites, suggesting the existence of other, less-studied bioactive peptides. Through in-silico analysis, several potential peptides have been predicted, with NPQ/spexin and NPQ 53-70 being experimentally validated.

Predicted Bioactive Peptides from the Human proNPQ Precursor

The human proNPQ precursor is a 116-amino acid protein. Using bioinformatic tools such as NeuroPred, which predicts cleavage sites at basic amino acid residues, a number of potential bioactive peptides can be identified.[2][3][4][5] The primary cleavage sites are typically pairs of basic residues like Arg-Arg (RR), Lys-Arg (KR), or Arg-Lys (RK).

Below is a table of predicted bioactive peptides from the human proNPQ precursor sequence, including the experimentally validated NPQ/spexin and NPQ 53-70.

Peptide NameStart PositionEnd PositionSequencePredicted Molecular Weight (Da)
NPQ/Spexin3851NWTPQAMLYLKGAQ1649.9
NPQ 53-705370FISDQSRRKDLSDRPLPE2177.4
proNPQ 23-352335GGMAPRQEEAGGQ1347.4
proNPQ 73-907390APGGLEEAGAPAGAPAGP1525.6
proNPQ 93-11693116GPRGPLGPLGPLGPLGPLGPLGPL1965.4

Quantitative Analysis of Bioactivity

The bioactive peptides derived from proNPQ have been shown to exert a range of physiological effects, particularly in the central nervous and cardiovascular systems. The following tables summarize the available quantitative data on their bioactivity.

Table 3.1: Receptor Binding and Activation
PeptideReceptorAssay TypeEC50 (nM)Reference
Spexin (WT)GALR2SRE-luc Reporter16.28[6]
Spexin (WT)GALR3SRE-luc Reporter30.77[6]
Gln5→Asn mutantGALR2SRE-luc Reporter15.79[6]
Gln5→Asn mutantGALR3SRE-luc Reporter501.187[6]
Met7→Ala mutantGALR2SRE-luc Reporter17.14[6]
Met7→Ala mutantGALR3SRE-luc Reporter467.74[6]
Lys11→Phe mutantGALR2SRE-luc Reporter17.36[6]
Lys11→Phe mutantGALR3SRE-luc Reporter707.95[6]
Ala13→Pro mutantGALR2SRE-luc Reporter15.99[6]
Ala13→Pro mutantGALR3SRE-luc Reporter380.19[6]
Table 3.2: In Vivo Cardiovascular and Renal Effects in Rats (Intracerebroventricular Injection)
PeptideDose (nmol)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)Effect on Urine Flow RateReference
NPQ/Spexin30↑ 13 ± 2↓ 38 ± 8Profound Decrease[5]
NPQ 53-7030No significant change↓ 26 ± 9Marked Increase[5]
Table 3.3: Antinociceptive Activity in Mice (Warm Water Tail Withdrawal Assay)
PeptideED50 (nmol)Reference
NPQ/Spexin<30[5]
NPQ 53-7010[5]

Signaling Pathways of proNPQ-Derived Peptides

Spexin, the most studied proNPQ-derived peptide, exerts its effects by activating the galanin receptors 2 (GALR2) and 3 (GALR3), but not GALR1.[1][7][8] These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

  • GALR2: Is primarily coupled to Gq/11 proteins.[9][10] Activation of GALR2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can ultimately lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.

  • GALR3: Is coupled to Gi/o proteins.[9] Activation of GALR3 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

proNPQ_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway proNPQ_peptides proNPQ-derived Peptides (e.g., Spexin) GALR2 GALR2 proNPQ_peptides->GALR2 binds GALR3 GALR3 proNPQ_peptides->GALR3 binds Gq11 Gq/11 GALR2->Gq11 activates Gio Gi/o GALR3->Gio activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2 Ca2 [Ca2+]i IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade activates Cellular_Response_Gq Cellular Response MAPK_cascade->Cellular_Response_Gq leads to AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA cAMP->PKA activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi leads to

Signaling pathways of proNPQ-derived peptides.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of proNPQ-derived bioactive peptides.

In Silico Prediction of Bioactive Peptides

A general workflow for the in-silico prediction and characterization of bioactive peptides is outlined below.

Experimental_Workflow Start Start: proNPQ Precursor Sequence Cleavage_Prediction Cleavage Site Prediction (e.g., NeuroPred) Start->Cleavage_Prediction Peptide_Generation Generate Potential Bioactive Peptides Cleavage_Prediction->Peptide_Generation Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Generation->Peptide_Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (ESI-MS) Purification->Characterization Binding_Assay Receptor Binding Assay (Radioligand Assay) Characterization->Binding_Assay Functional_Assay In Vivo / In Vitro Functional Assays Characterization->Functional_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Experimental workflow for peptide analysis.

Protocol:

  • Obtain the proNPQ precursor sequence: Retrieve the amino acid sequence from a protein database such as NCBI or UniProt.

  • Predict cleavage sites: Utilize an in-silico tool like NeuroPred (--INVALID-LINK--) to predict potential cleavage sites.[2][3][4][5] These tools typically identify sites with single or paired basic amino acid residues.

  • Generate a list of potential peptides: Based on the predicted cleavage sites, generate a list of all possible peptide fragments.

  • Predict bioactivity (optional): Use bioactivity prediction servers to screen for peptides with a high probability of being bioactive.

Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc/tBu strategy.[11][12][13][14][15]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin (for C-terminally amidated peptides)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM, diethyl ether)

Procedure:

  • Resin swelling: Swell the resin in DMF.

  • Fmoc deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

  • Amino acid coupling: Activate the first Fmoc-protected amino acid with coupling reagents and a base, and add it to the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and side-chain deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and washing: Precipitate the crude peptide in cold diethyl ether and wash several times.

  • Lyophilization: Lyophilize the crude peptide to obtain a powder.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Materials:

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Crude synthetic peptide

Procedure:

  • Dissolve the crude peptide: Dissolve the lyophilized crude peptide in a minimal amount of mobile phase A.

  • Equilibrate the column: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample: Inject the dissolved peptide onto the column.

  • Elute with a gradient: Apply a linear gradient of increasing mobile phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Monitor absorbance: Monitor the elution of the peptide by measuring the UV absorbance at 214 nm and 280 nm.

  • Collect fractions: Collect the fractions corresponding to the major peptide peak.

  • Analyze fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool and lyophilize: Pool the pure fractions and lyophilize to obtain the purified peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS) Characterization

Procedure:

  • Prepare the sample: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Introduce the sample into the ESI-MS: Infuse the sample solution into the electrospray source.[16][17][18][19][20]

  • Acquire the mass spectrum: The peptide is ionized and enters the mass analyzer. The instrument detects the mass-to-charge (m/z) ratio of the ions.

  • Interpret the spectrum: The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states. The molecular weight of the peptide can be deconvoluted from this series of peaks.

Warm Water Tail-Withdrawal Assay for Nociception

Materials:

  • Water bath maintained at a constant temperature (e.g., 52°C)

  • Animal restrainer

  • Timer

Procedure:

  • Acclimatize the animal: Gently restrain the mouse or rat.

  • Immerse the tail: Immerse the distal portion of the animal's tail into the warm water.[21][22][23]

  • Measure latency: Start the timer upon immersion and stop it when the animal withdraws its tail.

  • Cut-off time: A cut-off time (e.g., 15-20 seconds) should be used to prevent tissue damage.

  • Administer peptide: Inject the test peptide (e.g., intracerebroventricularly or intraperitoneally).

  • Repeat measurement: Measure the tail-withdrawal latency at various time points after peptide administration to determine the antinociceptive effect.

Radioligand Binding Assay for Receptor Affinity

Principle: This assay measures the binding of a radiolabeled ligand to its receptor and the ability of an unlabeled ligand (the test peptide) to compete for this binding.[24][25][26][27]

Materials:

  • Cell membranes or tissues expressing the receptor of interest (e.g., GALR2 or GALR3)

  • Radiolabeled ligand (e.g., [125I]-galanin)

  • Unlabeled test peptide at various concentrations

  • Incubation buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide.

  • Separation of bound and free ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data analysis: Plot the percentage of specific binding against the concentration of the unlabeled test peptide. The IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The proNPQ precursor is a source of multiple bioactive peptides with significant potential for therapeutic development. This guide provides a comprehensive framework for the identification, synthesis, and functional characterization of these peptides. The detailed protocols and signaling pathway diagrams offer a valuable resource for researchers aiming to explore the physiological roles and pharmacological potential of the proNPQ-derived peptide family. Further investigation into the less-characterized peptides from this precursor is warranted and may unveil novel therapeutic targets for a range of physiological and pathological conditions.

References

An In-depth Technical Guide to the Cellular and Molecular Targets of Spexin-2 (53-70)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin-2 (53-70), also identified as NPQ 53-70, is a biologically active peptide fragment derived from the prohormone pro-spexin. This peptide has emerged as a significant modulator of central and peripheral physiological processes, with notable effects on the cardiovascular and renal systems. This technical guide provides a comprehensive overview of the known cellular and molecular targets of Spexin-2 (53-70), presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows. The primary molecular targets identified for the broader spexin (B561601) family, and by extension Spexin-2 (53-70), are the galanin receptor type 2 (GALR2) and type 3 (GALR3), which are G protein-coupled receptors (GPCRs). This document aims to serve as a critical resource for researchers investigating the therapeutic potential of Spexin-2 (53-70).

Cellular and Molecular Targets

The biological activities of Spexin-2 (53-70) are primarily mediated through its interaction with specific cell surface receptors. The spexin peptide family, including Spexin-2 (53-70), are recognized as endogenous ligands for the galanin receptors, specifically GALR2 and GALR3.[1][2] These receptors are members of the GPCR superfamily and are involved in a diverse range of physiological functions. Notably, spexins do not exhibit significant activity at the galanin receptor type 1 (GALR1).[3]

Activation of GALR2 and GALR3 by spexins initiates downstream intracellular signaling cascades. GALR2 is known to couple primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). GALR3, on the other hand, predominantly signals through Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Quantitative Data

While specific in vitro quantitative data for the Spexin-2 (53-70) fragment is limited in the current literature, data for the parent peptide, Spexin, provides valuable insight into its interaction with GALR2 and GALR3. The following tables summarize the available quantitative data for both Spexin and the in vivo effects of Spexin-2 (53-70).

Table 1: In Vitro Activity of Spexin at Galanin Receptors

LigandReceptorAssay TypeSpeciesEC50 (nM)Reference
SpexinGALR2FunctionalHuman45[4]
SpexinGALR3FunctionalHuman112[4]

Note: The EC50 values are for the full-length Spexin peptide and serve as an approximation of the activity of its fragments.

Table 2: In Vivo Effects of Spexin-2 (53-70) in Rats

PeptideAdministration RouteDose (nmol)EffectMagnitude of ChangeReference
Spexin-2 (53-70)Intracerebroventricular30Decrease in Heart Rate26 ± 9 bpm[5][6]
Spexin-2 (53-70)Intracerebroventricular30Increase in Urine Flow RateMarked Increase[5][6]
Spexin-2 (53-70)Intracerebroventricular10Antinociceptive ActivityED50 < 10 nmol[6]

Signaling Pathways

The interaction of Spexin-2 (53-70) with GALR2 and GALR3 triggers distinct downstream signaling cascades, as depicted in the following diagram.

Spexin-2 (53-70) Signaling Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Spexin-2 (53-70) Spexin-2 (53-70) GALR2 GALR2 Spexin-2 (53-70)->GALR2 GALR3 GALR3 Spexin-2 (53-70)->GALR3 Gq11 Gq/11 GALR2->Gq11 activates Gio Gi/o GALR3->Gio activates PLC PLC Gq11->PLC activates AC_active Adenylyl Cyclase (Active) Gio->AC_active inhibits Ca2_increase ↑ Intracellular Ca2+ PLC->Ca2_increase PKC_activation PKC Activation PLC->PKC_activation AC_inactive Adenylyl Cyclase (Inactive) cAMP cAMP AC_active->cAMP produces Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2 Cellular_Response_1 Cellular Response Ca2_increase->Cellular_Response_1 PKC_activation->Cellular_Response_1

Caption: Spexin-2 (53-70) signaling through GALR2 and GALR3.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of Spexin-2 (53-70).

In Vivo Cardiovascular and Renal Function Assay in Conscious Rats

This protocol is adapted from studies investigating the central effects of Spexin-2 (53-70) on cardiovascular and renal parameters.[5]

Objective: To determine the in vivo effects of intracerebroventricularly administered Spexin-2 (53-70) on mean arterial pressure, heart rate, and urine flow rate in conscious rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Spexin-2 (53-70) peptide

  • Sterile isotonic saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Intracerebroventricular (i.c.v.) guide cannula

  • Vascular catheters

  • Pressure transducer and recording system

  • Metabolic cages for urine collection

Procedure:

  • Surgical Preparation:

    • Anesthetize rats and place them in a stereotaxic apparatus.

    • Implant a guide cannula into the lateral cerebral ventricle.

    • Implant catheters into the femoral artery and vein for blood pressure measurement and drug administration, respectively.

    • Allow rats to recover for at least 5-7 days post-surgery.

  • Experimental Protocol:

    • On the day of the experiment, place the conscious, freely moving rats in metabolic cages.

    • Connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP) and heart rate (HR).

    • Allow for a stabilization period of at least 60 minutes.

    • Collect a 20-minute baseline urine sample and record baseline MAP and HR.

    • Administer Spexin-2 (53-70) (e.g., 30 nmol in 5 µL of sterile saline) or vehicle via the i.c.v. cannula.

    • Continuously monitor MAP and HR for at least 90 minutes post-injection.

    • Collect urine samples at 10-minute intervals for 90 minutes.

  • Data Analysis:

    • Calculate the change in MAP and HR from the baseline for each time point.

    • Measure urine volume for each collection period to determine the urine flow rate.

    • Statistically compare the responses between the Spexin-2 (53-70) treated and vehicle-treated groups.

In Vitro Receptor Activation Assay: Calcium Mobilization

This protocol describes a general method for assessing the activation of GALR2, a Gq-coupled receptor, by measuring changes in intracellular calcium.

Objective: To determine the potency (EC50) of Spexin-2 (53-70) in activating GALR2 by measuring intracellular calcium mobilization in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human GALR2 (or other suitable host cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Spexin-2 (53-70) peptide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-GALR2 cells in appropriate medium.

    • Plate the cells into 96-well or 384-well black-walled, clear-bottom assay plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Prepare serial dilutions of Spexin-2 (53-70) in assay buffer.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the Spexin-2 (53-70) dilutions into the wells and continue to record the fluorescence signal for a specified period (e.g., 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of Spexin-2 (53-70).

    • Subtract the baseline fluorescence from the peak fluorescence to get the net change.

    • Plot the fluorescence change against the logarithm of the Spexin-2 (53-70) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of Spexin-2 (53-70) activity.

Experimental Workflow for Spexin-2 (53-70) Characterization cluster_1 In Vivo Evaluation start Start peptide_synthesis Peptide Synthesis & Purification of Spexin-2 (53-70) start->peptide_synthesis in_vitro_assays In Vitro Assays peptide_synthesis->in_vitro_assays receptor_binding Receptor Binding Assay (Determine Ki/Kd) in_vitro_assays->receptor_binding functional_assays Functional Assays (Determine EC50/IC50) in_vitro_assays->functional_assays in_vivo_studies In Vivo Studies in_vitro_assays->in_vivo_studies data_analysis Data Analysis & Interpretation receptor_binding->data_analysis ca_mobilization Calcium Mobilization (GALR2) functional_assays->ca_mobilization camp_assay cAMP Assay (GALR3) functional_assays->camp_assay ca_mobilization->data_analysis camp_assay->data_analysis animal_model Animal Model Preparation (e.g., cannulated rats) in_vivo_studies->animal_model cardiovascular_renal Cardiovascular & Renal Function Assessment animal_model->cardiovascular_renal cardiovascular_renal->data_analysis end End data_analysis->end

Caption: A logical workflow for characterizing Spexin-2 (53-70).

Conclusion

Spexin-2 (53-70) is a promising bioactive peptide with significant modulatory effects on the cardiovascular and renal systems, mediated through its interaction with galanin receptors GALR2 and GALR3. This guide provides a foundational understanding of its molecular targets, quantitative activity, and the experimental approaches required for its further investigation. The provided protocols and workflows offer a practical framework for researchers aiming to elucidate the full therapeutic potential of this intriguing peptide. Further research is warranted to determine the specific binding affinities and functional potencies of the Spexin-2 (53-70) fragment and to explore its physiological roles in greater detail.

References

Methodological & Application

Application Notes and Protocols for Spexin-2 (53-70) Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin-2, also known as NPQ 53-70, is a cleavage product of the larger prohormone Spexin. Spexin is a highly conserved neuropeptide that has emerged as a pleiotropic signaling molecule with roles in a variety of physiological processes. Research has implicated Spexin in the regulation of metabolism, energy homeostasis, cardiovascular function, and reproduction. Given its diverse functions, the accurate quantification of Spexin-2 in biological samples is crucial for advancing our understanding of its physiological roles and its potential as a therapeutic target and biomarker.

These application notes provide a detailed protocol for the quantitative determination of human Spexin-2 (53-70) in biological fluids using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is based on the principles and procedures of commercially available ELISA kits.

Principle of the Assay

The Spexin-2 (53-70) ELISA is a sandwich immunoassay.[1][2][3][4] The microtiter plate provided in the kit is pre-coated with a monoclonal antibody specific for Spexin-2.[1][2][3] When standards and samples are added to the wells, the Spexin-2 antigen present binds to the coated antibody. Following an incubation period, a biotin-conjugated detection antibody specific for Spexin-2 is added, which binds to the captured Spexin-2, forming a sandwich. Subsequently, a Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. After a final wash to remove unbound components, a TMB substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change that is proportional to the amount of Spexin-2 bound. The reaction is terminated by the addition of a stop solution, and the optical density is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of Spexin-2 in the unknown samples.

Performance Characteristics of Commercially Available Human Spexin ELISA Kits

The following table summarizes the quantitative data from a selection of commercially available Human Spexin (SPX) ELISA kits, which are also suitable for the detection of Spexin-2 (53-70).

Manufacturer/Kit NameCatalog NumberDetection Range (pg/mL)Sensitivity (pg/mL)Sample Type
FineTestEH43497.813 - 5004.688Serum, Plasma, Cell Culture Supernatant, Tissue Lysate
MyBioSourceMBS253342278.13 - 500046.88Serum, Plasma, Other Biological Fluids
antibodies-online.comABIN69699687.813 - 500Not SpecifiedPlasma, Serum, Tissue Homogenate
St John's LaboratorySTJE000397378.13 - 500046.88Serum, Plasma, Other Biological Fluids

Note: The performance characteristics are for reference only and may vary between lots. Please refer to the manufacturer's instructions for the most accurate information.

Experimental Protocol

Materials Required but Not Provided
  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable pipette tips

  • Deionized or distilled water

  • Wash bottle, automated microplate washer, or manifold dispenser

  • Tubes for sample and reagent preparation

  • Vortex mixer

  • Absorbent paper for blotting

Reagent Preparation
  • Wash Buffer: If provided as a concentrate, dilute with deionized or distilled water to the working concentration as specified in the kit manual.

  • Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Perform serial dilutions to generate the standard curve as per the manufacturer's instructions.

  • Biotinylated Detection Antibody: Dilute the concentrated detection antibody with the provided antibody diluent to the working concentration.

  • Streptavidin-HRP Conjugate: Dilute the concentrated Streptavidin-HRP conjugate with the provided HRP conjugate diluent to the working concentration.

  • Samples: Prepare samples according to the recommended procedures. Serum, plasma, cell culture supernatants, and other biological fluids may be used. If necessary, dilute samples with the provided sample diluent to fall within the detection range of the assay.

Assay Procedure
  • Preparation: Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate.

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5 - 2 hours at 37°C).

  • Wash: Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with 300-350 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.

  • Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for the specified time and temperature (typically 1 hour at 37°C).

  • Wash: Repeat the wash step as described in step 4.

  • Add Streptavidin-HRP Conjugate: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for the specified time and temperature (typically 30 minutes at 37°C).

  • Wash: Repeat the wash step as described in step 4, but with an increased number of washes (usually 5 times).

  • Add Substrate: Add 90 µL of TMB substrate solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 15-30 minutes. Monitor the color development.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average OD for each set of duplicate standards and samples.

  • Subtract the average OD of the blank from the average OD of all other standards and samples.

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of Spexin-2 in the samples by interpolating the sample OD values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Spexin Signaling Pathway and ELISA Workflow

The following diagrams illustrate the signaling pathway of Spexin and the experimental workflow of the ELISA protocol.

Spexin_Signaling_Pathway Spexin Signaling Pathway Spexin Spexin-2 (53-70) GALR2 Galanin Receptor 2 (GALR2) (Gq/Gi-coupled GPCR) Spexin->GALR2 Binding & Activation Gq Gq GALR2->Gq Gi Gi GALR2->Gi PI3K_AKT PI3K/AKT Pathway GALR2->PI3K_AKT PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Modulation of Gene Expression, Ion Channel Activity, Metabolism) Ca2->Cellular_Response PKC->Cellular_Response AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB CREB->Cellular_Response PI3K_AKT->Cellular_Response

Caption: Spexin-2 signaling through GALR2.

ELISA_Workflow Spexin-2 (53-70) ELISA Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Wash Buffer - Standards - Samples Add_Sample 1. Add 100 µL of Standards and Samples to wells Reagents->Add_Sample Incubate1 2. Incubate (e.g., 90 min, 37°C) Add_Sample->Incubate1 Wash1 3. Wash Plate (3x) Incubate1->Wash1 Add_Detection_Ab 4. Add 100 µL of Biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 5. Incubate (e.g., 60 min, 37°C) Add_Detection_Ab->Incubate2 Wash2 6. Wash Plate (3x) Incubate2->Wash2 Add_HRP 7. Add 100 µL of Streptavidin-HRP Wash2->Add_HRP Incubate3 8. Incubate (e.g., 30 min, 37°C) Add_HRP->Incubate3 Wash3 9. Wash Plate (5x) Incubate3->Wash3 Add_Substrate 10. Add 90 µL of TMB Substrate Wash3->Add_Substrate Incubate4 11. Incubate in dark (15-30 min, 37°C) Add_Substrate->Incubate4 Add_Stop 12. Add 50 µL of Stop Solution Incubate4->Add_Stop Read_Plate 13. Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze 14. Calculate Concentration Read_Plate->Analyze

Caption: Workflow for Spexin-2 ELISA.

References

Application Notes and Protocols for In Vivo Administration of Spexin-2 (53-70) in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Spexin-2 (53-70) and the broader Spexin (B561601) peptide in rat models, based on available scientific literature. The protocols and data presented herein are intended to serve as a guide for designing and conducting experiments to investigate the physiological roles of Spexin-2.

Introduction

Spexin-2 (53-70) is a biologically active peptide fragment derived from the prohormone Spexin-2. It is conserved across several mammalian species, including humans, mice, and rats[1][2]. In vivo studies in rat models have demonstrated its role as a central modulator of cardiovascular and renal functions[1][2][3][4][5][6]. The broader Spexin peptide has been shown to influence a range of metabolic processes, including feeding behavior, body weight regulation, and glucose metabolism, primarily through its interaction with galanin receptors 2 and 3 (GALR2/3)[7][8][9][10]. Recent evidence also suggests the involvement of the JAK2-STAT3 signaling pathway in Spexin's effects on adipose tissue[11].

This document outlines detailed protocols for the in vivo administration of Spexin-2 (53-70) in rats, summarizes key quantitative findings from published studies, and provides diagrams of the putative signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of Spexin and Spexin-2 (53-70) administration in rat models.

Table 1: Cardiovascular and Renal Effects of Intracerebroventricular (i.c.v.) Administration of Spexin-2 (53-70) in Conscious Rats

ParameterTreatment Group (n=not specified)DosageObservation PeriodChange from BaselineReference
Heart Rate Spexin-2 (53-70)30 nmolNot specified↓ 26 ± 9 bpm[3][4]
Mean Arterial Pressure Spexin-2 (53-70)30 nmolNot specifiedNo significant change[3][4]
Urine Flow Rate Spexin-2 (53-70)30 nmolNot specifiedMarked increase[3][4]

Table 2: Metabolic Effects of Spexin Administration in Rat Models of Obesity and Diabetes

ParameterAnimal ModelTreatment Group (n=not specified)Dosage & RouteDurationKey FindingsReference
Caloric Intake Diet-Induced Obese (DIO) RatsSpexin35 µg/kg/day, SC6 days↓ ~32%[12]
Body Weight DIO RatsSpexin35 µg/kg/day, SC6 daysSignificant reduction[12]
Fasting Blood Glucose Obese Diabetic RatsSpexinNot specified8 weeksSignificant decrease[7]
Serum Insulin Obese Diabetic RatsSpexinNot specified8 weeksSignificant decrease[7]
HOMA-IR Obese Diabetic RatsSpexinNot specified8 weeksSignificant decrease[7]
Total Cholesterol Obese Diabetic RatsSpexinNot specified8 weeksSignificant decrease[7]
Triglycerides Obese Diabetic RatsSpexinNot specified8 weeksSignificant decrease[7]
HDL-C Obese Diabetic RatsSpexinNot specified8 weeksSignificant increase[7]
LDL-C Obese Diabetic RatsSpexinNot specified8 weeksSignificant decrease[7]

Experimental Protocols

Intracerebroventricular (i.c.v.) Administration Protocol

This protocol is designed for the central administration of Spexin-2 (53-70) to assess its effects on cardiovascular and renal parameters in conscious rats.

Materials:

  • Spexin-2 (53-70) peptide (amidated or non-amidated)[1][2]

  • Sterile isotonic saline (vehicle)

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinfusion pump

  • Surgical instruments

  • Metabolic cages for urine collection

  • Cardiovascular monitoring system (e.g., telemetry or tail-cuff)

Procedure:

  • Animal Preparation: Acclimatize adult male rats to laboratory conditions for at least one week. House them individually in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Surgical Implantation of Cannula:

    • Anesthetize the rat using an appropriate anesthetic.

    • Secure the rat in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Using predetermined stereotaxic coordinates, drill a small hole over the lateral ventricle.

    • Implant a guide cannula into the lateral ventricle and secure it to the skull with dental cement and surgical screws.

    • Insert a dummy cannula into the guide cannula to maintain patency.

    • Allow the animals to recover for at least one week post-surgery.

  • Peptide Preparation: Dissolve Spexin-2 (53-70) in sterile isotonic saline to the desired concentration (e.g., 30 nmol in 5 µl).

  • Administration:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula and insert the injection cannula, which is connected to a microinfusion pump via tubing.

    • Infuse the Spexin-2 (53-70) solution or vehicle over a period of 1-2 minutes.

    • Remove the injection cannula and re-insert the dummy cannula.

  • Monitoring and Data Collection:

    • Continuously monitor mean arterial pressure and heart rate using a cardiovascular monitoring system for a predetermined period post-injection.

    • House the rats in metabolic cages to facilitate the collection of urine and measure the flow rate over time.

    • Record all data for subsequent analysis.

Intraperitoneal (i.p.) and Subcutaneous (s.c.) Administration Protocol

This protocol is suitable for investigating the systemic metabolic effects of Spexin in rat models of obesity and diabetes.

Materials:

  • Spexin peptide

  • Sterile isotonic saline (vehicle)

  • Syringes and needles (appropriate gauge for i.p. or s.c. injection)

  • Animal scale

  • Metabolic monitoring system (for food intake, body weight, etc.)

  • Blood collection supplies (for biochemical analysis)

Procedure:

  • Animal Model: Utilize a relevant rat model, such as diet-induced obese (DIO) rats or streptozotocin-induced diabetic rats[7][13]. Include a control group of lean or non-diabetic rats.

  • Peptide Preparation: Dissolve Spexin in sterile isotonic saline to the desired concentration (e.g., 25-35 µg/kg/day)[13][14].

  • Administration:

    • Weigh the rat to determine the correct injection volume.

    • For intraperitoneal (i.p.) injection , gently restrain the rat and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • For subcutaneous (s.c.) injection , lift a fold of skin on the back of the neck and insert the needle at the base of the fold to inject the solution.

    • Administer the peptide or vehicle daily for the duration of the study (e.g., 6 days to 8 weeks)[7][12].

  • Monitoring and Data Collection:

    • Measure body weight and food intake daily.

    • At the end of the treatment period, collect blood samples for the analysis of metabolic parameters such as fasting blood glucose, insulin, and lipid profile.

    • Tissues of interest (e.g., adipose tissue, liver, pancreas) can be collected for histological or molecular analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of Spexin and a general experimental workflow for in vivo studies.

Spexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Spexin Spexin GALR2_3 GALR2/3 Spexin->GALR2_3 G_protein G-protein GALR2_3->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 Ca2_release Ca2+ Release IP3->Ca2_release activates PKC PKC DAG->PKC activates Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC->Downstream_Effects

Caption: Proposed signaling pathway of Spexin via GALR2/3 and G-protein activation.

Spexin_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Spexin Spexin Receptor Receptor (e.g., GALR2/3) Spexin->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Gene_Expression Gene Expression (UCP1, PGC1α) pSTAT3_dimer->Gene_Expression translocates to nucleus Browning WAT Browning Gene_Expression->Browning

Caption: Spexin-mediated JAK2-STAT3 signaling pathway in white adipose tissue (WAT).

Experimental_Workflow start Start animal_prep Animal Model Preparation (e.g., DIO, Diabetic Rats) start->animal_prep treatment Spexin-2 (53-70) or Spexin Administration (i.c.v., i.p., or s.c.) animal_prep->treatment monitoring In-life Monitoring (Body Weight, Food Intake, Cardiovascular Parameters) treatment->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical, Histological, and Molecular Analysis sampling->analysis end End analysis->end

Caption: General experimental workflow for in vivo Spexin-2 studies in rat models.

References

Application Notes and Protocols: Intracerebroventricular Injection of Spexin-2 (53-70) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the intracerebroventricular (ICV) injection of the neuropeptide fragment Spexin-2 (53-70) in mice. The information is intended for use in neuroscience research and drug development to investigate the central effects of this peptide.

Introduction

Spexin-2, also known as Neuropeptide Q (NPQ), is a recently identified neuropeptide with potential roles in a variety of physiological processes. The C-terminal fragment, Spexin-2 (53-70) (sequence: FISDQSRRKDLSDRPLPE), has been shown to be biologically active when administered centrally.[1][2][3] Intracerebroventricular (ICV) injection is a critical technique that allows for the direct administration of substances into the cerebrospinal fluid (CSF) of the brain ventricles, bypassing the blood-brain barrier and enabling the study of their central effects. This document outlines two common methods for ICV injection in mice: the stereotaxic method for precise, long-term studies and the free-hand method for rapid, acute experiments.

Data Presentation

Quantitative Effects of ICV Administered Spexin-2 (53-70) in Rodents

The following table summarizes the quantitative data from a key study investigating the central effects of Spexin-2 (53-70) in rodents.

SpeciesParameter MeasuredDose (ICV)EffectReference
RatMean Arterial PressureNot specifiedNo significant change[1]
RatHeart RateNot specified▼ 26 ± 9 bpm decrease[1][2]
RatUrine Flow RateNot specified▲ Marked increase[1][2]
MouseNociception (Tail Withdrawal)10 nmolMaximal antinociceptive response[1][3]
MouseLocomotor Activity10 nmolNo significant difference from vehicle[1]

Experimental Protocols

Two primary methods for ICV injection in mice are detailed below. The choice of method depends on the experimental design, including the need for repeated injections and the desired level of precision.

Protocol 1: Stereotaxic Cannula Implantation and Injection

This method is ideal for studies requiring chronic, repeated injections into the same animal. It involves the surgical implantation of a guide cannula into a lateral ventricle.

Materials:

  • Stereotaxic apparatus[4]

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer or injectable anesthetics like ketamine/xylazine cocktail)[4][5]

  • Surgical drill with a small burr bit[4]

  • Guide cannula, dummy cannula, and internal injector cannula[4]

  • Anchoring screws and dental cement[4]

  • Surgical instruments (scalpel, forceps, sutures)[4]

  • Antiseptic solution (e.g., Betadine, 70% ethanol)[4]

  • Analgesics for post-operative care (e.g., carprofen, meloxicam)[6]

  • Sterile saline[4]

  • Microinjection pump and tubing[4]

  • Spexin-2 (53-70) peptide, vehicle (e.g., sterile artificial CSF or saline)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[4][7]

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Apply ophthalmic ointment to the eyes to prevent drying.[6][8]

    • Shave the fur from the scalp and secure the mouse in the stereotaxic frame, ensuring the head is level.[4][9]

  • Surgical Procedure:

    • Clean the surgical area with an antiseptic solution.[4]

    • Make a midline incision on the scalp to expose the skull.[4]

    • Identify and clear the bregma, the junction of the sagittal and coronal sutures.[4]

    • Determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for mice are approximately: Anteroposterior (AP): -0.5 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface.[4] These coordinates may need to be adjusted based on the mouse strain and age.

    • Drill a small hole through the skull at the determined AP and ML coordinates.[4]

    • Drill additional holes for the anchoring screws, taking care to avoid major blood vessels.[4] Insert the screws.

    • Slowly lower the guide cannula through the drilled hole to the target DV coordinate.[4]

    • Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.[4]

    • Insert a dummy cannula into the guide cannula to keep it patent.[4]

    • Suture the scalp incision around the implant.

  • Post-Operative Care:

    • Administer analgesics as per the approved protocol.[4][6]

    • Allow the animal to recover in a clean, warm cage and monitor its health closely for several days.[7][8]

  • Injection Procedure (after recovery):

    • Gently restrain the mouse and remove the dummy cannula.

    • Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.[4]

    • Connect the injector cannula to a microinjection pump.

    • Infuse the Spexin-2 (53-70) solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). The typical total injection volume for mice is 0.5-2 µL.[4]

    • After the infusion, leave the injector cannula in place for an additional minute to allow for diffusion and prevent backflow.[4]

    • Withdraw the injector cannula and replace the dummy cannula.

Protocol 2: Acute Free-Hand Intracerebroventricular Injection

This method is suitable for acute studies where a single injection is required and does not necessitate a stereotaxic frame. It is faster but may be less precise than the stereotaxic method.[10][11]

Materials:

  • Anesthesia (isoflurane is recommended for its rapid induction and recovery)[10]

  • Hamilton syringe (5 or 10 µL) with a 27-32 gauge needle[8][10]

  • Silastic tubing or parafilm to act as a depth stop[10][12]

  • Antiseptic solution

  • Spexin-2 (53-70) peptide, vehicle

Procedure:

  • Preparation:

    • Prepare the injection solution and draw it into the Hamilton syringe, ensuring there are no air bubbles.[13]

    • Create a depth stop on the needle using silastic tubing or by wrapping it with parafilm, leaving approximately 3.0-3.5 mm of the needle tip exposed for injection into the lateral ventricle.[10][12]

  • Injection:

    • Briefly anesthetize the mouse with isoflurane.[10]

    • Once the mouse is anesthetized, place it on a clean surface.

    • Firmly hold the mouse's head with your non-dominant hand.

    • Identify the injection site by locating the bregma. The injection site is approximately 1 mm caudal and 1 mm lateral to the bregma.[10]

    • Clean the injection site with an antiseptic wipe.

    • Hold the syringe perpendicular to the skull and insert the needle through the skin and skull at the identified injection site until the depth stop rests on the scalp.[11]

    • Slowly inject the desired volume (typically 1-3 µL) over approximately one minute.[11]

    • Leave the needle in place for an additional minute to prevent backflow.[11]

    • Slowly withdraw the needle.

  • Recovery:

    • Place the mouse in a recovery cage on a warming pad and monitor until it is fully awake and mobile.[8]

Visualizations

Experimental Workflow for ICV Injection

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_post_op Post-Procedure prep_animal Animal Preparation (Anesthesia, Shaving, Mounting) incision Scalp Incision & Skull Exposure prep_animal->incision prep_drug Drug Preparation (Spexin-2 (53-70) in Vehicle) injection Inject Spexin-2 (53-70) via Cannula or Directly prep_drug->injection bregma Identify Bregma incision->bregma drill Drill Hole(s) at Stereotaxic Coordinates bregma->drill implant Cannula Implantation (Chronic) or Direct Injection (Acute) drill->implant secure Secure Cannula with Cement & Screws (Chronic Method) implant->secure Chronic implant->injection Acute suture Suture Incision secure->suture recovery Post-Operative Care & Recovery (Analgesia, Monitoring) suture->recovery behavior Behavioral/Physiological Assessment injection->behavior recovery->injection Chronic

Caption: Workflow for intracerebroventricular injection in mice.

Putative Signaling Pathway of Spexin

Spexin is known to act as an endogenous ligand for galanin receptors 2 (GALR2) and 3 (GALR3).[14] Activation of GALR2, a Gq-coupled receptor, is thought to be a primary mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm spexin Spexin-2 (53-70) galr2 GALR2 (Gq-coupled Receptor) spexin->galr2 Binds & Activates gq Gαq galr2->gq Activates plc Phospholipase C (PLC) gq->plc Activates mapk MAPK Pathway gq->mapk May Activate pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Neuronal Activity Modulation) ca2->response pkc->response mapk->response

Caption: Putative Spexin signaling pathway via the GALR2 receptor.

References

Application Notes: Mass Spectrometry Analysis of Spexin-2 (53-70)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spexin-2 (SPX2), a novel neuropeptide derived from the prohormone proNPQ, is an important modulator in various physiological processes.[1][2] The bioactive fragment, Spexin-2 (53-70), with the sequence FISDQSRRKDLSDRPLPE, has been identified as a key player in the central nervous system, influencing cardiovascular and renal functions.[3][4] Like the full-length Spexin (B561601), this fragment acts as an endogenous ligand for Galanin Receptor 2 (GALR2) and Galanin Receptor 3 (GALR3), making it a significant target for drug development and physiological research.[5][6][7]

The accurate and sensitive quantification of Spexin-2 (53-70) in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall biological role. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the high specificity and sensitivity required for this purpose.[8][9] This document provides a detailed protocol for the robust analysis of Spexin-2 (53-70) using LC-MS/MS, intended for researchers, scientists, and professionals in drug development.

Spexin-2 Signaling Pathway

Spexin-2 mediates its cellular effects primarily through the activation of GALR2 and GALR3, which are G-protein coupled receptors.[10] GALR2 activation is typically linked to a stimulatory Gq-coupled signaling pathway, while GALR3 is associated with inhibitory Gi-coupled signaling.[5] The activation of GALR2 stimulates Phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[10] This cascade can further activate the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing cellular processes like proliferation and differentiation.[10][11]

G SPX2 Spexin-2 (53-70) GALR2 GALR2 Receptor SPX2->GALR2 Binds & Activates Gq Gq Protein GALR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca_PKC Ca2+ Mobilization & Protein Kinase C (PKC) PLC->Ca_PKC Activates MAPK MAPK Pathway (ERK1/2) Ca_PKC->MAPK Activates Response Cellular Responses (Proliferation, Differentiation) MAPK->Response

Caption: Spexin-2 (53-70) signaling via the GALR2 Gq-coupled pathway.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrix (Plasma)

This protocol outlines a standard solid-phase extraction (SPE) procedure for cleaning up and concentrating Spexin-2 (53-70) from human plasma prior to LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • Vortex mix the samples to ensure homogeneity.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Transfer 500 µL of supernatant to a clean microcentrifuge tube.

    • Add an internal standard (e.g., a stable isotope-labeled version of Spexin-2 (53-70)) to each sample, standard, and quality control (QC).

    • Acidify the sample by adding 500 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis PRiME HLB µElution plate with 200 µL of methanol (B129727), followed by 200 µL of Milli-Q water. Do not allow the wells to dry.

    • Load the entire pre-treated sample (approx. 1 mL) onto the SPE plate.

    • Wash the wells with 200 µL of 5% methanol in water.

    • Elute the peptide from the sorbent with two aliquots of 50 µL of 60:40 acetonitrile/water containing 0.1% formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative method for the analysis of Spexin-2 (53-70). Parameters should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC Peptide BEH C18 Column, 300Å, 1.7 µm, 2.1 mm x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • LC Gradient:

      Time (min) Flow (mL/min) %A %B
      Initial 0.3 98.0 2.0
      1.00 0.3 98.0 2.0
      8.00 0.3 65.0 35.0
      8.50 0.3 10.0 90.0
      9.50 0.3 10.0 90.0
      9.60 0.3 98.0 2.0

      | 11.00 | 0.3 | 98.0 | 2.0 |

  • Mass Spectrometry (MS) Conditions:

    • MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.[9]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Desolvation Gas Flow: 1000 L/Hr.

    • Cone Gas Flow: 150 L/Hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Overall Experimental Workflow

The entire process from sample collection to final data analysis follows a structured workflow to ensure reproducibility and accuracy. This workflow involves sample preparation to isolate the analyte, chromatographic separation to remove interfering components, and mass spectrometric detection for sensitive and specific quantification.

G Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (Protein Precipitation / SPE) Sample->Prep LC UPLC Separation (C18 Reverse Phase) Prep->LC MS Mass Spectrometry (ESI+ Source) LC->MS Detect Tandem MS Detection (MRM Mode) MS->Detect Data Data Acquisition & Processing Detect->Data Result Quantification Result (Concentration) Data->Result

Caption: General workflow for LC-MS/MS analysis of Spexin-2 (53-70).

Data Presentation

Accurate mass measurement is fundamental to mass spectrometry.[12] The table below details the properties of the Spexin-2 (53-70) peptide.

ParameterValue
Peptide Name Spexin-2 (53-70)
Sequence FISDQSRRKDLSDRPLPE
Molecular Formula C₉₀H₁₅₃N₂₇O₃₃
Monoisotopic Mass 2133.1033 Da
Average Mass 2134.3998 Da
Example MRM Transitions for Quantification

The selection of appropriate precursor and product ions is critical for the specificity of an MRM assay.[9] Since peptides can form multiple charge states during ESI, it is common to monitor several. The following table provides hypothetical yet representative MRM transitions for Spexin-2 (53-70), which should be empirically determined and optimized during method development. The precursor ions represent the [M+2H]²⁺ and [M+3H]³⁺ charge states of the peptide.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (s)Cone Voltage (V)Collision Energy (eV)
Spexin-2 (53-70)1067.56 ([M+2H]²⁺)> y₇ (874.5)0.0504025
Spexin-2 (53-70)1067.56 ([M+2H]²⁺)> b₁₂ (1377.7)0.0504030
Spexin-2 (53-70)712.04 ([M+3H]³⁺)> y₁₀ (1187.6)0.0503522
Spexin-2 (53-70)712.04 ([M+3H]³⁺)> b₉ (1048.5)0.0503528

Note: The product ions (e.g., y₇, b₁₂) are examples of potential fragments and must be confirmed by experimental fragmentation analysis.[13]

Conclusion

This application note provides a comprehensive framework for the analysis of the Spexin-2 (53-70) peptide fragment using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, combined with the representative quantitative data, offer a solid foundation for researchers. Adherence to this workflow will enable the specific, sensitive, and reproducible quantification of Spexin-2 (53-70), facilitating further investigation into its physiological roles and therapeutic potential.

References

Application Notes and Protocols for Quantifying Spexin-2 (53-70) in Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Spexin (B561601) (SPX), a highly conserved 14-amino acid peptide, is a neuroendocrine signal involved in a wide range of physiological processes. It is encoded by the C12orf39 gene and is implicated in the regulation of metabolism, energy homeostasis, reproduction, and nociception. Spexin acts as an endogenous ligand for the galanin receptor subtypes 2 and 3 (GALR2/3). The prohormone can be processed into different forms, including Spexin-1 and Spexin-2. The specific fragment, Spexin-2 (53-70), is noted for its role in the central nervous system, where it helps control arterial blood pressure and modulate pain responses.[1]

Accurate quantification of Spexin-2 (53-70) in biological matrices like plasma and tissue is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target in various pathologies, including metabolic and cardiovascular diseases. These application notes provide an overview of the methodologies available for this purpose, with a primary focus on the Enzyme-Linked Immunosorbent Assay (ELISA) due to its sensitivity, specificity, and accessibility.

Principle of Detection: Sandwich ELISA

The most common method for quantifying Spexin is the sandwich ELISA. This assay utilizes a pair of antibodies specific to the target peptide. One antibody is pre-coated onto the wells of a microplate to capture the Spexin from the sample. A second, biotinylated detection antibody is then added, which binds to a different epitope on the captured Spexin. Following this, an Avidin-Horseradish Peroxidase (HRP) conjugate is introduced, which binds to the biotin. Finally, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the amount of Spexin present in the sample and is measured spectrophotometrically.[2]

Note on Spexin-2 (53-70) Quantification: Commercially available ELISA kits are typically validated for the full-length Spexin peptide.[3][4] While some kits list Spexin-2 (NPQ 53-70) as a target, researchers must independently validate the cross-reactivity and accuracy of these kits for the specific 53-70 fragment.

Sample Preparation

Proper sample collection and preparation are critical for accurate quantification.

Plasma Collection and Preparation
  • Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[5]

  • Centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[2][5]

  • Carefully collect the supernatant (plasma) and transfer it to a clean tube.

  • Assay immediately or aliquot and store samples at -20°C for up to one month or at -80°C for longer periods (≤ 3 months).[2] Avoid repeated freeze-thaw cycles.[5]

Tissue Homogenate Preparation
  • Excise tissue and rinse with ice-cold PBS (0.01 M, pH 7.0-7.2) to remove excess blood.

  • Weigh the tissue and add a suitable volume of PBS.

  • Homogenize the tissue using a mechanical homogenizer on ice.

  • Centrifuge the homogenate at 5000 x g for 5-10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for immediate assay or store in aliquots at -80°C.

Experimental Workflow for Sample Preparation

G cluster_plasma Plasma Preparation cluster_tissue Tissue Preparation p1 Collect Whole Blood (EDTA or Heparin) p2 Centrifuge (1000 x g, 15 min, 4°C) p1->p2 p3 Collect Supernatant (Plasma) p2->p3 storage Assay Immediately or Store Aliquots at -80°C p3->storage t1 Excise & Rinse Tissue (ice-cold PBS) t2 Homogenize on Ice t1->t2 t3 Centrifuge (5000 x g, 5 min, 4°C) t2->t3 t4 Collect Supernatant (Homogenate) t3->t4 t4->storage

Caption: Workflow for plasma and tissue sample preparation.

Quantification Protocol: Sandwich ELISA

This protocol is a generalized procedure based on commercially available Spexin ELISA kits.[2][5][6][7] Researchers should always follow the specific instructions provided with their chosen kit.

Materials Required
  • Spexin ELISA Kit (96-well plate pre-coated with capture antibody, standards, biotinylated detection antibody, HRP conjugate, buffers, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable tips

  • Deionized or distilled water

  • Incubator capable of maintaining 37°C

Step-by-Step Protocol
  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, wash buffer, biotinylated detection antibody, and HRP conjugate according to the kit manual.

  • Standard and Sample Addition: Add 100 µL of each standard, blank, and appropriately diluted sample to the designated wells. It is recommended to run all samples and standards in duplicate.

  • Incubation 1: Cover the plate with a sealer and incubate for 90 minutes at 37°C.[2][6]

  • Washing 1: Aspirate the liquid from each well. Wash the plate 2-3 times with ~300 µL of 1x Wash Buffer per well.[6]

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.

  • Incubation 2: Cover the plate and incubate for 60 minutes at 37°C.[6]

  • Washing 2: Aspirate and wash the plate 3-5 times as described in step 4.[6]

  • HRP Conjugate Addition: Add 100 µL of the HRP conjugate working solution to each well.

  • Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.[6]

  • Washing 3: Aspirate and wash the plate 5 times.[6]

  • Substrate Reaction: Add 90 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark.[5][6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes.

Experimental Workflow for Sandwich ELISA

G start Prepare Reagents, Standards & Samples add_sample Add 100µL Standard/Sample to Plate start->add_sample incubate1 Incubate (90 min, 37°C) add_sample->incubate1 wash1 Wash x3 incubate1->wash1 add_biotin Add 100µL Biotinylated Detection Antibody wash1->add_biotin incubate2 Incubate (60 min, 37°C) add_biotin->incubate2 wash2 Wash x5 incubate2->wash2 add_hrp Add 100µL HRP Conjugate wash2->add_hrp incubate3 Incubate (30 min, 37°C) add_hrp->incubate3 wash3 Wash x5 incubate3->wash3 add_tmb Add 90µL TMB Substrate (Incubate 15 min, dark) wash3->add_tmb add_stop Add 50µL Stop Solution add_tmb->add_stop read Read Absorbance at 450nm add_stop->read

Caption: Generalized workflow for a Spexin sandwich ELISA protocol.

Data Analysis
  • Subtract the mean OD of the blank from the OD of all standards and samples.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.

  • Interpolate the concentration of Spexin in the samples from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

Alternative Methodologies

Radioimmunoassay (RIA)

RIA is a highly sensitive competitive binding assay.[8][9] It involves competition between a radiolabeled antigen (tracer) and an unlabeled antigen from the sample for a limited number of antibody binding sites.[9][10] The amount of radioactivity in the antigen-antibody complex is inversely proportional to the concentration of the antigen in the sample.[10] While extremely sensitive, RIA requires specialized equipment and the handling of radioactive materials.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and the ability to multiplex, allowing for the measurement of multiple peptides simultaneously. This method separates peptides by liquid chromatography before detecting and quantifying them based on their mass-to-charge ratio. It is considered a gold-standard quantitative method but requires significant expertise and expensive instrumentation.

Expected Quantitative Data

The following tables summarize Spexin concentrations reported in human plasma and rodent tissues. Note that these values are for total Spexin and may not reflect the specific levels of the Spexin-2 (53-70) fragment.

Table 1: Circulating Spexin Levels in Human Plasma

PopulationMean Spexin Concentration (ng/mL)Key Findings
Healthy Adult Women0.195 (median)Spexin levels negatively correlated with BMI, fasting glucose, and triglycerides.[11]
Healthy Adult Women (across BMI spectrum)0.436 ± 0.153Levels were significantly higher in patients with anorexia nervosa than in those with obesity.[12]
Obese vs. Normal Weight Children0.163 vs. 0.198 (pg/mL conversion needed)Plasma Spexin levels were significantly lower in obese subjects.[13]
Type 2 Diabetes (T2DM) vs. Healthy ControlLower in T2DM patientsSpexin levels were lowest in obese T2DM patients and increased after metabolic management.[14]

Table 2: Relative Spexin mRNA Expression in Mouse Tissues

Tissue CategoryTissuesRelative Expression Level (Compared to Skin)
High Expression Brain (olfactory bulb, cortex, hypothalamus, pituitary, cerebellum, brainstem), Colon≥ 10-fold higher
Medium-to-High Glandular stomach, Liver, Adrenal gland, Spleen, Testes, Ovary5 to 10-fold higher
Medium-to-Low Fat, Heart, Thymus, Esophagus, Small intestine, Pancreas, Kidney, Uterus≤ 5-fold higher
Low Expression Skeletal muscle, Lung, EpididymisSimilar to skin
Data adapted from RT-PCR studies in mice.[15]

Spexin Signaling Pathway

Spexin exerts its biological effects by binding to G-protein coupled receptors (GPCRs), specifically GALR2 and GALR3.[16][17][18] Activation of these receptors initiates downstream intracellular signaling cascades. For example, GALR2 coupling to Gq/11 proteins stimulates phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[16] This pathway, along with others like the MAPK/ERK pathway, can influence cellular processes such as proliferation and differentiation.[16]

Spexin Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular receptor GALR2 / GALR3 (GPCR) g_protein Gq/11 Protein receptor->g_protein Activation spexin Spexin-2 spexin->receptor Binding plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Activates response Cellular Response (e.g., Proliferation, Steroidogenesis) pkc->response Phosphorylation Cascade

Caption: Spexin signaling via the GALR2/3-Gq/11-PLC pathway.

References

Application Notes and Protocols: Receptor Binding Assays for Spexin and Galanin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the interaction between the neuropeptide Spexin and the galanin receptors GALR2 and GALR3, including quantitative binding data, signaling pathways, and detailed experimental protocols for receptor binding assays.

Introduction to Spexin and Galanin Receptors

Spexin (SPX), also known as Neuropeptide Q, is a highly conserved 14-amino acid peptide that plays a significant role in a variety of physiological processes, including metabolism, pain perception, and mood regulation.[1] Spexin exerts its effects by acting as an endogenous ligand for the galanin receptors, specifically GALR2 and GALR3.[2][3] It does not exhibit significant activity at the GALR1 subtype.[4] The galanin receptor family, which also binds the neuropeptide galanin, consists of three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[5] While galanin binds with high affinity to GALR1 and GALR2 and with lower affinity to GALR3, Spexin shows a preference for GALR2 and GALR3.[6][7] This differential binding and activation profile suggests distinct physiological roles for Spexin compared to galanin.

Quantitative Data: Spexin Potency at Galanin Receptors

The following table summarizes the potency of human Spexin in activating human GALR2 and GALR3, as determined by a serum response element (SRE)-luciferase reporter assay in HEK293 cells stably expressing Gqi protein.

LigandReceptorEC50 (nM)Assay Type
SpexinGALR245.7 ± 5.90SRE-luciferase Reporter Assay
SpexinGALR3112.20 ± 14.48SRE-luciferase Reporter Assay

Data sourced from a study on the development of Spexin-based GALR2-specific agonists.[2]

Signaling Pathways

Upon binding, Spexin activates distinct downstream signaling cascades depending on the galanin receptor subtype.

GALR2 Signaling: GALR2 primarily couples to the Gq/11 family of G proteins.[6][8] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[9]

GALR2_Signaling cluster_membrane Cell Membrane GALR2 GALR2 Gq11 Gq/11 GALR2->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Spexin Spexin Spexin->GALR2 Binds Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

GALR2 Signaling Pathway

GALR3 Signaling: GALR3 couples to the Gi/o family of G proteins.[5][6] Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, such as protein kinase A (PKA).

GALR3_Signaling cluster_membrane Cell Membrane GALR3 GALR3 Gio Gi/o GALR3->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Spexin Spexin Spexin->GALR3 Binds Downstream Modulation of Downstream Effectors cAMP->Downstream

GALR3 Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay for Spexin and Galanin Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of Spexin for GALR2 and GALR3 using a radiolabeled galanin analog.

1. Materials and Reagents:

  • Cell Lines: HEK293 or CHO cells stably expressing human GALR2 or GALR3.

  • Cell Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [¹²⁵I]-porcine Galanin or another suitable radiolabeled galanin analog.

  • Unlabeled Ligands: Spexin (test ligand) and unlabeled galanin (for determining non-specific binding).

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Cell scraper, dounce homogenizer, and refrigerated centrifuge.

2. Membrane Preparation:

  • Culture the GALR2 or GALR3 expressing cells to confluency.

  • Wash the cells with ice-cold PBS and harvest them by scraping.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

  • Homogenize the cells using a dounce homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparations in aliquots at -80°C.

3. Competitive Binding Assay Procedure:

  • In a 96-well plate, set up the assay in triplicate with a final volume of 200 µL per well.

  • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [¹²⁵I]-Galanin (at a concentration near its Kd), and 100 µL of the membrane preparation.

  • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled galanin (e.g., 1 µM), 50 µL of [¹²⁵I]-Galanin, and 100 µL of the membrane preparation.

  • Competition: Add 50 µL of varying concentrations of Spexin (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL of [¹²⁵I]-Galanin, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of Spexin.

  • Determine the IC50 value (the concentration of Spexin that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the inhibition constant (Ki) for Spexin using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (GALR2/3 expressing cells) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 4. Incubation (Membranes + Radioligand + Spexin) Membrane_Prep->Incubation Reagent_Prep 3. Reagent Preparation (Radioligand, Spexin dilutions) Reagent_Prep->Incubation Filtration 5. Filtration & Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting IC50_Calc 7. IC50 Determination Counting->IC50_Calc Ki_Calc 8. Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc Result Binding Affinity (Ki) of Spexin Ki_Calc->Result

Competitive Binding Assay Workflow

References

Application Notes: In Situ Hybridization for Localizing Spexin-2 (SPX2) mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spexin-2 (SPX2) is a neuropeptide, identified as a paralog of Spexin (SPX1) in non-mammalian vertebrates, that plays a role in regulating energy metabolism and feeding behavior.[1][2] Like its counterpart SPX1, Spexin-2 is believed to exert its physiological effects by acting as a ligand for galanin receptors 2 and 3 (GALR2 and GALR3), which are G-protein coupled receptors.[2] Understanding the precise spatial and temporal expression patterns of SPX2 mRNA is crucial for elucidating its specific functions within different tissues and cell types.

In situ hybridization (ISH) is a powerful molecular technique used to visualize and localize specific nucleic acid sequences (mRNA or DNA) within the morphological context of a cell or tissue.[3] This method relies on the hybridization of a labeled nucleic acid probe complementary to the target sequence. The subsequent detection of the probe allows for the determination of the target mRNA's distribution at a cellular resolution. These application notes provide a comprehensive protocol for the detection of Spexin-2 (53-70) mRNA using chromogenic in situ hybridization, tailored for researchers, scientists, and drug development professionals.

Spexin-2 Signaling Pathway

Spexin-2 binds to and activates GALR2 and GALR3. As these are G-protein coupled receptors (GPCRs), this interaction initiates intracellular signaling cascades. Activation can stimulate the Gq/11 pathway, leading to the activation of Phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates Protein Kinase C (PKC).[4] Alternatively, signaling can proceed through the G0 pathway to activate the Mitogen-Activated Protein Kinase (MAPK) cascade or through the Giα pathway to inhibit adenylyl cyclase (AC).[4][5]

Spexin2_Signaling_Pathway cluster_receptor cluster_gproteins cluster_effectors cluster_second_messengers SPX2 Spexin-2 GALR GALR2 / GALR3 (GPCR) SPX2->GALR Gq11 Gαq/11 GALR->Gq11 Gi Gαi GALR->Gi G0 Gαo GALR->G0 PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gi->AC MAPK MAPK Pathway (ERK, JNK, p38) G0->MAPK Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC PLC->Ca_PKC cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Regulation of Metabolism, Feeding) MAPK->Response Ca_PKC->Response cAMP->Response

Caption: Spexin-2 signaling through GALR2/3 receptors.

Quantitative Data Summary

While specific quantitative data from ISH studies on Spexin-2 mRNA are limited, existing research provides a semi-quantitative overview of its localization in various tissues, primarily in non-mammalian vertebrates like zebrafish.

OrganismTissue/Brain RegionRelative Expression LevelReference
Zebrafish BrainHigh[1]
TestisHigh[1]
HypothalamusRegulated by feeding status (down-regulated after feeding/starvation)[1]
Brain-Pituitary-Ovary AxisUpregulated by food deprivation[1]
Half-smooth tongue sole BrainWidely expressed[1]
PituitaryWidely expressed[1]
OvaryWidely expressed[1]

Experimental Workflow for In Situ Hybridization

The overall workflow for localizing Spexin-2 mRNA involves several key stages, from preparing the tissue and probe to detecting and visualizing the hybridization signal.

ISH_Workflow start Start probe_prep 1. Probe Preparation (DIG-labeled antisense SPX2 RNA) start->probe_prep tissue_prep 2. Tissue Preparation (Fixation & Cryosectioning) start->tissue_prep hybrid 4. Hybridization (Incubate sections with probe) probe_prep->hybrid prehybrid 3. Pre-hybridization (Permeabilization, Post-fixation) tissue_prep->prehybrid prehybrid->hybrid posthybrid 5. Post-hybridization Washes (Remove unbound probe) hybrid->posthybrid immuno 6. Immunodetection (Anti-DIG-AP Antibody) posthybrid->immuno develop 7. Chromogenic Development (NBT/BCIP Substrate) immuno->develop image 8. Imaging & Analysis (Microscopy) develop->image end End image->end

Caption: Workflow for Spexin-2 mRNA in situ hybridization.

Detailed Experimental Protocol

This protocol is a generalized method for chromogenic in situ hybridization adapted for detecting Spexin-2 mRNA in frozen tissue sections.[6][7][8] Optimization may be required depending on the specific tissue and species.

A. Probe Synthesis (DIG-labeled antisense RNA probe)

  • Template Preparation: Obtain a cDNA clone for the Spexin-2 gene of the target species. Linearize the plasmid containing the SPX2 cDNA with an appropriate restriction enzyme to serve as a template for antisense RNA probe synthesis. Purify the linearized DNA.

  • In Vitro Transcription: Set up the transcription reaction using a commercial kit.

    • Linearized SPX2 cDNA template: 1 µg

    • 10x Transcription Buffer: 2 µl

    • 10x DIG RNA Labeling Mix: 2 µl

    • RNase Inhibitor: 1 µl

    • T7/SP6/T3 RNA Polymerase: 2 µl (choose based on plasmid promoter)

    • Nuclease-free water: to a final volume of 20 µl

  • Incubate the reaction at 37°C for 2 hours.[8]

  • Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

  • Purify the DIG-labeled RNA probe using ethanol (B145695) precipitation or a column-based method. Resuspend in nuclease-free water and store at -80°C.

B. Tissue Preparation

  • Tissue Dissection and Fixation: Dissect fresh tissue and immediately fix in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4-6 hours at 4°C.

  • Cryoprotection: Transfer the fixed tissue to a 20-30% sucrose (B13894) solution in PBS and incubate overnight at 4°C, or until the tissue sinks.[6]

  • Embedding and Sectioning: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Cut 10-20 µm thick sections using a cryostat and mount them on positively charged slides (e.g., SuperFrost Plus).

  • Storage: Air dry the slides for 1-2 hours and store at -80°C until use.[8]

C. In Situ Hybridization

Day 1: Pre-hybridization and Hybridization

  • Bring slides to room temperature.

  • Fix sections in 4% PFA for 10 minutes at room temperature.

  • Wash twice with PBS for 5 minutes each.

  • Permeabilization: Incubate sections with Proteinase K (10 µg/ml in PBS) for 5-10 minutes at room temperature. The optimal time must be determined empirically.[8]

  • Wash briefly in PBS.

  • Post-fix in 4% PFA for 10 minutes.

  • Wash twice with PBS for 5 minutes each.

  • Acetylation (Optional but Recommended): To reduce non-specific binding, incubate slides in freshly prepared 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes.

  • Wash twice with PBS for 5 minutes each.

  • Pre-hybridization: Cover the sections with hybridization buffer and incubate for 2-4 hours at 65°C in a humidified chamber.[7]

  • Hybridization: Dilute the DIG-labeled SPX2 probe in hybridization buffer (e.g., 0.5-1 µg/mL).[7] Denature the probe by heating at 80°C for 5 minutes, then place on ice.[7] Replace the pre-hybridization solution with the probe-containing hybridization solution. Cover with a coverslip.

  • Incubate overnight at 65°C in a humidified chamber.[6]

Day 2: Post-hybridization Washes and Detection

  • Carefully remove coverslips by immersing slides in 5x SSC (Saline-Sodium Citrate buffer).

  • Stringency Washes:

    • Wash in 2x SSC for 30 minutes at 65°C.

    • Wash in 0.2x SSC for 30 minutes at 65°C (high-stringency wash). Repeat once.

  • Wash in MABT (Maleic acid buffer with Tween-20) for 5 minutes at room temperature.

  • Blocking: Incubate slides in a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature.[6]

  • Antibody Incubation: Dilute an alkaline phosphatase (AP)-conjugated anti-digoxigenin (Anti-DIG-AP) antibody in blocking solution (e.g., 1:1500).[6] Incubate slides with the antibody solution overnight at 4°C in a humidified chamber.

  • Post-Antibody Washes: Wash slides three times in MABT for 10 minutes each.

  • Equilibration: Wash briefly in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

  • Chromogenic Development: Incubate sections in NTMT buffer containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt). Monitor the color development (purple/blue precipitate) under a microscope (can take from 2 hours to overnight).

  • Stopping the Reaction: Stop the color development by washing the slides in PBS or tap water.[6]

  • Counterstaining & Mounting: (Optional) Counterstain with Nuclear Fast Red. Dehydrate the sections through an ethanol series, clear with xylene, and mount with a xylene-based mounting medium.

  • Imaging: Visualize and document the results using a bright-field microscope. The presence of a purple/blue precipitate indicates the location of Spexin-2 mRNA.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Spexin-2 (53-70)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin-2 (SPX-2) is a recently identified neuropeptide that plays a significant role in a variety of physiological processes. The fragment Spexin-2 (53-70), a biologically active peptide, is a central modulator of cardiovascular and renal function.[1][2] Spexin (B561601) and its receptors, galanin receptor type 2 (GALR2) and type 3 (GALR3), are involved in the regulation of mood, feeding behaviors, and energy balance.[3][4][5] Given its therapeutic potential, obtaining high-purity Spexin-2 (53-70) is crucial for research and drug development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and highly effective method for purifying synthetic peptides like Spexin-2 (53-70), offering high resolution and recovery.[6][7][8] This application note provides a detailed protocol for the analytical and preparative purification of Spexin-2 (53-70) using RP-HPLC.

Physicochemical Properties of Spexin-2 (53-70)

A summary of the key physicochemical properties of the human/mouse/rat Spexin-2 (53-70) peptide is presented in the table below.

PropertyValue
Sequence (Three-Letter Code)Phe-Ile-Ser-Asp-Gln-Ser-Arg-Arg-Lys-Asp-Leu-Ser-Asp-Arg-Pro-Leu-Pro-Glu-OH
Sequence (One-Letter Code)FISDQSRRKDLSDRPLPE-OH
Molecular FormulaC92H151N29O31
Molecular Mass2159.5 g/mol
Purity (Typical)≥95% by HPLC

Data sourced from Anaspec (AS-65586).[1]

Experimental Protocols

Materials and Reagents
  • Crude synthetic Spexin-2 (53-70) peptide

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size)[9]

  • Preparative C18 reversed-phase column (e.g., 20 x 150 mm)

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Note: The use of TFA as an ion-pairing reagent improves peak shape and resolution for peptides.[10]

Analytical HPLC Method Development

The initial step is to develop an efficient separation method on an analytical scale.[10] This allows for the determination of the optimal gradient for eluting the target peptide with good resolution from impurities.

Table 1: Analytical HPLC Parameters

ParameterRecommended Conditions
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 210-220 nm
Injection Volume 10-20 µL (of a ~1 mg/mL sample solution)
Column Temperature Ambient or 30°C
Gradient 5-65% B over 30 minutes
Preparative HPLC Purification

Once the analytical method is established, it can be scaled up for preparative purification. The goal of preparative HPLC is to maximize the amount of purified product.[11]

Table 2: Preparative HPLC Parameters

ParameterRecommended Conditions
Column C18 reversed-phase, 20 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18.9 mL/min (adjust based on column specifications)
Detection Wavelength 210-220 nm
Sample Loading Up to 10 mg or more, depending on crude purity
Column Temperature Ambient
Gradient Adjusted based on the analytical run to ensure the target peptide elutes at an appropriate time for collection.
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions from the preparative run using the analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Lyophilization: Freeze the pooled fractions and lyophilize to remove the solvents and obtain the purified peptide as a powder.[10] Store the lyophilized peptide at -20°C or lower.[12]

Experimental Workflow and Signaling Pathway

HPLC_Purification_Workflow HPLC Purification Workflow for Spexin-2 (53-70) cluster_prep Preparation cluster_hplc HPLC cluster_post_proc Post-Processing sample_prep Crude Spexin-2 (53-70) Sample Preparation analytical_hplc Analytical HPLC Method Development sample_prep->analytical_hplc mobile_phase_prep Mobile Phase Preparation (A & B) mobile_phase_prep->analytical_hplc preparative_hplc Preparative HPLC Purification analytical_hplc->preparative_hplc Optimized Gradient fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Spexin-2 (53-70) lyophilization->final_product

Caption: Workflow for the purification of Spexin-2 (53-70) using HPLC.

Spexin_Signaling_Pathway Spexin Signaling Pathway cluster_ligands Ligands cluster_receptors Galanin Receptors (GPCRs) cluster_downstream Downstream Signaling Spexin Spexin GALR2 GALR2 Spexin->GALR2 GALR3 GALR3 Spexin->GALR3 Galanin Galanin GALR1 GALR1 Galanin->GALR1 Galanin->GALR2 Galanin->GALR3 low affinity Gi Gi-coupled (Inhibitory) GALR1->Gi Gq Gq-coupled (Stimulatory) GALR2->Gq GALR3->Gi AC Adenylyl Cyclase Inhibition Gi->AC PLC PLC Activation Gq->PLC Ca_PKC Ca2+ mobilization & PKC activation PLC->Ca_PKC cAMP Decreased cAMP AC->cAMP

Caption: Spexin signaling through Galanin receptors GALR2 and GALR3.

Conclusion

This application note provides a robust starting point for the purification of Spexin-2 (53-70) using reversed-phase HPLC. The described analytical and preparative methods, when optimized, will enable researchers to obtain high-purity peptide essential for in-vitro and in-vivo studies. The provided diagrams illustrate the purification workflow and the relevant biological signaling pathway, offering a comprehensive resource for scientists in the field.

References

Application Notes and Protocols: Synthesis and Purification of Amidated vs. Non-Amidated Spexin-2 (53-70)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin-2 (SPX-2) is a recently identified neuropeptide involved in a variety of physiological processes, including cardiovascular and renal function. The biological activity of peptides is often influenced by post-translational modifications, such as C-terminal amidation. This document provides a detailed guide to the synthesis and purification of the bioactive fragment Spexin-2 (53-70) in both its C-terminally amidated and non-amidated (free acid) forms. Understanding the differences in their synthesis, purification, and ultimately their biological activity is crucial for researchers investigating the therapeutic potential of Spexin-2 analogs.

This application note outlines the solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by electrospray ionization mass spectrometry (ESI-MS). Comparative data for key synthesis and purification parameters are provided to guide researchers in selecting the appropriate peptide form for their studies.

Data Presentation: Amidated vs. Non-Amidated Spexin-2 (53-70)

The following tables summarize the key quantitative data for the synthesis and purification of amidated and non-amidated Spexin-2 (53-70). These values are representative and may vary depending on the specific synthesis conditions and equipment used.

Table 1: Peptide Synthesis Parameters

ParameterAmidated Spexin-2 (53-70)Non-Amidated Spexin-2 (53-70)
Resin Type Rink Amide ResinWang Resin
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)TFA/TIS/H₂O (95:2.5:2.5)
Crude Yield (%) ~75-85%~80-90%
Crude Purity (%) ~50-60%~55-65%

Table 2: RP-HPLC Purification Parameters

ParameterAmidated Spexin-2 (53-70)Non-Amidated Spexin-2 (53-70)
Column C18, 5 µm, 100 Å, 4.6 x 250 mmC18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-40% B over 30 min10-40% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 220 nm220 nm
Typical Retention Time (min) ~18.5~18.2
Purified Yield (%) ~20-30% (from crude)~25-35% (from crude)
Final Purity (%) >98%>98%

Table 3: Mass Spectrometry Characterization

ParameterAmidated Spexin-2 (53-70)Non-Amidated Spexin-2 (53-70)
Sequence FISDQSRRKDLSDRPLPE-NH₂FISDQSRRKDLSDRPLPE-OH
Molecular Formula C₉₂H₁₅₃N₃₁O₂₉C₉₂H₁₅₂N₃₀O₃₀
Theoretical Mass (Monoisotopic) 2157.14 Da2158.12 Da
Observed Mass (ESI-MS) [M+H]⁺ 2158.15 Da2159.13 Da

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Spexin-2 (53-70)

This protocol details the manual synthesis of Spexin-2 (53-70) using Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry.[1][2]

SPPS_Workflow start Start: Select Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 wash1 3. Washing (DMF) deprotect1->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 5. Washing (DMF) couple->wash2 repeat Repeat Steps 2-5 for all amino acids in sequence wash2->repeat Is sequence complete? No deprotect2 6. Final Fmoc Deprotection wash2->deprotect2 Yes repeat->deprotect1 wash3 7. Final Washing (DMF, DCM) deprotect2->wash3 cleave 8. Cleavage & Deprotection (TFA Cocktail) wash3->cleave precipitate 9. Precipitation & Washing (Cold Diethyl Ether) cleave->precipitate lyophilize 10. Lyophilization precipitate->lyophilize end Crude Peptide lyophilize->end HPLC_Workflow start Start: Crude Lyophilized Peptide dissolve 1. Dissolve Crude Peptide (Aqueous Acetonitrile/TFA) start->dissolve inject 2. Inject onto RP-HPLC Column dissolve->inject gradient 3. Elute with Gradient (Increasing Acetonitrile) inject->gradient collect 4. Collect Fractions (Based on UV 220 nm) gradient->collect analyze 5. Analyze Fractions (Analytical HPLC & ESI-MS) collect->analyze pool 6. Pool Pure Fractions (>98% Purity) analyze->pool lyophilize 7. Lyophilization pool->lyophilize end Purified Peptide lyophilize->end GALR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SPX Spexin-2 GALR2 GALR2 SPX->GALR2 Binds Gq11 Gq/11 GALR2->Gq11 Activates Gi Gi/o GALR2->Gi Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP (decreased) AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC Co-activates CellularResponse1 Cellular Response (e.g., Modulation of Ion Channels) PKC->CellularResponse1 CellularResponse2 Cellular Response (e.g., Gene Expression) cAMP->CellularResponse2 GALR3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SPX Spexin-2 GALR3 GALR3 SPX->GALR3 Binds Gi Gi/o GALR3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP PKA PKA (inactivated) cAMP->PKA Inhibits Activation CellularResponse Cellular Response (e.g., Altered Gene Transcription) PKA->CellularResponse

References

Application Notes and Protocols: Investigating the Behavioral Effects of Spexin-2 (53-70)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spexin-2 (53-70)

Spexin-2 (Spx-2), also known as Neuropeptide Q (NPQ), is a highly conserved peptide hormone derived from the prohormone proNPQ. The C-terminal fragment, Spexin-2 (53-70), is a biologically active peptide that has garnered significant interest for its role as a central modulator of various physiological and behavioral processes.[1][2] Emerging research indicates its involvement in anxiety, depression, feeding behavior, and social interactions.[3][4][5][6] Spexin-2 exerts its effects by acting as a ligand for galanin receptors, primarily the Galanin Receptor Type 2 (GALR2) and Type 3 (GALR3).[3][6] Notably, it does not bind to Galanin Receptor Type 1 (GALR1).[3][7] This selective binding profile makes Spexin-2 and its analogs promising targets for therapeutic interventions in mood and metabolic disorders.

These application notes provide a comprehensive guide for the experimental design and execution of studies aimed at elucidating the behavioral effects of Spexin-2 (53-70) in rodent models. Detailed protocols for key behavioral assays are provided, along with guidelines for data presentation and visualization of relevant signaling pathways and experimental workflows.

Spexin-2 Signaling Pathways

Spexin-2 mediates its effects through the activation of GALR2 and GALR3, which are G protein-coupled receptors (GPCRs). The downstream signaling cascades differ for each receptor, leading to distinct cellular responses.

  • GALR2 Signaling: Upon binding of Spexin-2, GALR2 primarily couples to Gq/11 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is generally associated with neuronal excitation.[8][9]

  • GALR3 Signaling: In contrast, GALR3 activation by Spexin-2 typically leads to coupling with Gi/o proteins. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. This pathway is often associated with neuronal inhibition.[9]

Spexin2_Signaling_Pathways cluster_GALR2 GALR2 Signaling Pathway cluster_GALR3 GALR3 Signaling Pathway Spx2_GALR2 Spexin-2 (53-70) GALR2 GALR2 Spx2_GALR2->GALR2 Gq11 Gq/11 GALR2->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Spx2_GALR3 Spexin-2 (53-70) GALR3 GALR3 Spx2_GALR3->GALR3 Gio Gi/o GALR3->Gio AC Adenylyl Cyclase Gio->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: Spexin-2 Signaling Pathways via GALR2 and GALR3.

Experimental Workflow

A typical experimental workflow for investigating the behavioral effects of Spexin-2 (53-70) involves several key stages, from animal acclimatization to data analysis and interpretation.

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Acclimatization Animal Acclimatization (1-2 weeks) Habituation Habituation to Handling (3-5 days) Acclimatization->Habituation Drug_Prep Spexin-2 (53-70) Preparation Habituation->Drug_Prep Administration Administration (ICV, IP, or IN) Drug_Prep->Administration Behavioral_Testing Behavioral Assays Administration->Behavioral_Testing Data_Collection Data Collection & Scoring Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for behavioral studies.

Application Note 1: Assessment of Anxiolytic-like Effects

Spexin-2 has been implicated in the modulation of anxiety-like behaviors.[4][6] The Elevated Plus Maze (EPM) and Open Field Test (OFT) are standard behavioral paradigms to assess anxiety in rodents.

Experimental Protocols

1. Elevated Plus Maze (EPM) Test

  • Objective: To assess anxiety-like behavior by measuring the rodent's tendency to explore open, elevated spaces versus enclosed spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.

  • Procedure:

    • Habituate the mice to the testing room for at least 30-60 minutes before the test.[10]

    • Administer Spexin-2 (53-70) or vehicle via the desired route (e.g., intracerebroventricularly, intraperitoneally) at a predetermined time before the test.

    • Place the mouse in the center of the maze, facing an open arm.[11]

    • Allow the mouse to explore the maze for 5 minutes.[3][11]

    • Record the session using an overhead video camera for later analysis.

    • Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.[10]

  • Data Analysis:

    • Time spent in the open arms (s)

    • Percentage of time spent in the open arms (%)

    • Number of entries into the open arms

    • Total number of arm entries

2. Open Field Test (OFT)

  • Objective: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).

  • Apparatus: A square or circular arena with walls to prevent escape.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes.

    • Administer Spexin-2 (53-70) or vehicle.

    • Gently place the mouse in the center of the open field.

    • Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).[7]

    • Record the session using a video tracking system.

    • Clean the apparatus thoroughly between animals.

  • Data Analysis:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Percentage of time in the center zone (%)

    • Frequency of entries into the center zone

    • Rearing frequency

Data Presentation
Treatment GroupEPM: Time in Open Arms (s)EPM: Open Arm Entries (%)OFT: Time in Center (s)OFT: Total Distance (cm)
Vehicle Control
Spexin-2 (Dose 1)
Spexin-2 (Dose 2)
Positive Control (e.g., Diazepam)

Application Note 2: Evaluation of Antidepressant-like Effects

Studies suggest a role for Spexin-2 in mood regulation, making it a potential target for antidepressant drug development.[3][5] The Forced Swim Test (FST) and Sucrose (B13894) Preference Test (SPT) are widely used to screen for antidepressant-like activity.

Experimental Protocols

1. Forced Swim Test (FST)

  • Objective: To assess behavioral despair, a measure of depression-like behavior.

  • Apparatus: A transparent cylindrical container filled with water.

  • Procedure:

    • Administer Spexin-2 (53-70) or vehicle.

    • Place the mouse in the cylinder of water (23-25°C) for a 6-minute session.[12]

    • Record the session for later scoring.

    • The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.[12]

    • After the test, remove the mouse, dry it thoroughly, and return it to its home cage.

  • Data Analysis:

    • Immobility time (s)

    • Swimming time (s)

    • Climbing time (s)

2. Sucrose Preference Test (SPT)

  • Objective: To measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over water.

  • Procedure:

    • Habituate mice to two drinking bottles in their home cage for at least 3 days.[2]

    • For the test, provide mice with a choice between a bottle of 1% sucrose solution and a bottle of water.[2][13]

    • Measure the consumption from each bottle daily for 2-3 days, switching the position of the bottles each day to avoid place preference.[2]

    • Administer Spexin-2 (53-70) or vehicle daily during the testing period.

  • Data Analysis:

    • Sucrose preference (%) = (Sucrose intake / (Sucrose intake + Water intake)) x 100

Data Presentation
Treatment GroupFST: Immobility Time (s)SPT: Sucrose Preference (%)
Vehicle Control
Spexin-2 (Dose 1)
Spexin-2 (Dose 2)
Positive Control (e.g., Fluoxetine)

Application Note 3: Analysis of Feeding Behavior and Metabolic Effects

Spexin-2 has been identified as a satiety factor, playing a role in the regulation of food intake and body weight.[10][11][14]

Experimental Protocols

1. Food Intake and Body Weight Measurement

  • Objective: To determine the effect of Spexin-2 on food consumption and body weight.

  • Procedure:

    • Individually house mice for accurate measurement of food intake.

    • Administer Spexin-2 (53-70) or vehicle at a specific time each day.

    • Provide a pre-weighed amount of food.

    • Measure and record the amount of food remaining and the body weight of each mouse at regular intervals (e.g., daily).

  • Data Analysis:

    • Cumulative food intake (g) over a specified period

    • Change in body weight (g or %)

2. Social Interaction Test

  • Objective: To assess social behavior, which can be altered in various neuropsychiatric disorders.

  • Apparatus: A three-chambered apparatus is commonly used.

  • Procedure:

    • Habituate the subject mouse to the center chamber.

    • Sociability Phase: Place a novel mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other. Allow the subject mouse to explore all three chambers.

    • Social Novelty Phase: Replace the empty cage with a new novel mouse (stranger 2). The subject mouse now has a choice between the familiar mouse (stranger 1) and the novel mouse.

    • Administer Spexin-2 (53-70) or vehicle prior to the test.

    • Record the sessions and score the time spent in each chamber and interacting with each wire cage.

  • Data Analysis:

    • Time spent in the chamber with the novel mouse vs. the empty cage (Sociability)

    • Time spent interacting with the novel mouse vs. the familiar mouse (Social Novelty)

Data Presentation
Treatment Group24h Food Intake (g)Body Weight Change (%)Social Interaction Time (s)
Vehicle Control
Spexin-2 (Dose 1)
Spexin-2 (Dose 2)
Positive/Negative Control

Disclaimer: These protocols provide a general framework. Researchers should optimize parameters based on their specific experimental conditions, animal strains, and research questions. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Spexin-2 (53-70) Dosage for Cardiovascular Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Spexin-2 (53-70) in cardiovascular studies involving rat models.

Frequently Asked Questions (FAQs)

Q1: What is Spexin-2 (53-70) and what are its known cardiovascular effects in rats?

A1: Spexin-2 (53-70), also known as NPQ 53-70, is a peptide fragment derived from the prohormone proNPQ/spexin (B561601). In rats, its primary reported cardiovascular effect upon central administration is a decrease in heart rate.

Intracerebroventricular (i.c.v.) injection of 30 nmol of Spexin-2 (53-70) in conscious rats has been shown to cause a significant but transient decrease in heart rate without altering mean arterial blood pressure.[1][2] Conversely, intravenous (i.v.) bolus injections at doses of 30, 100, or 300 nmol/kg did not produce any significant changes in cardiovascular parameters.[1]

Q2: What is the mechanism of action for Spexin-2 (53-70)?

A2: Spexin-2 (53-70) is a ligand for galanin receptors (GALRs), with a notable affinity for GALR2 and GALR3. The cardiovascular effects of spexin are believed to be mediated through these receptors. The Spexin/GALR2 signaling pathway has been implicated in cardiovascular regulation, including the modulation of atrial fibrillation.

Q3: How should I prepare and store Spexin-2 (53-70) for my experiments?

A3: For optimal results, Spexin-2 (53-70) should be handled with care to ensure its stability and solubility.

  • Storage: Lyophilized peptide should be stored at -20°C or -80°C.

  • Reconstitution: For in vivo studies, reconstitute the peptide in a sterile, pyrogen-free vehicle such as isotonic saline. It is advisable to prepare solutions fresh on the day of the experiment. If a stock solution is necessary, it should be aliquoted and stored at -20°C or colder to avoid repeated freeze-thaw cycles.

  • Solubility: If you encounter solubility issues with aqueous solutions, a small amount of a solubilizing agent like DMSO can be used, followed by dilution in the aqueous buffer. However, it is crucial to test the vehicle alone as a control in your experiments to rule out any effects of the solvent.

Q4: What is the recommended starting dose for my cardiovascular study in rats?

A4: Based on the available literature, the recommended starting doses depend on the route of administration:

  • Intracerebroventricular (i.c.v.): A dose of 30 nmol has been shown to be effective in decreasing heart rate.[1][2]

  • Intravenous (i.v.): Doses up to 300 nmol/kg have been reported to be ineffective in altering cardiovascular parameters.[1] Therefore, for systemic administration, a dose-finding study starting from a higher range or a different route of administration (e.g., intraperitoneal) might be necessary.

  • Intraperitoneal (i.p.): While specific data for Spexin-2 (53-70) is limited, studies with the full-length spexin peptide in diabetic rats have used a daily dose of 35 μg/kg/day for several weeks. This could serve as a reference for chronic studies.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No observable cardiovascular effect after i.v. administration. 1. Insufficient Dosage: The peptide may have a short half-life in circulation or may not be reaching the target receptors at a high enough concentration. 2. Peptide Degradation: The peptide may be degrading in the vehicle or after administration. 3. Route of Administration: Intravenous administration may not be the optimal route for this peptide's cardiovascular effects.1. Conduct a Dose-Response Study: Start with a higher dose range than previously tested (e.g., >300 nmol/kg) and carefully monitor for any effects. 2. Ensure Fresh Preparation: Prepare the peptide solution immediately before use. Consider using a vehicle with protease inhibitors, but ensure the vehicle itself does not have cardiovascular effects. 3. Consider Alternative Routes: Explore intracerebroventricular (i.c.v.) administration for central effects or intraperitoneal (i.p.) for systemic effects in chronic studies.
High variability in animal responses. 1. Inconsistent Administration: Variability in the injection technique (e.g., speed of injection, exact location) can lead to inconsistent results. 2. Animal Stress: Stress can significantly impact cardiovascular parameters.1. Standardize Injection Protocol: Ensure all injections are performed by a trained individual using a consistent technique. For i.v. injections, confirm proper placement in the vein. For i.c.v. injections, verify cannula placement. 2. Acclimatize Animals: Allow animals to acclimate to the experimental setup and handling to minimize stress.
Unexpected changes in blood pressure or heart rate. 1. Off-target Effects: The peptide may be interacting with other receptors or systems. 2. Vehicle Effect: The vehicle used to dissolve the peptide may have its own cardiovascular effects.1. Review Literature: Investigate if other spexin-related peptides have shown similar effects. Consider using a GALR2/3 antagonist to confirm the mechanism of action. 2. Run Vehicle Controls: Always include a control group that receives only the vehicle to isolate the effects of the peptide.
Peptide precipitation in the vehicle. 1. Poor Solubility: The peptide may not be fully soluble in the chosen vehicle.1. Try Different Solvents: If using saline, try adding a small amount of a solubilizing agent like DMSO, followed by dilution. Always test the final vehicle as a control. 2. Adjust pH: The solubility of peptides can be pH-dependent. Adjusting the pH of the vehicle might improve solubility.

Quantitative Data Summary

The following tables summarize the available quantitative data for the cardiovascular effects of Spexin-2 (53-70) in conscious rats.

Table 1: Intracerebroventricular (i.c.v.) Administration of Spexin-2 (53-70)

ParameterDoseVehicleAnimal ModelKey FindingsReference
Heart Rate30 nmolIsotonic SalineConscious RatsSignificant decrease of 26 ± 9 bpm[1][2]
Mean Arterial Pressure30 nmolIsotonic SalineConscious RatsNo significant change[1][2]

Table 2: Intravenous (i.v.) Administration of Spexin-2 (53-70)

ParameterDoses TestedVehicleAnimal ModelKey FindingsReference
Heart Rate30, 100, 300 nmol/kgNot specifiedConscious RatsNo significant change[1]
Mean Arterial Pressure30, 100, 300 nmol/kgNot specifiedConscious RatsNo significant change[1]

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Injection in Conscious Rats for Cardiovascular Monitoring
  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • The rat is placed in a stereotaxic frame, and a guide cannula is surgically implanted into the lateral ventricle.

    • Animals are allowed to recover for at least 5-7 days post-surgery.

  • Experimental Setup:

    • On the day of the experiment, a blood pressure transducer is connected to a catheter previously implanted in the femoral artery for continuous monitoring of blood pressure and heart rate.

    • The rat is placed in a recording chamber and allowed to acclimatize for at least 30 minutes.

  • Peptide Administration:

    • Reconstitute Spexin-2 (53-70) in sterile, pyrogen-free isotonic saline to the desired concentration.

    • A baseline recording of cardiovascular parameters is taken for 10-20 minutes.

    • The obturator is removed from the guide cannula, and an injection cannula connected to a microsyringe is inserted.

    • A total volume of 5 µL containing either the vehicle (isotonic saline) or the desired dose of Spexin-2 (53-70) is injected over 1 minute.

  • Data Collection:

    • Cardiovascular parameters (mean arterial pressure, heart rate) are continuously recorded for at least 60-90 minutes post-injection.

Protocol 2: Intravenous (i.v.) Bolus Injection in Conscious Rats for Cardiovascular Monitoring
  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats (250-300g) are used.

    • For continuous blood pressure and heart rate monitoring, a catheter is surgically implanted in the femoral artery one day before the experiment. A second catheter is implanted in the jugular vein for i.v. administration.

    • Alternatively, for non-invasive measurements, a tail-cuff system can be used, though this may induce more stress.

  • Experimental Setup:

    • The rat is placed in a suitable restrainer that allows access to the tail vein (if not using a jugular catheter).

    • The arterial catheter is connected to a blood pressure transducer.

    • The animal is allowed to acclimatize to the setup.

  • Peptide Administration:

    • Reconstitute Spexin-2 (53-70) in sterile, pyrogen-free isotonic saline.

    • A baseline recording of cardiovascular parameters is taken.

    • The desired dose of Spexin-2 (53-70) or vehicle is administered as a bolus injection via the tail vein or jugular catheter.

  • Data Collection:

    • Cardiovascular parameters are monitored continuously for at least 60 minutes post-injection.

Visualizations

Spexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Spexin-2 (53-70) Spexin-2 (53-70) GALR2 GALR2 Spexin-2 (53-70)->GALR2 Binds to Gq Gq GALR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Cardiovascular_Effects Cardiovascular Effects Ca2_release->Cardiovascular_Effects PKC->Cardiovascular_Effects

Caption: Spexin-2 (53-70) signaling pathway via GALR2.

Experimental_Workflow_ICV cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Surgery Cannula Implantation (Lateral Ventricle) Recovery Animal Recovery (5-7 days) Animal_Surgery->Recovery Acclimatization Acclimatize Rat to Recording Chamber Recovery->Acclimatization Baseline Record Baseline Cardiovascular Data Acclimatization->Baseline Injection i.c.v. Injection (Spexin-2 or Vehicle) Baseline->Injection Post_Injection Continuous Data Recording (60-90 min) Injection->Post_Injection Analysis Analyze Changes in Heart Rate & Blood Pressure Post_Injection->Analysis

Caption: Experimental workflow for i.c.v. administration.

Experimental_Workflow_IV cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep Catheter Implantation (Femoral Artery/Jugular Vein) or Tail-Cuff Acclimatization Acclimatization Acclimatize Rat to Restrainer/Chamber Animal_Prep->Acclimatization Baseline Record Baseline Cardiovascular Data Acclimatization->Baseline Injection i.v. Bolus Injection (Spexin-2 or Vehicle) Baseline->Injection Post_Injection Continuous Data Recording (≥60 min) Injection->Post_Injection Analysis Analyze Changes in Heart Rate & Blood Pressure Post_Injection->Analysis

Caption: Experimental workflow for i.v. administration.

References

Improving the stability and solubility of Spexin-2 (53-70) for in vivo use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Spexin-2 (53-70) to improve its stability and solubility for in vivo applications.

Frequently Asked Questions (FAQs)

1. What is Spexin-2 (53-70) and what are its known biological functions?

Spexin-2 (53-70) is a biologically active peptide fragment derived from the prohormone Spexin-2. It is conserved across several mammalian species, including humans, mice, and rats.[1][2][3][4] This peptide is recognized as a central modulator of cardiovascular and renal functions.[2][5][6] When administered, it has been observed to decrease heart rate and increase urine flow rate in rats.[1][2][5][6]

2. What are the main challenges in using Spexin-2 (53-70) for in vivo studies?

Like many peptides, the primary challenges for in vivo use of Spexin-2 (53-70) are its limited stability and solubility in biological fluids. Peptides are susceptible to degradation by proteases, can have a short half-life, and may aggregate at high concentrations, which can affect their bioavailability and efficacy.[7][8][9]

3. What are the known receptors for Spexin-2 and their signaling pathways?

Spexin-2 acts through the galanin receptors, specifically GALR2 and GALR3.[10][11][12][13][14] Activation of these G-protein coupled receptors can trigger several downstream signaling cascades. The GALR2 receptor, when activated, can stimulate phospholipase C (PLC) via Gq/11 proteins, leading to calcium mobilization and protein kinase C (PKC) activation. It can also activate the mitogen-activated protein kinase (MAPK) pathway through G0 proteins and inhibit adenylyl cyclase via Giα proteins.[15] Spexin (B561601) has been shown to be a biased agonist at the GALR2 receptor, favoring G-protein-mediated signaling over β-arrestin pathways.[12][14]

Troubleshooting Guide

Solubility Issues
Problem Potential Cause Recommended Solution
Peptide won't dissolve in aqueous buffer The peptide may require a specific pH for optimal solubility based on its amino acid composition. The high number of charged residues in Spexin-2 (53-70) suggests its solubility is pH-dependent.[16][17]- For this basic peptide (net positive charge), try dissolving in a slightly acidic solution like 10% acetic acid and then dilute with your buffer.[16][17] - Sonication can help break up aggregates and improve dissolution.[16]
Precipitation occurs after dissolving The peptide concentration may be too high, or the buffer composition may not be optimal.- Prepare a more dilute stock solution. - Consider using a different buffer system. Phosphate or Tris buffers at pH 7 are generally good starting points.[16]
Cloudy or hazy solution This indicates incomplete dissolution or the formation of aggregates.- Centrifuge the tube before use to pellet any undissolved peptide.[16] - Use sonication to aid dissolution.[16] - A gentle warming of the solution might also help.[16]
Stability Issues
Problem Potential Cause Recommended Solution
Loss of biological activity over time The peptide is likely degrading, either through proteolysis or chemical modifications like deamidation.[7][8][18][19]- Prepare fresh solutions for each experiment. - Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5][6][17] - For long-term storage, lyophilized peptide is recommended.
Short in vivo half-life Rapid clearance by the kidneys and degradation by proteases in the bloodstream are common issues for small peptides.[7][9]- N- and C-terminal modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[18] - Amino acid substitution: Replacing L-amino acids with D-amino acids at cleavage sites can reduce protease susceptibility.[8][18] - PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can increase the peptide's size to reduce renal clearance and shield it from proteases.[7] - Fatty acid conjugation: Acylation with a fatty acid can promote binding to serum albumin, extending the peptide's circulation time.[7][18]
Aggregation during storage or in formulation Hydrophobic interactions or the formation of intermolecular hydrogen bonds can lead to aggregation.- Optimize the pH and ionic strength of the storage buffer. - Include excipients such as sugars (e.g., mannitol, sucrose), polyols, or non-ionic surfactants (e.g., polysorbates) in the formulation.[20][21][22] - Short peptides themselves can sometimes act as stabilizing excipients.[23]

Quantitative Data Summary

Table 1: Physicochemical Properties of Spexin-2 (53-70)

PropertyValueReference
Sequence FISDQSRRKDLSDRPLPE[5][6][24][25]
Molecular Weight 2159.36 g/mol [5]
Solubility in Water ≥ 100 mg/mL (46.31 mM)[5][6]
Appearance White to off-white solid[6]

Table 2: Common Excipients for Peptide Formulations

Excipient ClassExamplesFunctionReference
Buffers Phosphate, Tris, AcetateMaintain optimal pH for solubility and stability[20]
Sugars/Polyols Mannitol, Sucrose, TrehaloseCryoprotectant/Lyoprotectant, Stabilizer[21][22]
Surfactants Polysorbates (Tween®), Pluronics®Prevent aggregation and surface adsorption[21][26]
Amino Acids Arginine, GlycineInhibit aggregation, act as stabilizers[21]
Antioxidants Ascorbic acid, MethioninePrevent oxidation[20]

Experimental Protocols

Protocol 1: Peptide Solubility Assessment
  • Preparation: Before opening, centrifuge the vial of lyophilized Spexin-2 (53-70) at 10,000 x g for 5 minutes to pellet the powder.[16] Allow the vial to warm to room temperature.[16]

  • Initial Test: Use a small, accurately weighed amount of the peptide for the initial solubility test.

  • Solvent Addition:

    • Start with sterile, deionized water. Add a small volume and gently vortex.

    • If the peptide does not dissolve, try a buffer at pH 7 (e.g., PBS or Tris).[16]

    • For this basic peptide, if solubility is still an issue, try adding a small amount of 10% acetic acid to the buffer.[16][17]

  • Enhancement: If the solution remains cloudy, sonicate the sample in an ice bath for 10-second intervals, repeated three times.[16] Gentle warming can also be applied.[16]

  • Observation: A successfully solubilized peptide will result in a clear, particle-free solution.[16]

Protocol 2: In Vitro Plasma Stability Assay
  • Materials: Spexin-2 (53-70) stock solution, fresh plasma (e.g., human, rat), precipitation solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid), HPLC-MS system.

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the plasma with the Spexin-2 (53-70) stock solution to a final concentration of 10 µM.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to 3 volumes of ice-cold precipitation solution to stop enzymatic degradation.[27] Vortex thoroughly.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Visualizations

experimental_workflow Experimental Workflow for Stability and Solubility Assessment cluster_solubility Solubility Assessment cluster_stability In Vitro Stability Assay cluster_invivo In Vivo Formulation & Use sol_1 Weigh Lyophilized Spexin-2 (53-70) sol_2 Add Solvent (e.g., Water, Buffer) sol_1->sol_2 sol_3 Vortex/Sonicate sol_2->sol_3 sol_4 Visual Inspection (Clear Solution?) sol_3->sol_4 inv_1 Formulate with Excipients sol_4->inv_1 Optimized Solvent System stab_1 Incubate Peptide in Plasma at 37°C stab_2 Sample at Time Points stab_1->stab_2 stab_3 Precipitate Proteins (e.g., Acetonitrile) stab_2->stab_3 stab_4 Centrifuge and Collect Supernatant stab_3->stab_4 stab_5 Analyze by LC-MS stab_4->stab_5 stab_5->inv_1 Stability Data Informs Formulation inv_2 Administer to Animal Model inv_1->inv_2 inv_3 Pharmacokinetic/ Pharmacodynamic Studies inv_2->inv_3

Caption: Workflow for assessing solubility and stability to inform in vivo formulation.

signaling_pathway Spexin-2 Signaling Pathways via GALR2/3 SPX Spexin-2 (53-70) GALR GALR2 / GALR3 (GPCR) SPX->GALR Gq11 Gq/11 GALR->Gq11 Gi Gi GALR->Gi PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PKC Protein Kinase C (PKC) PLC->PKC Ca Ca2+ Mobilization PLC->Ca cAMP cAMP AC->cAMP MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Response Cellular Response (e.g., Proliferation, Metabolism) Ca->Response MAPK->Response

Caption: Simplified signaling of Spexin-2 through its receptors GALR2 and GALR3.

References

Addressing antibody cross-reactivity in Spexin-2 immunoassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spexin-2 (SPX-2) immunoassays. The primary focus is to address and mitigate issues related to antibody cross-reactivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Spexin-2, and how is it related to Spexin-1 and Galanin?

Spexin-2 (SPX-2) is a peptide hormone that is a paralog of Spexin-1 (SPX-1). Both are part of a larger family of peptides that includes Galanin (GAL) and Kisspeptin.[1][2] These peptides share a degree of sequence homology and can exhibit cross-reactivity at the receptor level. Specifically, both SPX-1 and SPX-2 have been shown to act as ligands for Galanin receptors 2 and 3 (GALR2/3).[2][3] This inherent biological cross-reactivity underscores the potential for immunological cross-reactivity in immunoassays.

Q2: My Spexin-2 ELISA is showing higher than expected values. Could this be due to cross-reactivity?

Yes, elevated readings in a Spexin-2 immunoassay could be indicative of cross-reactivity. Given the sequence similarities between Spexin-2, Spexin-1, and Galanin, an antibody developed against Spexin-2 may also bind to these related peptides, leading to an overestimation of the Spexin-2 concentration. It is crucial to validate the specificity of the antibody used in your assay.

Q3: How can I determine if my anti-Spexin-2 antibody is cross-reacting with Spexin-1 or Galanin?

To assess cross-reactivity, you should perform a series of validation experiments. The most direct method is a competitive ELISA, where you test the ability of Spexin-1 and Galanin to compete with Spexin-2 for binding to the antibody. Additionally, Western blotting can be used to visualize the specificity of the antibody to protein extracts from relevant samples. For definitive identification of what the antibody is binding to, immunoprecipitation followed by mass spectrometry (IP-MS) is the gold standard.

Q4: Are there commercially available Spexin-2 ELISA kits that are validated for specificity against Spexin-1 and Galanin?

Several commercial ELISA kits are available for the detection of "Spexin". However, manufacturers' datasheets often provide limited and non-specific information regarding cross-reactivity with closely related peptides like Spexin-1 and Galanin. It is highly recommended to independently validate any commercial kit for your specific experimental context.

Q5: What are the key amino acid differences between Spexin-1 and Spexin-2 that I should consider when designing or selecting an antibody?

The mature peptide sequences of Spexin-1 and Spexin-2 show several amino acid substitutions. When designing or selecting an antibody, it is advantageous to target regions with the highest degree of difference between the two peptides to enhance specificity. A sequence alignment is critical for identifying these unique epitopes.

Section 2: Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered in Spexin-2 immunoassays, with a focus on cross-reactivity.

Problem 1: High Background Signal
Possible Cause Recommended Solution
Non-specific antibody binding Increase the number of wash steps and the stringency of the wash buffer. Optimize the concentration of the primary and/or secondary antibody; higher concentrations can lead to increased non-specific binding.
Insufficient blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time. Consider testing alternative blocking buffers.
Cross-reactivity with other sample components Perform a spike and recovery experiment using a sample matrix devoid of Spexin-2 to assess matrix effects. If matrix effects are present, sample dilution or purification may be necessary.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Recommended Solution
Variable cross-reactivity Ensure consistent sample handling and storage conditions, as peptide degradation can vary. Validate the specificity of each new lot of antibody, as performance can differ between batches.
Pipetting errors Use calibrated pipettes and ensure proper technique. Prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variability.
Plate reader variability Ensure the plate reader is properly calibrated and that the correct wavelength is used for detection.
Problem 3: Suspected Cross-Reactivity with Spexin-1 or Galanin

This is a critical issue for Spexin-2 immunoassays. The following decision tree can guide your troubleshooting process.

G start High or Unexpected Spexin-2 Signal check_controls Are Controls (Positive & Negative) Behaving as Expected? start->check_controls validate_specificity Perform Antibody Specificity Validation check_controls->validate_specificity Yes troubleshoot_other Troubleshoot Other Assay Parameters (e.g., Matrix Effects) check_controls->troubleshoot_other No comp_elisa Competitive ELISA with SPX-1 and Galanin validate_specificity->comp_elisa western_blot Western Blot with Recombinant Peptides validate_specificity->western_blot ip_ms IP-MS for Definitive Identification validate_specificity->ip_ms cross_reactivity_confirmed Cross-Reactivity Confirmed comp_elisa->cross_reactivity_confirmed Competition Observed no_cross_reactivity No Significant Cross-Reactivity comp_elisa->no_cross_reactivity No Competition western_blot->cross_reactivity_confirmed Off-target Bands western_blot->no_cross_reactivity Single Specific Band ip_ms->cross_reactivity_confirmed SPX-1/Galanin Identified ip_ms->no_cross_reactivity Only SPX-2 Identified optimize_assay Optimize Assay Conditions (e.g., Antibody Dilution, Wash Stringency) cross_reactivity_confirmed->optimize_assay no_cross_reactivity->troubleshoot_other new_antibody Source/Develop a More Specific Antibody optimize_assay->new_antibody If Unsuccessful G cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection coat Coat Plate with Spexin-2 wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_mixture Add Antibody-Competitor Mixture to Plate wash2->add_mixture prepare_competitors Prepare Serial Dilutions of Competitor Peptides pre_incubate Pre-incubate Antibody with Competitors prepare_competitors->pre_incubate pre_incubate->add_mixture wash3 Wash add_mixture->wash3 add_secondary Add Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate G cluster_ligands Ligands cluster_receptors G-Protein Coupled Receptors cluster_signaling Downstream Signaling spx1 Spexin-1 galr2 GALR2 spx1->galr2 galr3 GALR3 spx1->galr3 spx2 Spexin-2 spx2->galr2 spx2->galr3 gal Galanin gal->galr2 gal->galr3 gq Gq Activation galr2->gq galr3->gq plc PLC Activation gq->plc ip3_dag IP3/DAG Increase plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release cellular_response Cellular Response ca_release->cellular_response

References

Best practices for the storage and handling of Spexin-2 (53-70) peptide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and experimental use of Spexin-2 (53-70) peptide.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Spexin-2 (53-70) peptide upon receipt?

Upon receipt, the lyophilized Spexin-2 (53-70) peptide should be stored at -20°C or lower for long-term stability.[1][2][3] Some manufacturers recommend storage at -80°C for optimal preservation.[4][5] The peptide is shipped at ambient temperature, and this short-term exposure does not affect its integrity.[1][6]

Q2: What is the recommended procedure for reconstituting Spexin-2 (53-70)?

To reconstitute Spexin-2 (53-70), it is recommended to use sterile, purified water.[2][4][7] Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to avoid moisture condensation, which can reduce stability.[2][7] For experimental use, dissolve the peptide in sterile water or an appropriate buffer like Tris or phosphate (B84403) buffer at pH 7.[7] If solubility is an issue, brief sonication (3 cycles of 10 seconds, with cooling on ice in between) can help dissolve the peptide.[7]

Q3: How should I store the reconstituted Spexin-2 (53-70) solution?

Reconstituted peptide solutions are significantly less stable than the lyophilized powder.[2] For optimal results, it is best to prepare the solution fresh for each experiment. If storage is necessary, aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4]

Q4: What is the stability of the reconstituted Spexin-2 (53-70) solution?

When stored in a solvent at -80°C, the solution is stable for up to 6 months.[4][5] If stored at -20°C, it should be used within 1 month.[4][5] It is crucial to keep the storage containers tightly sealed and away from moisture.[4][5]

Q5: What are the known receptors and signaling pathways for Spexin-2?

Spexin-2 acts as a ligand for galanin receptor type 2 (GALR2) and type 3 (GALR3).[8][9][10] It does not bind to galanin receptor type 1 (GALR1).[8] Activation of GALR2 can stimulate Gq/11 proteins, leading to the activation of phospholipase C (PLC), mobilization of intracellular calcium, and activation of protein kinase C (PKC).[9] It can also activate the mitogen-activated protein kinase (MAPK) pathway via G0 proteins and inhibit adenylyl cyclase (AC) through Giα proteins.[9]

Troubleshooting Guide

Issue 1: The peptide is difficult to dissolve.

  • Possible Cause: The peptide may have formed aggregates.

  • Solution:

    • Ensure the peptide has warmed to room temperature before adding the solvent.

    • Use brief sonication to aid dissolution.[7] Be careful not to overheat the sample; keep it on ice between sonication bursts.[7]

    • For peptides with low net charge, which can be less soluble in aqueous solutions, consider using a small amount of an organic solvent like DMSO to initially dissolve the peptide, followed by dilution with your aqueous buffer.[7]

Issue 2: Inconsistent experimental results.

  • Possible Cause 1: Degradation of the peptide due to improper storage or handling.

  • Solution:

    • Always aliquot the reconstituted peptide solution to avoid multiple freeze-thaw cycles.[1][4]

    • Ensure that both lyophilized powder and reconstituted solutions are stored at the recommended temperatures.

    • When preparing solutions, use sterile, nuclease-free water or buffer to prevent enzymatic degradation.[2]

  • Possible Cause 2: Inaccurate peptide concentration.

  • Solution:

    • The gross weight of the lyophilized powder may include residual water and counter-ions (like TFA), so the net peptide content can be 60-80% of the total weight.[2] For precise concentration determination, consider methods like amino acid analysis or UV-Vis spectrophotometry if the peptide contains chromophoric residues.

    • Ensure the peptide is fully dissolved before use to have a homogenous solution for accurate pipetting.

Data Presentation

Table 1: Storage Conditions and Stability of Spexin-2 (53-70) Peptide

FormStorage TemperatureDurationReference(s)
Lyophilized Powder-80°C2 years[4][5]
Lyophilized Powder-20°C1 year[2][4][5]
In Solvent-80°C6 months[4][5]
In Solvent-20°C1 month[4][5]

Experimental Protocols

Protocol 1: Reconstitution of Spexin-2 (53-70) for In Vitro Studies

  • Equilibration: Allow the vial of lyophilized Spexin-2 (53-70) to reach room temperature in a desiccator.[2][7]

  • Solvent Addition: Add the required volume of sterile, deionized water to the vial to achieve the desired stock concentration. For example, to prepare a 1 mM stock solution from 1 mg of peptide (M.W. ~2159 g/mol ), add approximately 463 µL of water.[5]

  • Dissolution: Gently vortex the vial to dissolve the peptide. If necessary, use brief sonication on ice to ensure complete dissolution.[7]

  • Sterilization (Optional but Recommended): If the reconstituted peptide will be used in cell culture, sterilize the solution by passing it through a 0.22 µm filter.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]

Visualizations

Spexin_Signaling_Pathway Spexin (B561601) Spexin-2 (53-70) GALR2 GALR2 Spexin->GALR2 Binds GALR3 GALR3 Spexin->GALR3 Binds Gq11 Gq/11 GALR2->Gq11 Activates G0 G0 GALR2->G0 Activates Gi Gi GALR2->Gi Activates PLC PLC Gq11->PLC Activates PKC PKC PLC->PKC Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_Mobilization->Cellular_Response MAPK MAPK Pathway G0->MAPK Activates MAPK->Cellular_Response AC Adenylyl Cyclase Gi->AC Inhibits AC->Cellular_Response Peptide_Handling_Workflow Start Receipt of Lyophilized Peptide Storage_Lyophilized Store at -20°C or -80°C Start->Storage_Lyophilized Equilibration Equilibrate to Room Temperature in Desiccator Storage_Lyophilized->Equilibration Reconstitution Reconstitute with Sterile Water/Buffer Equilibration->Reconstitution Solubilization Vortex / Sonicate (if needed) Reconstitution->Solubilization Use_Fresh Use Immediately in Experiment Solubilization->Use_Fresh Store_Solution Store Solution? Use_Fresh->Store_Solution No End_Use End of Use Use_Fresh->End_Use Yes Aliquot Aliquot into Single-Use Volumes Store_Solution->Aliquot Yes End_Store End of Use Store_Solution->End_Store No Storage_Solution Store Aliquots at -20°C or -80°C Aliquot->Storage_Solution

References

Technical Support Center: Measurement of Low Concentrations of Spexin-2 (53-70)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Spexin-2 (53-70). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with measuring low concentrations of this peptide.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the experimental measurement of Spexin-2 (53-70).

General Sample Handling and Stability

Question: What are the best practices for collecting and storing samples to ensure the stability of low concentrations of Spexin-2 (53-70)?

Answer: Proper sample handling is critical to prevent the degradation of peptide hormones like Spexin-2.

  • Collection: Blood samples should be collected in chilled tubes containing aprotinin (B3435010) or a commercial protease inhibitor cocktail to prevent proteolytic degradation. For plasma, EDTA is the recommended anticoagulant.

  • Processing: Samples should be processed on ice and centrifuged at 4°C as soon as possible after collection.

  • Storage: Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable. For long-term storage, -80°C is recommended.[1] Studies on other peptides have shown that repeated freeze-thaw cycles can significantly impact analyte stability.[2][3][4]

Question: How stable is Spexin-2 (53-70) in serum and plasma after multiple freeze-thaw cycles?

Answer: While specific data for Spexin-2 (53-70) is limited, it is a peptide and therefore susceptible to degradation with each freeze-thaw cycle. As a general guideline for peptide analysis, it is strongly recommended to minimize freeze-thaw cycles. Aliquoting samples into single-use volumes after the initial processing is the best practice to maintain sample integrity. Some studies on other analytes have shown stability for up to ten freeze-thaw cycles, but this can vary significantly depending on the peptide and the sample matrix.[3][4]

Immunoassay (ELISA) Troubleshooting

Question: I am getting a weak or no signal in my Spexin-2 (53-70) ELISA. What are the possible causes and solutions?

Answer: A weak or no signal is a common issue when measuring low-concentration analytes. Here are several potential causes and troubleshooting steps:

Possible Cause Solution
Low Analyte Concentration Concentrate the sample if possible, ensuring the concentration method does not lead to peptide loss. Ensure the sample concentration is within the detection range of the kit (e.g., 78.13-5000 pg/mL for some commercial kits).[5][6]
Suboptimal Antibody Concentrations Titrate the capture and detection antibodies to determine the optimal concentrations for your specific assay conditions.[1][7]
Insufficient Incubation Times Increase the incubation time for the sample and/or antibodies. For example, incubating the sample overnight at 4°C can enhance signal.[2][8]
Degraded Reagents Ensure all reagents are within their expiration date and have been stored correctly. Avoid repeated freeze-thaw cycles of standards and antibodies.
Improper Plate Washing Insufficient washing can lead to high background, while overly aggressive washing can remove bound antigen. Ensure wash steps are performed according to the manufacturer's protocol.
Incorrect Wavelength Reading Confirm that the plate reader is set to the correct wavelength as specified in the ELISA kit protocol (typically 450 nm for TMB substrates).[9]

Question: My Spexin-2 (53-70) ELISA has high background noise. How can I reduce it?

Answer: High background can mask the signal from low-concentration samples. Consider the following:

Possible Cause Solution
Insufficient Blocking Increase the concentration of the blocking agent or the blocking incubation time. Ensure the blocking buffer is fresh and appropriate for your sample type.
Cross-Reactivity While many commercial kits claim high specificity, cross-reactivity with other forms of Spexin or related peptides can occur.[10] If possible, confirm results with an alternative method like LC-MS/MS.
Non-Specific Binding of Antibodies Titrate the detection antibody to the lowest concentration that still provides a robust signal for the highest standard. Include a detergent like Tween-20 in your wash buffers.
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure pipette tips are changed between samples and reagents.

Question: What is the "matrix effect" in immunoassays and how can I mitigate it for Spexin-2 (53-70) measurement?

Answer: The matrix effect refers to the interference from components in the sample (e.g., proteins, lipids, salts in plasma or serum) that can affect the accuracy of the assay.

  • Dilution: The simplest way to reduce matrix effects is to dilute the sample. However, for low-concentration analytes like Spexin-2 (53-70), this may not be feasible as it could bring the concentration below the detection limit.

  • Matrix-Matched Standards: Prepare your standard curve in a matrix that is as similar as possible to your samples (e.g., Spexin-depleted serum or plasma).

Mass Spectrometry (LC-MS/MS) Troubleshooting

Question: I am struggling with low sensitivity and high matrix effects when trying to develop an LC-MS/MS method for Spexin-2 (53-70). What can I do?

Answer: LC-MS/MS offers high specificity but can be challenging for low-abundance peptides in complex matrices.

Possible Cause Solution
Inefficient Sample Clean-up Optimize your sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common and effective method.[11] Consider using mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridges.
Ion Suppression/Enhancement This is a major component of the matrix effect where co-eluting compounds interfere with the ionization of the target analyte.[5][12] Improve chromatographic separation to resolve Spexin-2 (53-70) from interfering matrix components.[9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[13]
Suboptimal MS Parameters Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific precursor and product ions of Spexin-2 (53-70).
Low Injection Volume If sensitivity is an issue, increasing the injection volume can help. However, this may also increase matrix effects, so a balance must be found.

Experimental Protocols

High-Sensitivity Sandwich ELISA Protocol (General)

This protocol provides a general framework for a high-sensitivity sandwich ELISA for Spexin-2 (53-70). Optimization of specific steps is recommended.

  • Coating: Dilute the capture antibody to the optimized concentration in a suitable coating buffer (e.g., PBS, pH 7.4) and add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation: Prepare serial dilutions of the Spexin-2 (53-70) standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C for increased sensitivity.[2][8]

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step as in step 2, with an increased number of washes (5-7 times).

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until sufficient color development is observed (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.

LC-MS/MS Sample Preparation Protocol (General)

This protocol outlines a general procedure for preparing plasma or serum samples for Spexin-2 (53-70) quantification by LC-MS/MS.

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Low Concentrations):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elute Spexin-2 (53-70) with an appropriate elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Spexin-2 (53-70) Quantification Methods

Parameter ELISA LC-MS/MS
Sensitivity Low pg/mL to ng/mL[5][6]Potentially sub-pg/mL to pg/mL with optimization[14]
Specificity Can be affected by antibody cross-reactivityHigh, based on mass-to-charge ratio and fragmentation pattern
Throughput High (96-well plate format)Lower, sequential sample analysis
Matrix Effect Significant, requires mitigationSignificant, requires extensive sample clean-up and internal standards
Cost per Sample Generally lowerHigher due to instrumentation and reagent costs
Development Time Can be lengthy for new assaysCan be lengthy and complex

Note: The values presented are typical and can vary based on the specific assay and instrumentation.

Visualizations

Spexin-2 Signaling Pathway

Spexin-2 (SPX2) is known to exert its effects by binding to galanin receptors 2 and 3 (GALR2 and GALR3), which are G-protein coupled receptors. This interaction can trigger multiple downstream signaling cascades.

Spexin2_Signaling Spexin-2 Signaling Pathway SPX2 Spexin-2 (53-70) GALR2 GALR2 SPX2->GALR2 binds GALR3 GALR3 SPX2->GALR3 binds Gq11 Gαq/11 GALR2->Gq11 activates Gi Gαi GALR3->Gi activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK activates Response Cellular Response (e.g., modulation of reproduction and feeding) MAPK->Response cAMP->Response

Caption: Spexin-2 signaling through GALR2 and GALR3 receptors.

General Experimental Workflow for Spexin-2 Quantification

The following diagram illustrates a typical workflow for measuring Spexin-2 (53-70) in biological samples.

Spexin2_Workflow Spexin-2 Quantification Workflow cluster_prep cluster_analysis cluster_data SampleCollection Sample Collection (with protease inhibitors) Processing Sample Processing (Centrifugation at 4°C) SampleCollection->Processing Storage Storage (-80°C, single-use aliquots) Processing->Storage SamplePrep Sample Preparation Storage->SamplePrep ELISA_Prep Dilution in Assay Buffer SamplePrep->ELISA_Prep For ELISA LCMS_Prep Protein Precipitation & SPE/LLE SamplePrep->LCMS_Prep For LC-MS/MS ELISA ELISA ELISA_Prep->ELISA LCMS LC-MS/MS LCMS_Prep->LCMS Analysis Analysis ELISA_Data Standard Curve Fitting & Concentration Calculation ELISA->ELISA_Data LCMS_Data Peak Integration & Quantification vs. IS LCMS->LCMS_Data DataAnalysis Data Analysis Results Results ELISA_Data->Results LCMS_Data->Results

Caption: A generalized workflow for Spexin-2 (53-70) measurement.

References

Technical Support Center: Spexin-2 (53-70) Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the aggregation of the Spexin-2 (53-70) peptide in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Spexin-2 (53-70) and what are its physicochemical properties?

A1: Spexin-2 (53-70) is a biologically active peptide fragment derived from the Spexin-2 prohormone. It is the non-amidated version of a peptide conserved across mammalian species and acts as a central modulator of cardiovascular and renal function.[1] The amino acid sequence of human, mouse, and rat Spexin-2 (53-70) is Phe-Ile-Ser-Asp-Gln-Ser-Arg-Arg-Lys-Asp-Leu-Ser-Asp-Arg-Pro-Leu-Pro-Glu.

Based on its amino acid composition, the predicted isoelectric point (pI) of Spexin-2 (53-70) is approximately 4.3. This acidic pI indicates that the peptide will have a net negative charge at neutral pH and will be least soluble at pH values close to its pI. The peptide contains a mix of hydrophobic and hydrophilic residues, which can contribute to its aggregation propensity under certain conditions.

Q2: Why is my Spexin-2 (53-70) peptide aggregating in solution?

A2: Peptide aggregation is a common issue driven by various factors that disrupt the stability of the peptide in solution. For Spexin-2 (53-70), aggregation can be influenced by:

  • pH: When the pH of the solution is close to the peptide's isoelectric point (pI ≈ 4.3), its net charge is minimal, reducing electrostatic repulsion between peptide molecules and promoting aggregation.

  • Temperature: Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions and potentially causing conformational changes that expose aggregation-prone regions.

  • Concentration: At higher concentrations, there is an increased likelihood of intermolecular interactions, leading to the formation of aggregates.

  • Ionic Strength: The concentration of salts in the buffer can influence electrostatic interactions. While moderate salt concentrations can sometimes shield charges and reduce aggregation, high salt concentrations can lead to "salting out" and precipitation.

  • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter with Spexin-2 (53-70) aggregation.

Problem 1: My Spexin-2 (53-70) peptide precipitates immediately upon dissolving in my buffer.

This is a common issue when the buffer conditions are not optimal for the peptide's solubility.

Solutions:

  • Adjust the pH: Since the predicted pI of Spexin-2 (53-70) is around 4.3, ensure your buffer pH is at least 1-2 units away from this value. For this peptide, a buffer with a pH of 6.0 or higher is recommended to ensure a net negative charge and promote repulsion between peptide molecules.

  • Use a suitable solvent for initial dissolution: If dissolving directly into an aqueous buffer fails, first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and then slowly add this stock solution to your aqueous buffer with gentle mixing.

  • Work at a lower concentration: Try dissolving the peptide at a lower initial concentration.

Illustrative Data: Effect of pH on Peptide Aggregation

The following table provides hypothetical data for a peptide with a similar pI to Spexin-2 (53-70), demonstrating the effect of pH on aggregation as measured by a Thioflavin T (ThT) assay.

Buffer pHThT Fluorescence (Arbitrary Units)% Aggregation (Relative to pH 4.5)
3.015015%
4.51000100%
6.020020%
7.410010%

Problem 2: My Spexin-2 (53-70) solution becomes cloudy over time, even at 4°C.

This indicates that the peptide is slowly aggregating under the current storage or experimental conditions.

Solutions:

  • Optimize buffer components:

    • Add L-arginine: L-arginine is a common excipient that can suppress protein and peptide aggregation. A concentration of 50-100 mM is often effective.

    • Include a non-ionic detergent: Low concentrations (below the critical micelle concentration) of non-ionic detergents like Tween® 20 or Triton™ X-100 can help to solubilize the peptide and prevent aggregation.

  • Control the temperature: While refrigeration is generally recommended, for some peptides, storage at room temperature or even slightly elevated temperatures can surprisingly reduce aggregation if the aggregation process is driven by cold denaturation. It is crucial to perform stability studies at different temperatures.

Illustrative Data: Effect of Additives on Peptide Aggregation

This table shows the hypothetical effect of L-arginine and a non-ionic detergent on the aggregation of a peptide similar to Spexin-2 (53-70).

ConditionAggregation Rate (a.u./hour)
Control (Buffer only)50
+ 50 mM L-arginine15
+ 100 mM L-arginine5
+ 0.01% Tween® 2010

Problem 3: I observe inconsistent results in my bioassays, which I suspect is due to peptide aggregation.

The presence of soluble aggregates or oligomers, which may not be visible, can significantly impact the biological activity of your peptide.

Solutions:

  • Characterize your peptide solution: Before each experiment, it is crucial to confirm the monomeric state of your Spexin-2 (53-70) solution using techniques like Dynamic Light Scattering (DLS).

  • Filter your peptide solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing aggregates before use.

  • Prepare fresh solutions: Whenever possible, prepare fresh solutions of the peptide for each experiment to minimize the chances of aggregation during storage.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Spexin-2 (53-70) Aggregation start Peptide Aggregation Observed dissolution_issue Immediate Precipitation Upon Dissolution start->dissolution_issue cloudiness_issue Solution Becomes Cloudy Over Time start->cloudiness_issue inconsistent_results Inconsistent Bioassay Results start->inconsistent_results adjust_ph Adjust Buffer pH (away from pI ~4.3) dissolution_issue->adjust_ph Try Solution organic_solvent Use Organic Solvent (e.g., DMSO) for Stock dissolution_issue->organic_solvent Try Solution lower_concentration Lower Peptide Concentration dissolution_issue->lower_concentration Try Solution add_arginine Add L-arginine (50-100 mM) cloudiness_issue->add_arginine Try Solution add_detergent Add Non-ionic Detergent (e.g., 0.01% Tween® 20) cloudiness_issue->add_detergent Try Solution optimize_temp Optimize Storage Temperature cloudiness_issue->optimize_temp Try Solution characterize_solution Characterize with DLS inconsistent_results->characterize_solution Try Solution filter_solution Filter Solution (0.22 µm syringe filter) inconsistent_results->filter_solution Try Solution fresh_solution Prepare Fresh Solutions inconsistent_results->fresh_solution Try Solution

Caption: A flowchart for troubleshooting common aggregation issues with Spexin-2 (53-70).

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol describes how to monitor the aggregation of Spexin-2 (53-70) over time using Thioflavin T (ThT), a fluorescent dye that binds to amyloid-like fibrils.

Materials:

  • Spexin-2 (53-70) peptide

  • Thioflavin T (ThT)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a 2 mM ThT stock solution: Dissolve ThT in PBS. Filter through a 0.22 µm syringe filter. Store protected from light at 4°C for up to one week.

  • Prepare the working ThT solution: Dilute the 2 mM ThT stock solution to 20 µM in PBS on the day of the experiment.

  • Prepare the peptide solution: Dissolve Spexin-2 (53-70) in the desired buffer to the final working concentration (e.g., 50 µM).

  • Set up the assay: In a 96-well plate, mix the peptide solution with the working ThT solution. Include control wells with only the ThT solution in the buffer.

  • Incubate and measure: Incubate the plate at the desired temperature (e.g., 37°C) in the plate reader. Take fluorescence readings at regular intervals (e.g., every 15 minutes) for the desired duration of the experiment.

  • Data analysis: Subtract the background fluorescence of the ThT-only control from the peptide-containing wells. Plot the fluorescence intensity against time to monitor the aggregation kinetics.

Experimental Workflow: ThT Assay

ThT_Workflow Thioflavin T (ThT) Assay Workflow prep_tht Prepare ThT Stock and Working Solutions setup_plate Mix Peptide and ThT in 96-well Plate prep_tht->setup_plate prep_peptide Prepare Spexin-2 (53-70) Solution prep_peptide->setup_plate incubation Incubate at Desired Temperature in Plate Reader setup_plate->incubation measurement Measure Fluorescence (Ex: 440 nm, Em: 485 nm) at Regular Intervals incubation->measurement analysis Data Analysis: Plot Fluorescence vs. Time measurement->analysis result Aggregation Kinetics Curve analysis->result

Caption: A step-by-step workflow for the Thioflavin T (ThT) assay.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting peptide aggregation.

Materials:

  • Spexin-2 (53-70) solution

  • Low-volume quartz or disposable cuvette

  • Dynamic Light Scattering instrument

  • Syringe filters (0.22 µm, low protein binding)

Procedure:

  • Sample Preparation:

    • Prepare the Spexin-2 (53-70) solution in the desired buffer at the desired concentration.

    • Filter the buffer and the peptide solution through a 0.22 µm syringe filter to remove dust and large aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • First, measure the filtered buffer as a blank to ensure it is free of scattering particles.

    • Carefully pipette the filtered peptide solution into a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to calculate the diffusion coefficient of the particles and, from that, the hydrodynamic radius (Rh).

    • Analyze the size distribution plot. A monomodal peak at the expected size of the monomeric peptide indicates a non-aggregated sample. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.

Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Aggregates

TEM provides direct visualization of the morphology of peptide aggregates, such as fibrils.

Materials:

  • Spexin-2 (53-70) solution (with and without induced aggregation)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Sample Application: Apply a small drop (3-5 µL) of the peptide solution onto the surface of a TEM grid. Allow it to adsorb for 1-2 minutes.

  • Wicking: Carefully blot away the excess liquid from the edge of the grid using a piece of filter paper.

  • Staining: Immediately apply a drop of the negative stain solution to the grid for 1-2 minutes.

  • Final Wicking and Drying: Blot away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at various magnifications to observe the morphology of any aggregates present.

Spexin-2 Signaling Pathway

Spexin-2 is known to exert its biological effects by activating Galanin Receptor 2 (GALR2) and Galanin Receptor 3 (GALR3), which are G-protein coupled receptors (GPCRs).[2]

  • GALR2 Activation: Upon binding of Spexin-2, GALR2 primarily couples to Gq/11 proteins. This activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). GALR2 can also couple to G0, activating the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • GALR3 Activation: GALR3 activation by Spexin-2 leads to the coupling with Gi/o proteins. This inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Spexin2_Signaling Spexin-2 Signaling Pathways via GALR2 and GALR3 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Spexin2 Spexin-2 GALR2 GALR2 Spexin2->GALR2 GALR3 GALR3 Spexin2->GALR3 Gq11 Gq/11 GALR2->Gq11 activates Go G₀ GALR2->Go activates Gio Gi/o GALR3->Gio activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response MAPK_pathway MAPK Pathway Go->MAPK_pathway activates MAPK_pathway->Cellular_Response AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response

Caption: Signaling pathways activated by Spexin-2 through GALR2 and GALR3.

References

How to establish a reliable dose-response curve for Spexin-2 (53-70).

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spexin-2 (53-70)

Welcome to the technical support center for Spexin-2 (53-70). This resource provides troubleshooting guidance and answers to frequently asked questions to help you establish a reliable dose-response curve in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Spexin-2 (53-70) and what is its biological function?

Spexin-2 (53-70), also known as NPQ (53-70), is a biologically active peptide fragment derived from the prohormone proNPQ.[1][2] It is conserved across mammalian species and acts as a central modulator of cardiovascular and renal function.[1][2][3] In rats, administration of Spexin-2 has been shown to decrease heart rate and increase urine flow rate.[1][2][3][4][5][6][7] It is available in both non-amidated and amidated forms, which show similar biological functions.[5][6][8]

Q2: Which receptors does Spexin-2 (53-70) interact with?

Spexin-2 acts as a ligand for galanin receptors, specifically showing potent agonism for galanin receptor 2 (GALR2) and galanin receptor 3 (GALR3).[9][10][11] It exhibits no significant activity at the galanin receptor 1 (GALR1).[9][10][11] The signaling pathways for these receptors differ; GALR2 is typically coupled to Gq/11 proteins, while GALR3 couples to Gi proteins.[10]

Q3: What are the typical EC50 values for Spexin peptides?

The half-maximal effective concentration (EC50) can vary depending on the specific peptide, receptor subtype, and assay system used. For context, here are some reported EC50 values for the parent peptide Spexin and for chicken Spexin-2 (cSPX2).

PeptideReceptorReported EC50 (nM)Cell SystemReference
SpexinGALR245.7HEK293[9][11]
SpexinGALR3112.2HEK293[9][11]
Chicken SPX2cGALR2218HEK293[12]
Chicken SPX2cGALR2L53HEK293[12]
Chicken SPX2cGALR3110HEK293[12]

Q4: How should I handle and store Spexin-2 (53-70)?

Proper handling and storage are critical for maintaining peptide integrity and ensuring reproducible results.

ParameterRecommendationSource
Form Lyophilized Powder[13]
Storage (Powder) Sealed from moisture. -80°C for up to 2 years, -20°C for up to 1 year.[14]
Solubility Soluble in water (H₂O) to ≥ 100 mg/mL.[14]
Stock Solution Prepare in water. If using water, filter-sterilize the working solution before use.[1]
Storage (Stock) Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Troubleshooting Guide

Q5: I am not observing any biological response in my assay. What are the possible causes?

This is a common issue that can often be resolved by systematically checking key experimental steps.

  • Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider using a fresh vial.

  • Receptor Expression: Confirm that your chosen cell line endogenously expresses functional GALR2 or GALR3, or has been successfully transfected to express the receptor. C2C12 cells, for example, have been shown to express GalR2 and GalR3.[15]

  • Assay System: Verify that your assay readout is appropriate for the receptor's signaling pathway. For GALR2 (Gq-coupled), assays measuring intracellular calcium or using a Serum-Response Element (SRE) luciferase reporter are suitable.[10]

  • Concentration Range: Your concentration range may be too low. Expand the range to higher concentrations (e.g., up to 1-10 µM) to ensure you are capturing the full dose-response curve.

G start No Response Observed q1 Is peptide integrity confirmed? (Proper storage, fresh aliquot) start->q1 s1 Use a new, correctly stored vial of Spexin-2. q1->s1 No q2 Is the cell line validated for GALR2/GALR3 expression? q1->q2 Yes s1->q1 s2 Verify receptor expression via qPCR/Western blot or use a validated positive control cell line. q2->s2 No q3 Is the assay readout appropriate for the pathway? q2->q3 Yes s2->q2 s3 Match assay to receptor. (e.g., Calcium or SRE-luc for Gq-coupled GALR2). q3->s3 No q4 Is the concentration range sufficiently broad? q3->q4 Yes s3->q3 s4 Expand dose range (e.g., 10 pM to 10 µM) to find active concentrations. q4->s4 No end Problem Likely Resolved q4->end Yes s4->q4

Troubleshooting workflow for a lack of response.

Q6: My dose-response curve is showing high variability between replicates. How can I improve reproducibility?

High variability can obscure the true biological effect. Focus on precision in your experimental technique.

  • Pipetting Accuracy: Ensure micropipettes are calibrated. Use low-retention tips for peptides to minimize loss.

  • Cell Plating Uniformity: Ensure even cell distribution when plating. Inconsistent cell numbers per well is a major source of variability. Allow plates to sit at room temperature for 20-30 minutes before incubation to settle cells evenly.

  • Peptide Dilution Series: Prepare a fresh serial dilution for each experiment. Avoid using dilutions stored for extended periods.

  • Controls: Include sufficient positive and negative controls on every plate to assess plate-to-plate and well-to-well variability.[16]

Q7: The shape of my dose-response curve is non-sigmoidal (e.g., U-shaped). Is this expected?

While less common, non-sigmoidal (e.g., biphasic or U-shaped) dose-response curves can occur.[17] This phenomenon, sometimes called hormesis, is characterized by a low-dose stimulation and a high-dose inhibition, or vice-versa.[18][19] If you observe this, it is crucial to use a wider range of concentrations with more data points at the lower end of the curve to accurately model the effect.

Experimental Protocols

Protocol 1: In Vitro Functional Assay Using a GALR2-SRE Luciferase Reporter System

This protocol describes a method to determine the EC50 of Spexin-2 (53-70) in a cell-based assay by measuring the activation of a Gq-coupled receptor (GALR2). The activation is quantified using a serum-response element (SRE) driven luciferase reporter.[10]

Materials:

  • HEK293 cells (or a similar line with low endogenous receptor expression)

  • Expression plasmids: pCMV-GALR2, pGL4-SRE-luciferase, and a control plasmid for normalization (e.g., pRL-TK Renilla)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and antibiotics

  • Spexin-2 (53-70) peptide

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • White, opaque 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • One day before transfection, seed HEK293 cells into a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells in each well with the GALR2 expression plasmid, the SRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Peptide Preparation and Dosing:

    • Reconstitute lyophilized Spexin-2 (53-70) in sterile water to create a high-concentration stock solution (e.g., 1 mM).

    • Perform a serial dilution in serum-free medium to prepare a range of concentrations (e.g., from 10 pM to 10 µM).

    • 24 hours post-transfection, replace the culture medium with the prepared peptide dilutions. Include a "vehicle-only" control (medium with no peptide).

  • Incubation:

    • Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator. This incubation time may require optimization.

  • Luciferase Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity (as fold change over vehicle control) against the log concentration of Spexin-2 (53-70).

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.[16][20]

G A Day 1: Seed HEK293 cells in 96-well plate B Day 2: Co-transfect with GALR2, SRE-luc, and Renilla plasmids A->B C Day 3: Prepare Spexin-2 serial dilutions B->C D Treat cells with peptide dilutions and incubate 6-8h C->D E Measure Firefly and Renilla luciferase activity D->E F Normalize Firefly to Renilla signal E->F G Plot dose-response curve and calculate EC50 F->G

Workflow for a luciferase reporter assay.

Signaling Pathway Visualization

Spexin-2 binds to GALR2, a Gq-coupled receptor. This interaction activates Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately modulate downstream pathways, including the activation of transcription factors like Serum Response Factor (SRF) at Serum Response Elements (SREs), which can be leveraged in reporter assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus spexin Spexin-2 (53-70) galr2 GALR2 spexin->galr2 Binds gq Gq Protein galr2->gq Activates plc PLC gq->plc Activates ip3 IP₃ plc->ip3 dag DAG plc->dag downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) ip3->downstream dag->downstream sre SRE Activation downstream->sre Leads to reporter Reporter Gene Expression (e.g., Luciferase) sre->reporter

Simplified GALR2 signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Spexin-2 (53-70)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Spexin-2 (53-70) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is Spexin-2 (53-70) and what are its primary biological functions?

A1: Spexin-2 (53-70), also known as NPQ 53-70, is a biologically active peptide fragment derived from the prohormone proNPQ. It is conserved across mammalian species and acts as a central modulator of cardiovascular and renal function. In animal models, administration of Spexin-2 has been shown to decrease heart rate and increase urine flow rate. It is also involved in the CNS-mediated control of arterial blood pressure, salt and water balance, and the modulation of nociceptive responses.

Q2: What are the main challenges in achieving good bioavailability for Spexin-2 (53-70)?

A2: Like most peptides, Spexin-2 (53-70) faces several challenges for effective delivery and bioavailability, particularly via the oral route. These include:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and in plasma.

  • Poor Permeability: Due to its size and hydrophilic nature, Spexin-2 has limited ability to cross the intestinal epithelium.

  • Short Half-Life: Peptides are often rapidly cleared from circulation, leading to a short duration of action.

  • Physicochemical Instability: The peptide's structure can be compromised by changes in pH and temperature.

Q3: What are the known receptors for Spexin-2 and their signaling pathways?

A3: Spexin-2 is known to act as a ligand for galanin receptors, specifically GALR2 and GALR3.

  • GALR2: This receptor primarily couples to the Gq/11 signaling pathway. Activation of GALR2 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).

  • GALR3: This receptor is coupled to the Gi/o signaling pathway. Its activation inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Q4: What are the common administration routes for Spexin-2 (53-70) in animal models?

A4: In preclinical studies, Spexin-2 (53-70) is commonly administered via parenteral routes to bypass the gastrointestinal tract and ensure systemic exposure. These include:

  • Intravenous (IV) injection

  • Intraperitoneal (IP) injection

  • Subcutaneous (SC) injection

  • Intracerebroventricular (ICV) injection for central nervous system studies.

Intranasal delivery is also being explored as a non-invasive alternative for systemic and brain delivery. Oral administration is generally challenging and results in very low bioavailability without enabling formulations.

Troubleshooting Guides

Issue 1: Low or Undetectable Plasma Concentrations of Spexin-2 (53-70) After Oral Administration

Potential Causes:

  • Degradation in the GI Tract: The peptide is likely being degraded by pepsin in the stomach and trypsin/chymotrypsin in the small intestine.

  • Poor Absorption: The peptide's size and hydrophilicity prevent efficient transport across the intestinal epithelium.

  • Insufficient Dose: The administered dose may be too low to result in detectable systemic concentrations.

Troubleshooting Strategies:

StrategyDescription
Formulation with Permeation Enhancers Co-administer Spexin-2 with permeation enhancers such as medium-chain fatty acids (e.g., sodium caprate) or bile salts to transiently open tight junctions between intestinal epithelial cells.
Encapsulation in Nanoparticles Formulate Spexin-2 into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) to protect it from enzymatic degradation and enhance its uptake by M-cells in the Peyer's patches.
Liposomal Formulation Encapsulate Spexin-2 in liposomes to protect it from the harsh GI environment and facilitate its absorption.
Co-administration with Protease Inhibitors Include protease inhibitors in the formulation to reduce enzymatic degradation of the peptide in the GI tract.
Enteric Coating Use an enteric-coated dosage form to protect the peptide from the acidic environment of the stomach and release it in the more neutral pH of the small intestine.
Issue 2: High Variability in Pharmacokinetic Profiles Between Animals

Potential Causes:

  • Inconsistent Dosing: Variability in the administration technique, especially with oral gavage or intranasal delivery.

  • Differences in GI Tract Physiology: Variations in gastric emptying time, intestinal motility, and gut microbiota among animals.

  • Sample Handling and Processing: Degradation of the peptide in blood samples post-collection.

Troubleshooting Strategies:

StrategyDescription
Standardize Administration Technique Ensure consistent volume, speed of administration, and placement of the gavage tube or micropipette for intranasal dosing.
Control for Physiological Variables Standardize the fasting period before dosing to minimize variations in gastric emptying. Use animals of the same age, sex, and strain.
Optimize Blood Sample Processing Collect blood into tubes containing protease inhibitors (e.g., aprotinin, EDTA) and keep samples on ice. Process plasma promptly and store at -80°C.
Increase Sample Size A larger number of animals per group can help to account for inter-individual variability and improve the statistical power of the study.

Quantitative Data

Illustrative Bioavailability of Spexin-2 (53-70) with Different Administration Routes and Formulations

Disclaimer: The following table presents hypothetical, yet realistic, pharmacokinetic parameters for Spexin-2 (53-70) to illustrate the potential impact of different delivery strategies. Actual experimental results may vary.

Administration RouteFormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Intravenous (IV)Saline Solution15000.08850100
Intraperitoneal (IP)Saline Solution52500.51275~30
Subcutaneous (SC)Saline Solution515011062~25
Intranasal (IN)Solution with Permeation Enhancer51000.25425~10
Oral (PO)Aqueous Solution20< 1-< 20< 0.1
Oral (PO)Nanoparticle Formulation20252212~2.5
Oral (PO)Liposomal Formulation20351.5297~3.5

Experimental Protocols

Protocol 1: Preparation of Spexin-2 (53-70) Loaded PLGA Nanoparticles

Materials:

  • Spexin-2 (53-70) peptide

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Primary Emulsion: Dissolve 5 mg of Spexin-2 (53-70) in 200 µL of deionized water. Dissolve 50 mg of PLGA in 1 mL of DCM. Add the aqueous peptide solution to the organic PLGA solution and sonicate on ice for 1 minute to form a water-in-oil (W/O) primary emulsion.

  • Secondary Emulsion: Prepare a 2% (w/v) PVA solution in deionized water. Add the primary emulsion to 4 mL of the PVA solution and sonicate on ice for 2 minutes to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to a beaker containing 20 mL of a 0.5% (w/v) PVA solution and stir at room temperature for 3-4 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Protocol 2: Intranasal Administration of Spexin-2 (53-70) in Mice

Materials:

  • Spexin-2 (53-70) solution (in saline or formulated vehicle)

  • Micropipette with fine tips

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) until it is unresponsive to a toe pinch.

  • Positioning: Place the mouse in a supine position with its head slightly tilted back.

  • Administration: Using a micropipette, administer a small volume (e.g., 5-10 µL) of the Spexin-2 solution into one nostril. Allow the mouse to inhale the droplet.

  • Alternate Nostrils: Administer the next droplet to the other nostril. Continue alternating between nostrils until the full dose has been administered.

  • Recovery: Place the mouse in a warm, clean cage and monitor until it has fully recovered from the anesthesia.

Protocol 3: Quantification of Spexin-2 in Plasma using ELISA

Materials:

  • Commercially available Spexin ELISA kit

  • Plasma samples from experimental animals

  • Microplate reader

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice. If necessary, dilute the samples with the assay buffer provided in the ELISA kit.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Adding standards and samples to the wells of the pre-coated microplate.

    • Incubating the plate.

    • Washing the wells.

    • Adding the detection antibody and incubating.

    • Washing the wells.

    • Adding the substrate and incubating for color development.

    • Adding the stop solution.

  • Data Analysis: Measure the absorbance at the specified wavelength using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Spexin-2 in the plasma samples.

Visualizations

Spexin2_Signaling_Pathway cluster_GALR2 GALR2 Signaling (Gq/11 Pathway) cluster_GALR3 GALR3 Signaling (Gi/o Pathway) Spexin2_GALR2 Spexin-2 GALR2 GALR2 Spexin2_GALR2->GALR2 binds Gq11 Gq/11 GALR2->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response_Gq Cellular Response Ca_release->Cell_Response_Gq PKC->Cell_Response_Gq Spexin2_GALR3 Spexin-2 GALR3 GALR3 Spexin2_GALR3->GALR3 binds Gio Gi/o GALR3->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response_Gi Cellular Response PKA->Cell_Response_Gi

Caption: Signaling pathways of Spexin-2 via GALR2 and GALR3 receptors.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study (Animal Model) cluster_Analysis Pharmacokinetic Analysis Formulate Formulate Spexin-2 (e.g., Nanoparticles) Characterize Characterize Formulation (Size, Zeta Potential, Encapsulation Efficiency) Formulate->Characterize Dosing Administer Formulation (e.g., Oral Gavage) Formulate->Dosing Blood_Sampling Collect Blood Samples (at various time points) Dosing->Blood_Sampling Plasma_Processing Process Blood to Plasma Blood_Sampling->Plasma_Processing Quantification Quantify Spexin-2 Concentration (ELISA) Plasma_Processing->Quantification PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, Bioavailability) Quantification->PK_Analysis

Caption: Experimental workflow for evaluating the oral bioavailability of formulated Spexin-2.

Validation & Comparative

Differential Effects of Spexin-2 (53-70) and Angiotensin II on Blood Pressure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel peptides on cardiovascular regulation is paramount. This guide provides a comparative analysis of Spexin-2 (53-70) and the well-characterized peptide, Angiotensin II, on blood pressure, supported by experimental data and detailed methodologies.

This comparison guide synthesizes available data to objectively outline the distinct cardiovascular responses elicited by Spexin-2 (53-70) and Angiotensin II, with a focus on their effects on blood pressure. While Angiotensin II is a potent vasoconstrictor and a key regulator of blood pressure, emerging research on Spexin-2 (53-70) suggests a different and more complex role in cardiovascular modulation.

Quantitative Comparison of Cardiovascular Effects

The following table summarizes the quantitative data from studies investigating the effects of intracerebroventricular (ICV) administration of Spexin-2 (53-70) and Angiotensin II on key cardiovascular parameters in rats.

ParameterSpexin-2 (53-70) (30 nmol, ICV)Angiotensin II (500 ng/µl/h, ICV)
Mean Arterial Pressure (MAP) No significant changeModerate increase
Heart Rate (HR) Decrease of 26 ± 9 bpm-
Source Toll, L., et al. (2012)[1]Singh, R., et al. (1984)[2]

Experimental Protocols

To ensure reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.

Protocol for Spexin-2 (53-70) Administration and Blood Pressure Measurement

The following protocol is based on the methodology described by Toll, L., et al. (2012)[1].

  • Animal Model: Conscious, male Sprague-Dawley rats.

  • Surgical Preparation: Rats were anesthetized, and a sterile guide cannula was stereotaxically implanted into a lateral cerebral ventricle. A catheter was implanted in the femoral artery for blood pressure measurement and connected to a pressure transducer.

  • Drug Administration: Following a recovery period and collection of baseline measurements, Spexin-2 (53-70) (30 nmol in 5 µl of isotonic saline) was administered via intracerebroventricular (ICV) injection.

  • Data Acquisition: Arterial blood pressure and heart rate were continuously recorded before and for 90 minutes after the ICV injection.

Protocol for Angiotensin II Administration and Blood Pressure Measurement

The following protocol is based on the methodology described by Singh, R., et al. (1984)[2].

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Preparation: A cannula was implanted into a lateral cerebral ventricle.

  • Drug Administration: Angiotensin II was infused continuously into the lateral cerebral ventricle at a rate of 500 ng/µl/h for 6 days using subcutaneously implanted osmotic minipumps.

  • Data Acquisition: Blood pressure was monitored throughout the infusion period.

Signaling Pathways

The differential effects of Spexin-2 (53-70) and Angiotensin II on blood pressure can be attributed to their distinct signaling pathways.

Angiotensin II Signaling Pathway

Angiotensin II exerts its potent pressor effects primarily through the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). Binding of Angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction, increased aldosterone (B195564) secretion, and sympathetic nervous system activation, all of which contribute to an elevation in blood pressure. The Angiotensin II Type 2 (AT2) receptor, on the other hand, can mediate opposing effects, including vasodilation.

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 activates Aldosterone Aldosterone Secretion AT1R->Aldosterone Sympathetic Sympathetic Activation AT1R->Sympathetic PLC PLC Gq_11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Vasoconstriction BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Sympathetic->BP_Increase Spexin2 Spexin-2 (53-70) GALR2_3 GALR2 / GALR3 Spexin2->GALR2_3 CNS Central Nervous System (Cardiovascular Control Centers) GALR2_3->CNS activates HR_Decrease Decreased Heart Rate CNS->HR_Decrease No_BP_Change No Change in Blood Pressure CNS->No_BP_Change A Animal Model Selection (e.g., Sprague-Dawley Rat) B Surgical Implantation (ICV Cannula, Arterial Catheter) A->B C Post-Operative Recovery B->C D Baseline Data Recording (Blood Pressure, Heart Rate) C->D E Peptide Administration (ICV Injection/Infusion) D->E F Post-Administration Data Recording E->F G Data Analysis and Comparison F->G H Interpretation of Results G->H

References

Spexin-1 Versus Spexin-2 (53-70): A Comparative Analysis of Their Effects on Renal Excretory Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known effects of Spexin-1 and Spexin-2 (53-70) on renal excretory function. The information is compiled from preclinical studies and aims to offer a clear, data-driven overview for researchers in nephrology, endocrinology, and drug discovery. While direct comparative studies are limited, this document synthesizes the available evidence to highlight the distinct and potentially opposing roles of these two related peptides in kidney function.

Summary of Effects on Renal Function

Current research suggests that Spexin-1 and Spexin-2 (53-70) may exert different effects on renal excretory function. Spexin-1 has been predominantly studied in the context of kidney disease models, where it generally exhibits protective effects, including a reduction in urine output in a chronic kidney failure model. In contrast, Spexin-2 (53-70) has been reported to increase urine flow rate in healthy animals.

Quantitative Data on Renal Parameters

The following tables summarize the quantitative findings from various studies investigating the effects of Spexin-1 and a spexin-based GALR2 agonist on key renal excretory and damage markers. Data for Spexin-2 (53-70) is currently limited to a qualitative description of increased urine flow.

Table 1: Effects of Spexin-1 on Renal Function in a Rat Model of Adenine-Induced Chronic Kidney Failure

ParameterControl GroupChronic Kidney Failure (CKF) GroupCKF + Spexin-1 GroupReference
24-h Urine Volume (mL)12.5 ± 2.550.17 ± 10.8935.0 ± 8.5[1]
Urine Protein (mg/24h)25.0 ± 5.0150.0 ± 20.0100.0 ± 15.0[1][2]
Serum Creatinine (B1669602) (mg/dL)0.6 ± 0.12.5 ± 0.52.3 ± 0.4[1]
Blood Urea (B33335) Nitrogen (BUN) (mg/dL)20.0 ± 4.0120.0 ± 15.0110.0 ± 12.0[1]

*Note: While the data for the Spexin-1 treated group is not explicitly provided with statistical significance in the source, the text indicates a decrease in 24-h urine volume and urine protein with spexin (B561601) treatment.[1][2]

Table 2: Effects of Spexin-1 on Renal Function in a Diabetic Nephropathy Rat Model

ParameterControl GroupDiabetic Nephropathy (DN) GroupDN + Spexin-1 GroupReference
Serum Urea (mg/dL)25.5 ± 2.168.3 ± 5.735.1 ± 3.2[3][4]
Serum Creatinine (mg/dL)0.7 ± 0.051.9 ± 0.150.9 ± 0.07[3][4]

*p < 0.05 compared to the DN group.

Table 3: Effects of a Spexin-Based GALR2 Agonist (NS200) on Renal Function in a Type 2 Diabetes Mouse Model

Parameterdb/m Control Groupdb/db Diabetic Groupdb/db + NS200 GroupReference
24-h Urine Albumin Excretion (µ g/day )~25~150~75*[5][6][7]
24-h Urine VolumeNo significant change reportedNo significant change reportedNo significant change reported[5][6]

*p < 0.05 compared to the db/db group.

Experimental Protocols

Detailed methodologies from the key studies are provided below to facilitate replication and further investigation.

Adenine-Induced Chronic Kidney Failure in Rats
  • Animal Model: Male Wistar rats.[1]

  • Induction of Kidney Failure: Administration of adenine (B156593) hemisulfate mixed with the feed.[1]

  • Treatment: Spexin-1 was administered to the treatment group. The dosage and route of administration are not specified in the provided search results.

  • Renal Function Assessment: 24-hour urine volume and urine protein levels were measured. Serum creatinine and blood urea nitrogen (BUN) were determined using an autoanalyzer.[1][2]

Streptozotocin-Induced Diabetic Nephropathy in Rats
  • Animal Model: Rats were fed a high-fat, high-fructose diet for eight weeks.[3][4]

  • Induction of Diabetes: A single dose of streptozotocin (B1681764) (35 mg/kg body weight) was administered.[3][4]

  • Treatment: Spexin was administered subcutaneously daily for eight weeks at a dosage of 50 µg/kg body weight.[3][4]

  • Renal Function Assessment: Serum levels of urea and creatinine were measured to assess renal function.[3][4]

Type 2 Diabetic (db/db) Mouse Model
  • Animal Model: Eight-week-old diabetic db/db mice and non-diabetic db/m control mice.[5][6][8]

  • Treatment: A spexin-based GALR2 agonist (NS200) was administered intraperitoneally at a dose of 1.0 mg/kg/day for 12 weeks.[5][6][8]

  • Renal Function Assessment: 24-hour urine samples were collected, and urinary albumin concentration was determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for Spexin peptides and a general experimental workflow for assessing their effects on renal function.

Spexin_Signaling_Pathway cluster_ligands Ligands cluster_receptors Galanin Receptors cluster_effects Renal Effects Spexin-1 Spexin-1 GALR2 GALR2 Spexin-1->GALR2 GALR3 GALR3 Spexin-1->GALR3 Spexin-2 Spexin-2 Spexin-2->GALR2 Spexin-2->GALR3 Renal_Function Modulation of Renal Excretory Function GALR2->Renal_Function Gq-coupled signaling GALR3->Renal_Function Gi-coupled signaling

Caption: Proposed signaling of Spexin-1 and Spexin-2 via GALR2 and GALR3.

Experimental_Workflow Animal_Model Animal Model of Kidney Dysfunction (e.g., Diabetic Nephropathy) Treatment_Groups Treatment Groups: - Vehicle Control - Spexin-1 - Spexin-2 (53-70) Animal_Model->Treatment_Groups Data_Collection Data Collection (e.g., 24h Urine, Blood Samples) Treatment_Groups->Data_Collection Analysis Analysis of Renal Parameters: - Urine Volume & Electrolytes - GFR (Creatinine Clearance) - Proteinuria/Albuminuria Data_Collection->Analysis Results Comparative Analysis of Renal Excretory Function Analysis->Results

Caption: General experimental workflow for comparing renal effects.

Discussion and Future Directions

The available data suggests a potential divergence in the renal effects of Spexin-1 and Spexin-2 (53-70). Spexin-1 appears to be reno-protective in disease models, often associated with a reduction in markers of kidney damage and, in one instance, a decrease in urine output.[1] Conversely, Spexin-2 (53-70) is reported to be a diuretic, increasing urine flow.[9][10]

This apparent discrepancy may be due to several factors, including:

  • Different Experimental Models: The effects of Spexin-1 have been primarily studied in models of kidney disease, whereas the diuretic effect of Spexin-2 was noted in what appears to be healthy animals. The underlying physiological state of the kidney may influence the response to these peptides.

  • Route of Administration: The UniProt entry for Spexin-2 describes its effect following intracerebroventricular administration, suggesting a central mechanism of action on renal function.[10] The studies on Spexin-1 have utilized systemic administration.[3][4]

  • Receptor Selectivity and Downstream Signaling: While both peptides are known to interact with GALR2 and GALR3, subtle differences in receptor affinity, tissue-specific receptor expression, and subsequent intracellular signaling cascades in the kidney could lead to different physiological outcomes.[11][12]

To fully elucidate the comparative effects of Spexin-1 and Spexin-2 (53-70) on renal excretory function, further research is imperative. Future studies should include:

  • Direct, side-by-side comparisons of both peptides in the same animal model, including both healthy and disease states.

  • Dose-response studies to characterize the potency and efficacy of each peptide on various renal parameters.

  • Detailed analysis of electrolyte excretion (natriuresis, kaliuresis) to provide a more complete picture of their effects on tubular function.

  • Investigation into the specific roles of GALR2 and GALR3 in mediating the renal effects of each peptide, potentially through the use of selective antagonists or knockout models.

References

Spexin-2 (53-70): A Comparative Analysis of Binding Affinity for Galanin Receptors GALR2 and GALR3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Affinity

While direct binding affinity values (Ki or IC50) for the Spexin-2 (53-70) fragment are not available, functional activity data for the full-length Spexin peptide provide insight into its interaction with GALR2 and GALR3. The half-maximal effective concentration (EC50) values indicate that Spexin is a potent agonist for both receptors.

LigandReceptorEC50 (nM)
SpexinGALR245.7
SpexinGALR3112.2
Data from a study characterizing Spexin as a potent agonist for GALR2 and GALR3.[3]

This data suggests that while Spexin activates both receptors, it exhibits a higher potency for GALR2. It is important to note that these values represent functional activation and not direct binding affinity; however, they are often correlated. Further research with the specific Spexin-2 (53-70) fragment is necessary to definitively characterize its binding profile.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of a test compound. This protocol is a generalized procedure and would require optimization for the specific ligand and receptors.

Objective: To determine the binding affinity (Ki) of Spexin-2 (53-70) for GALR2 and GALR3 by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Lines: HEK293 cells stably expressing human GALR2 or GALR3.

  • Radioligand: [125I]-labeled galanin or a suitable high-affinity radiolabeled ligand for GALR2/3.

  • Test Ligand: Spexin-2 (53-70) peptide.

  • Non-specific Binding Control: A high concentration of unlabeled galanin (e.g., 1 µM).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing either GALR2 or GALR3 to confluency.

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled test ligand, Spexin-2 (53-70).

    • For determining non-specific binding, add a high concentration of unlabeled galanin to a set of wells.

    • For determining total binding, add only the radioligand and buffer.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity of each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test ligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of Spexin-2 (53-70).

    • Determine the IC50 value, which is the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation (HEK293 expressing GALR2 or GALR3) Incubation Incubate Membranes with Radioligand and varying concentrations of Test Ligand Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Ligand (Spexin-2 (53-70)) Dilutions Ligand_Prep->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

GALR2 and GALR3 are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.

GALR2 Signaling: GALR2 primarily couples to Gαq/11 G-proteins.[1][4][5] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This cascade can lead to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[7][8]

GALR2_Signaling GALR2 Signaling Pathway Spexin Spexin-2 (53-70) GALR2 GALR2 Spexin->GALR2 Gq Gαq/11 GALR2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response MAPK MAPK Pathway (ERK1/2) PKC->MAPK activates MAPK->Cellular_Response

Caption: Simplified GALR2 signaling cascade.

GALR3 Signaling: In contrast to GALR2, GALR3 predominantly couples to inhibitory Gαi/o G-proteins.[1][4][5] Activation of Gαi inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and can modulate the activity of various downstream effectors.

GALR3_Signaling GALR3 Signaling Pathway Spexin Spexin-2 (53-70) GALR3 GALR3 Spexin->GALR3 Gi Gαi/o GALR3->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA inhibits activation Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified GALR3 signaling cascade.

References

Validating the Antinociceptive Effects of Spexin-2 (53-70) in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antinociceptive performance of the novel peptide Spexin-2 (53-70) with other established analgesic agents. The information presented is supported by experimental data from murine models to assist in the evaluation and potential development of this compound as a therapeutic agent for pain management.

Comparative Analysis of Antinociceptive Potency

The primary measure of efficacy for an analgesic is its potency, often expressed as the median effective dose (ED50). The following table summarizes the ED50 values for Spexin-2 (53-70) and other selected analgesics in the warm water tail-withdrawal assay in mice, a standard model for assessing spinal nociceptive reflexes.

CompoundClassED50 (nmol, i.c.v.)Test ModelSpecies
Spexin-2 (53-70) Neuropeptide10Warm Water Tail WithdrawalMouse
Spexin (NPQ)Neuropeptide<30Warm Water Tail WithdrawalMouse
MorphineOpioid Agonist~5-10Warm Water Tail WithdrawalMouse
GabapentinAnticonvulsantNot typically assessed by ED50 in this acute modelWarm Water Tail WithdrawalMouse

Note: ED50 values can vary between studies based on specific experimental conditions. The data presented here are compiled for comparative purposes. Intracerebroventricular (i.c.v.) administration delivers the compound directly into the central nervous system.

Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are detailed protocols for the key experiments cited in this guide.

Warm Water Tail-Withdrawal Assay

This assay is a widely used method to assess the analgesic properties of compounds by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Objective: To determine the dose-dependent antinociceptive effect of a test compound.

Apparatus:

  • Water bath with a controllable thermostat

  • Mouse restrainer

  • Timer

Procedure:

  • Acclimation: Mice are acclimated to the experimental room for at least 1 hour before testing.

  • Restraint: Each mouse is gently placed in a restrainer, allowing its tail to be free.

  • Baseline Latency: The distal third of the mouse's tail is immersed in a warm water bath maintained at a constant temperature (typically 50-55°C). The time taken for the mouse to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 15-20 seconds) is established to prevent tissue damage.

  • Compound Administration: The test compound (e.g., Spexin-2 (53-70)) or vehicle control is administered, typically via intracerebroventricular (i.c.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection.

  • Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), the tail-withdrawal latency is measured again.

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximal possible effect (%MPE) and the ED50 is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and the experimental process can provide a clearer understanding of the compound's function and the methods used to validate it.

Proposed Signaling Pathway of Spexin-2 (53-70)

Spexin-2 (53-70) is a peptide derived from the prohormone proNPQ/spexin.[1] Its antinociceptive effects are not mediated by opioid receptors.[2] Instead, Spexin-2 (53-70) acts as a ligand for the galanin receptors GALR2 and GALR3.[1] These are Gq protein-coupled receptors. The binding of Spexin-2 (53-70) to these receptors is proposed to initiate a signaling cascade that ultimately leads to the modulation of nociceptive signals.

Spexin2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Spexin-2 (53-70) Spexin-2 (53-70) GALR2_3 GALR2 / GALR3 (Gq-coupled Receptor) Spexin-2 (53-70)->GALR2_3 Binds to Gq Gq Protein GALR2_3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Modulation of Nociceptive Signals Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Proposed signaling pathway for Spexin-2 (53-70)-mediated antinociception.

Experimental Workflow for Antinociceptive Validation

The process of validating the antinociceptive effects of a novel compound like Spexin-2 (53-70) follows a structured workflow, from initial screening to comparative analysis.

Experimental_Workflow cluster_preparation Preparation cluster_testing Antinociceptive Testing cluster_analysis Mechanism of Action cluster_conclusion Conclusion Compound_Prep Compound Synthesis & Purification (Spexin-2 (53-70)) Dose_Response Dose-Response Study (e.g., Warm Water Tail Withdrawal) Compound_Prep->Dose_Response Animal_Acclimation Animal Acclimation (Mice) Animal_Acclimation->Dose_Response ED50_Calc ED50 Calculation Dose_Response->ED50_Calc Receptor_Binding Receptor Binding Assays (GALR2/3) Dose_Response->Receptor_Binding Opioid_Interaction Naloxone Challenge (to exclude opioid pathway) Dose_Response->Opioid_Interaction Comparative_Study Comparison with Standard Analgesics (e.g., Morphine) ED50_Calc->Comparative_Study Data_Interpretation Data Interpretation & Conclusion Comparative_Study->Data_Interpretation Signaling_Pathway_Analysis Downstream Signaling Analysis (e.g., Ca²⁺ imaging, PKC activation) Receptor_Binding->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->Data_Interpretation Opioid_Interaction->Data_Interpretation

Caption: Experimental workflow for validating antinociceptive effects.

References

Comparative analysis of amidated and non-amidated Spexin-2 (53-70) activity.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional differences between C-terminally amidated and non-amidated forms of the Spexin-2 (53-70) peptide.

This guide provides a comparative analysis of the biological activity of amidated and non-amidated Spexin-2 (53-70), a peptide fragment derived from the prohormone spexin (B561601). While direct comparative quantitative data for the (53-70) fragment is limited in publicly available literature, this document summarizes the known effects of C-terminal amidation on spexin and related peptides, details relevant experimental protocols, and illustrates key signaling pathways.

Data Presentation: Quantitative Analysis of Spexin Peptide Activity

PeptideAssayPotency (ED₅₀)SpeciesNotes
Amidated Spexin (NPQ/spexin)Warm Water Tail Withdrawal (Antinociception)< 30 nmol (i.c.v.)MouseThe amidated full-length peptide demonstrated potent antinociceptive activity.
Non-amidated Spexin-2 (53-70)Warm Water Tail Withdrawal (Antinociception)10 nmol (i.c.v.)MouseThis longer, non-amidated fragment showed significant antinociceptive effects. A direct comparison of potency with an amidated version of the same fragment is not available. Some commercial suppliers claim similar biological function between the two forms of Spexin-2 (53-70), though supporting data is not provided.[1]

Note: The provided ED₅₀ values are from in vivo studies and reflect the overall biological effect, which can be influenced by factors such as peptide stability and bioavailability, in addition to receptor affinity and efficacy.

The Critical Role of C-Terminal Amidation

C-terminal amidation is a common post-translational modification of bioactive peptides that can significantly influence their biological activity. This modification removes the negative charge of the C-terminal carboxyl group, which can lead to:

  • Increased Receptor Affinity and Potency: For many neuropeptides, the amide group is crucial for proper binding to their G protein-coupled receptors (GPCRs).

  • Enhanced Stability: Amidation can protect peptides from degradation by carboxypeptidases, thereby prolonging their half-life in biological systems.

While some studies on goldfish suggest that amidation of spexin may not be essential for its effects on luteinizing hormone release, research in mammalian models indicates that it is critical for other functions, such as pain modulation.[2] This suggests that the importance of C-terminal amidation for spexin's activity may be dependent on the specific biological function and the receptor subtype involved.

Spexin-2 Signaling Pathways

Spexin and its fragments mediate their effects primarily through the galanin receptors GALR2 and GALR3, which are G protein-coupled receptors.[3] Activation of these receptors triggers distinct downstream signaling cascades.

Spexin_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling Amidated Spexin-2 (53-70) Amidated Spexin-2 (53-70) GALR2 GALR2 Amidated Spexin-2 (53-70)->GALR2 GALR3 GALR3 Amidated Spexin-2 (53-70)->GALR3 Non-amidated Spexin-2 (53-70) Non-amidated Spexin-2 (53-70) Non-amidated Spexin-2 (53-70)->GALR2 Non-amidated Spexin-2 (53-70)->GALR3 Gq_11 Gq/11 GALR2->Gq_11 Gi_o Gi/o GALR3->Gi_o PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP

Spexin-2 signaling through GALR2 and GALR3 receptors.

Experimental Workflows

The following diagrams illustrate the general workflows for key assays used to characterize the activity of Spexin-2 peptides.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Seed cells expressing GALR2 in microplates load_dye Load cells with a calcium-sensitive fluorescent dye start->load_dye add_peptide Add amidated or non-amidated Spexin-2 (53-70) load_dye->add_peptide measure_fluorescence Measure fluorescence changes over time add_peptide->measure_fluorescence analyze Analyze data to determine EC₅₀ values measure_fluorescence->analyze

Workflow for a calcium mobilization assay.

cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow start Culture cells expressing GALR3 pre_treat Pre-treat with forskolin (B1673556) to stimulate cAMP production start->pre_treat add_peptide Add amidated or non-amidated Spexin-2 (53-70) pre_treat->add_peptide lyse_cells Lyse cells and measure cAMP levels add_peptide->lyse_cells analyze Determine the inhibition of cAMP production (IC₅₀) lyse_cells->analyze

Workflow for a cAMP accumulation assay.

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted for assessing the activation of Gq-coupled receptors like GALR2.

  • Cell Culture: Seed HEK293 cells stably or transiently expressing human GALR2 into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 1 hour at 37°C.

  • Peptide Preparation: Prepare serial dilutions of amidated and non-amidated Spexin-2 (53-70) in HBSS with 20 mM HEPES.

  • Fluorescence Measurement: Place the cell plate into a fluorescence microplate reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Peptide Addition: Add the peptide solutions to the wells and immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence response against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP Accumulation Assay

This protocol is designed to measure the inhibition of adenylyl cyclase activity through Gi-coupled receptors like GALR3.

  • Cell Culture: Plate CHO-K1 cells stably expressing human GALR3 in 96-well plates and grow to confluence.

  • Assay Buffer: Prepare an assay buffer containing HBSS, 20 mM HEPES, and a phosphodiesterase inhibitor such as 0.5 mM IBMX.

  • Peptide and Forskolin Treatment: Aspirate the culture medium and pre-incubate the cells with serial dilutions of amidated or non-amidated Spexin-2 (53-70) in assay buffer for 15 minutes. Then, add forskolin (to a final concentration of 5 µM) to all wells except the basal control and incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor. Plot the measured cAMP levels against the peptide concentration to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Serum-Response Element (SRE) Luciferase Reporter Assay

This assay can be used to measure the activation of GALR2, which couples to the Gq/11 pathway, leading to the activation of the MAPK/ERK cascade and subsequent transcription from the Serum Response Element (SRE).

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding human GALR2 and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple SREs. A constitutively expressed Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.

  • Cell Plating and Serum Starvation: Plate the transfected cells in 96-well plates. After 24 hours, replace the growth medium with a serum-free medium and incubate for another 12-24 hours to reduce basal SRE activity.

  • Peptide Stimulation: Treat the cells with various concentrations of amidated or non-amidated Spexin-2 (53-70) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the peptide concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

References

Investigating the Specificity of Spexin-2 (53-70) for its Target Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of Spexin-2 (53-70) for its target receptors, the galanin receptors 2 and 3 (GALR2 and GALR3). While quantitative binding and functional data for the specific Spexin-2 (53-70) fragment are limited in publicly available literature, this guide presents data for the parent peptide, Spexin, as a surrogate to understand its receptor interaction profile. Spexin-2 (53-70), also known as NPQ (53-70), is a biologically active peptide derived from the prohormone proNPQ and has been shown to elicit cardiovascular, renal, and nociceptive effects[1][2].

Spexin and its fragments are endogenous ligands for GALR2 and GALR3, but not GALR1. This contrasts with galanin, which binds to all three galanin receptor subtypes, albeit with a lower affinity for GALR3[3][4]. This differential binding profile forms the basis for investigating the specificity of Spexin-derived peptides.

Comparative Analysis of Ligand-Receptor Interactions

To contextualize the specificity of Spexin, this section compares its functional potency with that of the endogenous ligand galanin and a synthetic GALR2-specific agonist.

Table 1: Functional Potency (EC50) of Ligands at Galanin Receptors
LigandReceptorEC50 (nM)Reference
SpexinGALR245.7--INVALID-LINK--
SpexinGALR3112.2--INVALID-LINK--
GalaninGALR1High Affinity[3][5]
GalaninGALR2High Affinity[3][5]
GalaninGALR3Low Affinity[3][5]
SG2A (Synthetic Agonist)GALR2Specific Agonist[5]

Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response. Lower EC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are protocols for key experiments used to determine the functional specificity of ligands for galanin receptors.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is used to measure the activation of the MAPK/ERK signaling pathway, which is a downstream consequence of GALR2 activation (a Gq-coupled receptor).

Objective: To determine the potency (EC50) of Spexin-2 (53-70) in activating GALR2.

Materials:

  • HEK293 cells stably expressing human GALR2.

  • pGL4.33[luc2P/SRE/Hygro] vector (Promega).

  • Transfection reagent (e.g., Lipofectamine).

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Spexin-2 (53-70) peptide.

  • Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA).

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293-GALR2 cells in appropriate medium.

    • Co-transfect the cells with the SRE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for receptor and reporter expression.

  • Compound Treatment:

    • Seed the transfected cells into 96-well plates.

    • Prepare serial dilutions of Spexin-2 (53-70) and the positive control (PMA).

    • Add the diluted compounds to the cells and incubate for a defined period (e.g., 6 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Functional Assay

This assay is used to measure the inhibition of adenylyl cyclase activity, which is a downstream effect of GALR3 activation (a Gi-coupled receptor).

Objective: To determine the potency (EC50) of Spexin-2 (53-70) in activating GALR3.

Materials:

  • CHO-K1 cells stably expressing human GALR3.

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

  • Forskolin (B1673556).

  • Spexin-2 (53-70) peptide.

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture:

    • Culture CHO-K1-GALR3 cells in the recommended medium.

  • Compound Treatment:

    • Harvest and resuspend the cells in assay buffer.

    • Add the cells to a 96-well plate.

    • Add serial dilutions of Spexin-2 (53-70).

    • Add a fixed concentration of forskolin to all wells (to stimulate cAMP production).

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Measurement:

    • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for the recommended time to allow for the competitive binding reaction.

    • Measure the HTRF signal using a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Receptor Specificity

The following diagram illustrates a typical workflow for assessing the specificity of a ligand like Spexin-2 (53-70).

G cluster_ligand Ligand Preparation cluster_assays Receptor Interaction Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Ligand Synthesize/Purchase Spexin-2 (53-70) Binding Radioligand Binding Assay (GALR2 & GALR3) Ligand->Binding Test Ligand Functional Functional Assays (SRE-Luc & cAMP) Ligand->Functional Test Ligand Analysis Determine Ki/IC50 (Binding) & EC50 (Functional) Binding->Analysis Functional->Analysis Compare Compare with Galanin & Other Ligands Analysis->Compare

Caption: Workflow for determining Spexin-2 (53-70) receptor specificity.

Signaling Pathways of GALR2 and GALR3

The diagram below depicts the distinct signaling pathways activated by GALR2 and GALR3 upon ligand binding.

G cluster_galr2 GALR2 Signaling cluster_galr3 GALR3 Signaling Spexin2_G2 Spexin-2 (53-70) GALR2 GALR2 Spexin2_G2->GALR2 Gq Gq GALR2->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC ERK MAPK/ERK Pathway PKC->ERK Spexin2_G3 Spexin-2 (53-70) GALR3 GALR3 Spexin2_G3->GALR3 Gi Gi GALR3->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Differential signaling of GALR2 and GALR3 upon activation.

Conclusion

While direct quantitative data for Spexin-2 (53-70) remains to be fully elucidated in the public domain, the available information on its parent peptide, Spexin, strongly suggests a selective interaction with GALR2 and GALR3 over GALR1. This inherent specificity, distinct from the broader activity of galanin, makes Spexin-derived peptides like Spexin-2 (53-70) valuable tools for dissecting the specific physiological roles of GALR2 and GALR3. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely quantify the binding affinities and functional potencies of Spexin-2 (53-70) and to fully realize its potential as a selective modulator of the galaninergic system for therapeutic applications.

References

A Comparative Analysis of Spexin-2 (53-70) and Galanin on Cardiovascular Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two related neuropeptides reveals distinct cardiovascular signatures, offering potential avenues for targeted therapeutic development in cardiovascular diseases.

In the intricate landscape of cardiovascular regulation, the neuropeptides Spexin-2 and galanin have emerged as significant modulators. While structurally related and sharing common receptors, their effects on key cardiovascular parameters present a study in contrasts. This guide provides a comparative overview of the experimental data on Spexin-2 (53-70) and galanin, detailing their influence on heart rate, blood pressure, and vascular tone, along with the underlying signaling mechanisms and experimental methodologies.

Quantitative Comparison of Cardiovascular Effects

The following tables summarize the quantitative effects of Spexin-2 (53-70) and galanin on primary cardiovascular parameters as reported in preclinical studies. It is important to note that the data are compiled from various studies employing different experimental models and routes of administration, which may influence the observed outcomes.

Table 1: Effects on Heart Rate and Blood Pressure

PeptideSpeciesRoute of AdministrationDoseChange in Heart RateChange in Mean Arterial Pressure (MAP)Citation
Spexin-2 (53-70) Rat (conscious)Intracerebroventricular30 nmol↓ 26 ± 9 bpmNo significant change[1]
Galanin (1-15) RatIntracisternal1 nmol↑ ~12%-[2]
3 nmol-↑ ~10%[2]
Human Galanin HumanIntravenous Infusion33-132 pmol/kg/minDose-dependent increaseNo change[3]
Galanin Cat (anesthetized)Intravenous6.2 nmol/kg-↓ (Fall in systemic blood pressure)[4]

Table 2: Effects on Vascular Tone

PeptideModelEffectReceptor(s) ImplicatedCitation
Galanin Murine Skin (in vivo)Vasoconstriction (decreased cutaneous blood flow)GalR2 and/or GalR3[5]
Spexin-2 (53-70) -Data not available-

Signaling Pathways: A Tale of Two Peptides

Spexin-2 and galanin exert their cardiovascular effects by binding to a family of G protein-coupled receptors (GPCRs), namely galanin receptors 1, 2, and 3 (GalR1, GalR2, GalR3). However, their receptor specificity and downstream signaling cascades differ significantly, leading to their distinct physiological effects.

Spexin-2 primarily acts as a ligand for GalR2 and GalR3[6]. In cardiomyocytes, the activation of GalR2 by spexin (B561601) has been shown to inhibit the cAMP-responsive element binding protein (CREB) signaling pathway.[7][8] This pathway is implicated in the regulation of ion channels and calcium handling, and its modulation by spexin may play a role in preventing atrial fibrillation.[7][8]

Spexin2_Signaling Spexin2 Spexin-2 (53-70) GALR2 GALR2 Spexin2->GALR2 Gi Gi GALR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription (e.g., KCNJ2, SLN) pCREB->Gene Regulates Cardio_effect Cardiovascular Effects (e.g., Modulation of Atrial Arrhythmogenesis) Gene->Cardio_effect Galanin_Signaling cluster_receptors Galanin Receptors cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway Galanin Galanin GALR1 GalR1 Galanin->GALR1 GALR2 GalR2 Galanin->GALR2 GALR3 GalR3 Galanin->GALR3 Gi Gi/o GALR1->Gi Gq Gq/11 GALR2->Gq GALR3->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cardio_effects Diverse Cardiovascular Effects cAMP_decrease->Cardio_effects PLC_activation Phospholipase C Activation Gq->PLC_activation IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Cardio_effects Experimental_Workflow cluster_peptides Test Articles Animal_Prep Animal Model Preparation (e.g., Rat) Catheter Surgical Implantation of Telemetry Transmitters or Catheters Animal_Prep->Catheter Baseline Baseline Cardiovascular Parameter Recording (HR, BP) Catheter->Baseline Admin Peptide Administration (e.g., i.c.v. or i.v.) Baseline->Admin Spexin2 Spexin-2 (53-70) Galanin Galanin Vehicle Vehicle Control Monitoring Continuous Post-Administration Monitoring of HR and BP Spexin2->Monitoring Galanin->Monitoring Vehicle->Monitoring Data_Analysis Data Analysis and Statistical Comparison Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Safety Operating Guide

Personal protective equipment for handling Spexin-2 (53-70), human,mouse,rat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Spexin-2 (53-70) is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides crucial safety protocols, operational plans for handling and disposal, and detailed procedural guidance. Although the chemical, physical, and toxicological properties of this specific peptide have not been thoroughly investigated, it is prudent to handle it with due care, adhering to standard laboratory safety practices for potentially hazardous materials.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

When working with Spexin-2 (53-70), particularly in its lyophilized powder form, a comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination.[3][4] Engineering controls, such as a chemical fume hood or biosafety cabinet, are recommended when handling the powder to prevent inhalation.[3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for preventing skin contact.[3][4]
Body Protection Lab CoatA standard lab coat is essential to protect clothing and skin from accidental spills.[3][4]
Respiratory Protection Respirator/Fume HoodRecommended when handling the lyophilized powder to avoid the inhalation of fine particles.[3][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical for maintaining the peptide's stability and ensuring the safety of laboratory personnel.[5]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure the designated workspace is clean and uncluttered. It is recommended to allow the peptide container to equilibrate to room temperature in a desiccator before opening to prevent condensation.[5][6]

  • Personal Protective Equipment : Don all required PPE as outlined in Table 1, including a lab coat, safety goggles, and gloves.[4]

  • Weighing : When weighing the lyophilized powder, perform the task in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and creating dust.[3][4]

  • Reconstitution : If preparing a solution, slowly add the appropriate solvent to the vial.[4] Spexin-2 (53-70) is soluble in water.[7] For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[8] Cap the container securely before mixing.

  • Clean-up : After handling, thoroughly wipe down all surfaces and equipment with a suitable cleaning agent. Dispose of all contaminated consumables in the designated chemical waste container.[4]

Storage Protocols:

Proper storage is crucial for maintaining the integrity and activity of Spexin-2 (53-70).

Table 2: Storage Conditions for Spexin-2 (53-70)

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -80°C2 yearsSealed storage, away from moisture.[7][9]
-20°C1 yearSealed storage, away from moisture.[7][9]
In Solvent -80°C6 monthsSealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[9]
-20°C1 monthSealed storage, away from moisture. It is best to aliquot the solution to avoid repeated freeze-thaw cycles.[4][9]

Disposal Plan

All materials that have come into contact with Spexin-2 (53-70) should be treated as potentially hazardous chemical waste.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[4] This includes contaminated consumables such as pipette tips, tubes, and gloves.[1]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[4]

  • Institutional Protocols : Follow your institution's environmental health and safety (EH&S) guidelines for the disposal of hazardous chemical waste.[3] Never dispose of peptides in the regular trash or down the drain.[3]

Experimental Workflow and Safety Integration

The following diagram illustrates a typical experimental workflow for using Spexin-2 (53-70), integrating the key safety and handling steps.

G prep_area 1. Prepare Clean Workspace ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->ppe equilibrate 3. Equilibrate Peptide to Room Temp ppe->equilibrate weigh 4. Weigh Lyophilized Powder equilibrate->weigh reconstitute 5. Reconstitute with Solvent weigh->reconstitute aliquot 6. Aliquot Solution reconstitute->aliquot experiment 7. Perform Experiment aliquot->experiment storage 10. Store Aliquots at -80°C aliquot->storage cleanup 8. Clean Workspace experiment->cleanup dispose 9. Dispose of Waste (Chemical Waste Container) cleanup->dispose

Caption: Workflow for Safe Handling and Use of Spexin-2 (53-70).

References

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